molecular formula C41H28O27 B1503850 Granatin B

Granatin B

Cat. No.: B1503850
M. Wt: 952.6 g/mol
InChI Key: FFNTWLBZRJZJEJ-PYGBXMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Granatin B is an ellagitannin, a type of hydrolyzable tannin, naturally found in the fruit and peel of the pomegranate ( Punica granatum ) . It is part of a rich complex of polyphenolic compounds that contribute to the noted bioactivity of pomegranate extracts, which includes antioxidant and anti-inflammatory properties . As a specialized metabolite, its presence has been identified as a potential biomarker for the consumption of pomegranate . This compound is of significant interest in biochemical and pharmacological research. A key and well-documented mechanism of action for this compound is its function as a highly active carbonic anhydrase inhibitor . This specific activity makes it a valuable tool for studying the role of carbonic anhydrases in various physiological and pathological processes. Furthermore, network pharmacology analyses have identified this compound as one of the key bioactive compounds in pomegranate peel, suggesting it may play a role in modulating multiple biological targets . Ongoing research aims to further elucidate its potential applications and full mechanisms of action. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C41H28O27

Molecular Weight

952.6 g/mol

IUPAC Name

[(8R,9S,27R,29S,30R)-2,3,14,15,16,19,20,21,36,36,37-undecahydroxy-6,11,24,32,35-pentaoxo-7,10,25,28,31,40-hexaoxaoctacyclo[35.2.1.05,39.08,27.09,30.012,17.018,23.033,38]tetraconta-1(39),2,4,12,14,16,18,20,22,33-decaen-29-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-37(57)11-5-17(46)27(51)31-22(11)23-12(38(58)66-33)6-19(47)40(59,60)41(23,61)68-31)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39+,41?/m1/s1

InChI Key

FFNTWLBZRJZJEJ-PYGBXMOSSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Granatin B: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, a prominent ellagitannin found in pomegranate (Punica granatum), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its multifaceted roles as a carbonic anhydrase inhibitor, an antioxidant, and a promising anti-cancer agent. Particular focus is placed on its mechanisms of action in inducing apoptosis and cell cycle arrest in cancer cells. This document also collates available quantitative data and outlines key experimental protocols for the isolation, characterization, and biological evaluation of this compelling natural compound.

Chemical Structure and Properties

This compound is a complex hydrolyzable tannin with a chemical formula of C₄₁H₂₈O₂₇ and a molar mass of 952.64 g/mol .[1][2] Its intricate structure is characterized by a glucose core esterified with gallic acid and a hexahydroxydiphenoyl (HHDP) group, which is further linked to another galloyl group. This complex arrangement, featuring multiple phenolic hydroxyl groups, is central to its chemical reactivity and biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(8R,9S,27R,29S,30R)-2,3,14,15,16,19,20,21,36,36,37-undecahydroxy-6,11,24,32,35-pentaoxo-7,10,25,28,31,40-hexaoxaoctacyclo[35.2.1.0⁵,³⁹.0⁸,²⁷.0⁹,³⁰.0¹²,¹⁷.0¹⁸,²³.0³³,³⁸]tetraconta-1(39),2,4,12,14,16,18,20,22,33-decaen-29-yl] 3,4,5-trihydroxybenzoate
SMILES C1[C@@H]2[C@@H]3--INVALID-LINK--OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=O)C(C6(C5C7=C(O6)C(=C(C=C7C(=O)O3)O)O)O)(O)O">C@@HOC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
InChI Key FFNTWLBZRJZJEJ-PYGBXMOSSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₁H₂₈O₂₇[1]
Molar Mass 952.64 g/mol [1]
Melting Point 285 °C (decomposes)Experimental
Water Solubility 5.7 g/L (Predicted)ALOGPS
logP 2.36 (Predicted)ALOGPS
pKa (Strongest Acidic) 5.65 (Predicted)ChemAxon

Biological Activity and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.

Carbonic Anhydrase Inhibition
Antioxidant Activity

The polyphenolic structure of this compound, rich in hydroxyl groups, endows it with potent antioxidant properties. It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-Cancer Activity

A growing body of evidence highlights the significant anti-cancer potential of this compound. Studies have demonstrated its efficacy against various cancer cell lines, including glioma and colorectal cancer.[1][4][5]

In glioma cells, this compound has been shown to induce apoptosis, or programmed cell death.[1][4] This is achieved through the activation of the intrinsic mitochondrial pathway, marked by a significant increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1] Furthermore, this compound downregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[1]

In colorectal cancer cells, such as the HT-29 cell line, this compound's anti-cancer effects are mediated by the induction of reactive oxygen species (ROS).[5][6] This increase in intracellular ROS triggers apoptosis and leads to S-phase cell cycle arrest, effectively halting the proliferation of cancer cells.[5][6]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Isolation of this compound from Punica granatum

A general procedure for the extraction and isolation of tannins, including this compound, from pomegranate peel is as follows:

  • Preparation of Plant Material : Dried and powdered pomegranate peels are used as the starting material.

  • Extraction : The powdered peel is subjected to extraction with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol (B129727) or ethanol), often using techniques like maceration, Soxhlet extraction, or pressurized liquid extraction to enhance efficiency.[7]

  • Purification : The crude extract is then subjected to a series of chromatographic techniques for purification. This may involve column chromatography using resins like Sephadex LH-20, followed by semi-preparative HPLC to isolate pure this compound.[8]

Structural Characterization

A complete assignment of the proton and carbon-13 NMR spectra of this compound has been achieved.[9] Typical experimental parameters would involve:

  • Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent : Deuterated acetone (B3395972) (acetone-d6) or dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments : A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for complete structural elucidation.

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

  • Ionization Mode : Negative ion mode is often preferred for polyphenolic compounds.

  • Analysis : High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass measurements. Tandem MS (MS/MS) experiments are used to study the fragmentation pathways, which can confirm the structural motifs within the molecule.[10][11]

Biological Assays

This assay is commonly used to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction : Various concentrations of this compound are incubated with the DPPH solution in the dark.

  • Measurement : The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured spectrophotometrically. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then calculated.[12][13]

  • Cell Lines : Glioma (e.g., U87) and colorectal cancer (e.g., HT-29) cell lines are commonly used.[1][6]

  • MTT Assay : This colorimetric assay is used to assess cell viability and determine the IC50 of this compound.

  • Apoptosis Detection : Apoptosis can be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, and DAPI staining to observe nuclear morphology changes.[4]

  • Caspase Activity Assays : The activity of caspases, such as caspase-3 and caspase-9, can be measured using commercially available colorimetric or fluorometric assay kits.[4]

Signaling Pathways

The biological effects of this compound are underpinned by its modulation of specific cellular signaling pathways.

Apoptosis Pathway in Glioma Cells

GranatinB This compound MMP9 MMP-9 Inhibition GranatinB->MMP9 ProCaspase9 Pro-caspase-9 GranatinB->ProCaspase9 Induces activation Caspase9 Caspase-9 (active) ProCaspase9->Caspase9 ProCaspase3 Pro-caspase-3 Caspase9->ProCaspase3 Activates Caspase3 Caspase-3 (active) ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis in glioma cells.

ROS-Mediated Signaling in Colorectal Cancer Cells

GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS SCellCycle S-Phase Cell Cycle Arrest ROS->SCellCycle Apoptosis Apoptosis ROS->Apoptosis

Caption: ROS-mediated effects of this compound in colorectal cancer.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential. Its well-defined chemical structure, coupled with its potent biological activities as a carbonic anhydrase inhibitor, antioxidant, and anti-cancer agent, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate and accelerate future research and development efforts centered on this promising molecule.

References

The Biological Activity of Granatin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin predominantly found in pomegranates (Punica granatum), has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its anticancer, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. While specific IC50 values are not always reported in the literature, studies have demonstrated significant dose-dependent inhibition of cell proliferation.

Cell LineCancer TypeObserved EffectConcentration RangeReference
HT-29Colorectal CancerInduction of ROS-mediated apoptosis and S-phase cell cycle arrest.Not specified[1]
U87GliomaSignificant decrease in cell proliferation and induction of apoptosis.20, 40, 80 µM[2][3]
A549Lung CarcinomaApoptosis induction through down-regulation of microsomal PGE synthase-1.Not specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The absence of specific values in the table indicates that while inhibitory effects were observed, the precise IC50 was not reported in the cited literature.

Signaling Pathways in Anticancer Activity

In colorectal cancer cells, this compound induces apoptosis through a mechanism dependent on the generation of reactive oxygen species (ROS)[1]. This increase in intracellular ROS disrupts cellular homeostasis and triggers the apoptotic cascade.

This compound This compound ROS Generation ROS Generation This compound->ROS Generation Cellular Stress Cellular Stress ROS Generation->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis S-Phase Arrest S-Phase Arrest Cellular Stress->S-Phase Arrest

ROS-mediated apoptosis and cell cycle arrest induced by this compound.

In glioma cells, this compound has been shown to induce apoptosis by inhibiting the expression of Matrix Metalloproteinase-9 (MMP-9)[3]. MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition can impede cancer cell invasion and metastasis. The induction of apoptosis is also associated with an increase in the activity of caspases 3 and 9.

This compound This compound MMP-9 Expression MMP-9 Expression This compound->MMP-9 Expression Caspase 9 Activation Caspase 9 Activation This compound->Caspase 9 Activation Apoptosis Apoptosis MMP-9 Expression->Apoptosis Caspase 3 Activation Caspase 3 Activation Caspase 9 Activation->Caspase 3 Activation Caspase 3 Activation->Apoptosis

This compound-induced apoptosis in glioma cells via MMP-9 inhibition.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways, including the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vitro Efficacy of this compound

Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated the anti-inflammatory potential of this compound.

Cell LineParameterObserved EffectIC50 ValueReference
RAW 264.7NO ProductionSignificant inhibitionNot specified[1]
RAW 264.7iNOS ExpressionInhibitionNot specified
RAW 264.7COX-2 ExpressionInhibitionNot specified

Note: While significant inhibitory effects on inflammatory markers have been observed, specific IC50 values for this compound are not consistently reported in the reviewed literature.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway iNOS, COX-2, Pro-inflammatory Cytokines iNOS, COX-2, Pro-inflammatory Cytokines NF-kB Pathway->iNOS, COX-2, Pro-inflammatory Cytokines This compound This compound This compound->NF-kB Pathway

Inhibition of the NF-κB signaling pathway by this compound.

Carbonic Anhydrase Inhibition

This compound has been identified as a highly active inhibitor of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[4]. The inhibition of specific CA isozymes has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer.

EnzymeInhibition Constant (Ki)Type of InhibitionReference
Carbonic AnhydraseNot specifiedNoncompetitive (for related compounds)[4]

Note: While this compound is reported as a highly active inhibitor, the specific Ki value was not found in the reviewed literature. The type of inhibition is inferred from studies on similar ellagitannins from the same source.

Carbonic Anhydrase (Active Site) Carbonic Anhydrase (Active Site) H2CO3 H2CO3 Carbonic Anhydrase (Active Site)->H2CO3 CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase (Active Site) This compound This compound This compound->Carbonic Anhydrase (Active Site) Inhibition

Mechanism of Carbonic Anhydrase inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed Cells Treat with this compound Treat with this compound Add MTT Reagent Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for iNOS and COX-2 Expression

This protocol is used to determine the effect of this compound on the protein expression of iNOS and COX-2 in LPS-stimulated macrophages.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound for a specified time before stimulating with LPS (1 µg/mL) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Gelatin Zymography for MMP-9 Activity

This assay is used to detect the enzymatic activity of MMP-9 in conditioned media from cancer cells treated with this compound.

Procedure:

  • Sample Preparation: Culture cancer cells (e.g., U87 glioma cells) in serum-free media with or without this compound. Collect the conditioned media and concentrate it.

  • Gel Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 24-48 hours to allow for gelatin degradation by MMPs.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Conclusion

This compound, a prominent ellagitannin from pomegranates, exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent anti-inflammatory and carbonic anhydrase inhibitory properties, underscores its importance as a lead compound for further investigation in drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to explore the full therapeutic utility of this promising natural product. Further studies are warranted to elucidate the precise IC50 and Ki values across a broader range of biological targets to fully characterize its potency and selectivity.

References

Granatin B and the Modulation of Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, a prominent ellagitannin found in pomegranate peels, is emerging as a significant modulator of intracellular reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms by which this compound is understood to influence ROS-related signaling pathways, including Nuclear factor erythroid 2-related factor 2 (Nrf2), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB). This document details established experimental protocols for investigating these interactions and presents available quantitative data to support further research and development. The intricate signaling cascades are visually represented through detailed diagrams to facilitate a deeper understanding of the molecular interactions.

Introduction to this compound and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). While essential for various physiological processes at low concentrations, excessive ROS production leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound is a hydrolyzable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. It is abundantly found in the peel of pomegranates (Punica granatum)[1]. Emerging research highlights the potent antioxidant and anti-inflammatory properties of this compound, largely attributed to its ability to modulate intracellular ROS levels. Mechanistic studies have revealed that this compound can induce ROS-mediated apoptosis in cancer cells, suggesting its potential as a therapeutic agent[2].

This guide will delve into the known and hypothesized mechanisms of this compound's interaction with key signaling pathways that govern the cellular response to oxidative stress.

Quantitative Data on Antioxidant and ROS-Modulating Activities

While direct quantitative data on the ROS scavenging activity of isolated this compound is limited in publicly available literature, studies on pomegranate peel extracts rich in this compound provide valuable insights into its potential efficacy.

A study on a pomegranate peel ellagitannin-enriched extract (PETE), containing 29% this compound, demonstrated significant antioxidant and radical scavenging activities in a concentration-dependent manner[1]. The half-maximal inhibitory concentration (IC₅₀) values for scavenging various radicals are summarized in the table below.

Assay IC₅₀ (µg/mL) of Pomegranate Peel Extract (29% this compound) Reference Compound Reference Compound IC₅₀ (µg/mL)
DPPH Radical Scavenging4.74TroloxNot specified in source
ABTS Radical ScavengingNot specified in sourceTroloxNot specified in source
Superoxide Anion (O₂⁻) Scavenging21.91TroloxNot specified in source
Nitric Oxide (NO) ScavengingNot specified in sourceTroloxNot specified in source

Data extracted from a study on a pomegranate peel ellagitannin-enriched extract[1]. It is important to note that these values represent the activity of the entire extract and not solely purified this compound.

Furthermore, in cellular models, this extract has been shown to protect erythrocytes from oxidative hemolysis and restore reduced glutathione (B108866) (GSH) levels[1]. In cancer cells, paradoxically, the extract induced a significant increase in ROS production, leading to cell death, highlighting a cell-type-specific pro-oxidant effect[1].

Modulation of Key Signaling Pathways

This compound is hypothesized to exert its effects on cellular ROS levels through the modulation of three primary signaling pathways: Nrf2/ARE, MAPK, and NF-κB.

Nrf2/ARE Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

While direct evidence for this compound is still emerging, other ellagitannins have been shown to activate the Nrf2/ARE pathway. It is proposed that this compound, through its antioxidant or pro-oxidant activities depending on the cellular context, can induce the nuclear translocation of Nrf2, leading to the upregulation of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GranatinB This compound ROS ROS Modulation GranatinB->ROS influences Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2_cyto ARE ARE Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Fig. 1: Proposed Nrf2/ARE pathway modulation by this compound.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a wide range of stimuli, including oxidative stress. The three major MAPK families are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Oxidative stress can lead to the phosphorylation and activation of p38 and JNK, which in turn can trigger downstream events such as apoptosis.

It is plausible that this compound, by altering the intracellular redox state, can influence the phosphorylation status of p38, JNK, and ERK. In the context of cancer cells, an increase in ROS induced by this compound could lead to sustained activation of pro-apoptotic JNK and p38 pathways.

MAPK_Pathway GranatinB This compound ROS ROS Modulation GranatinB->ROS ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates AP1 c-Jun/AP-1 JNK->AP1 activates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Fig. 2: Potential MAPK pathway modulation by this compound.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.

This compound has demonstrated anti-inflammatory activities[2]. This suggests that in inflammatory conditions, this compound may act as an antioxidant, quenching ROS and thereby inhibiting the activation of the NF-κB pathway. This would involve preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ROS ROS Inflammatory_Stimuli->ROS IKK IKK Complex ROS->IKK activates GranatinB This compound GranatinB->ROS inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa degradation NFkB_cyto NF-κB (p50/p65) IkBa_NFkB->NFkB_cyto NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucl->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Fig. 3: Hypothesized NF-κB pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on ROS modulation and associated signaling pathways.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., HT-29 colorectal cancer cells for apoptosis studies, RAW 264.7 macrophages for inflammation studies).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve purified this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Measurement of Intracellular ROS

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring total intracellular ROS.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows for 70-80% confluency at the time of the assay.

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Normalize the fluorescence intensity to the cell number, which can be determined in a parallel plate using a cell viability assay (e.g., MTT) or by protein quantification.

ROS_Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound (various concentrations and times) Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Staining Incubate with DCFH-DA (30 min, 37°C) Wash1->Staining Wash2 Wash with PBS (2x) Staining->Wash2 Measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Wash2->Measure Normalize Normalize to Cell Number Measure->Normalize End Analyze Data Normalize->End

Fig. 4: Experimental workflow for intracellular ROS measurement.
Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the Nrf2, MAPK, and NF-κB pathways.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For Nrf2 nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p38, total p38, p-p65, total p65, Nrf2, Lamin B1 for nuclear fraction, β-actin for total lysate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein to a loading control (e.g., β-actin or Lamin B1).

Conclusion

This compound demonstrates significant potential as a modulator of reactive oxygen species, with plausible mechanisms of action involving the Nrf2, MAPK, and NF-κB signaling pathways. While quantitative data for the purified compound is still emerging, the available information on this compound-rich extracts and the well-established roles of these pathways in oxidative stress provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the precise molecular mechanisms of this compound and to explore its therapeutic potential in ROS-mediated diseases. Future studies should focus on generating dose-response data with purified this compound to definitively characterize its effects on these critical signaling cascades.

References

Pharmacokinetics and Bioavailability of Pomegranate Ellagitannins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacokinetic studies on the isolated compound Granatin B are not available in the current scientific literature. This guide focuses on the well-documented pharmacokinetics and bioavailability of pomegranate ellagitannins, the class of compounds to which this compound belongs. The metabolic fate of this compound is presumed to follow that of other major pomegranate ellagitannins, such as punicalagin.

Introduction

Pomegranate (Punica granatum L.) is a rich source of bioactive polyphenols, particularly ellagitannins, which are found in high concentrations in the fruit's peel and juice.[1][2] this compound, an ellagitannin, is a significant component of pomegranate peels.[3][4] Ellagitannins are large molecular weight polyphenols and are not absorbed intact into the bloodstream.[1] Instead, they undergo extensive metabolism within the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of pomegranate ellagitannins, focusing on their primary metabolites: ellagic acid and urolithins. This information is critical for researchers, scientists, and drug development professionals investigating the therapeutic potential of pomegranate-derived compounds.

Metabolism and Bioavailability

Upon oral administration, ellagitannins like this compound are hydrolyzed to ellagic acid (EA) in the stomach and small intestine.[5] This process is influenced by physiological pH.[6][7] The released ellagic acid has low solubility and is only partially absorbed.[5] The unabsorbed ellagic acid and remaining ellagitannins travel to the colon, where they are further metabolized by the gut microbiota into a series of smaller, more readily absorbable compounds known as urolithins (e.g., Urolithin A, Urolithin B).[1][5] These urolithins are then absorbed into systemic circulation, undergo conjugation in the liver (e.g., glucuronidation), and are excreted in the urine.[1] Urolithins are considered key biomarkers of ellagitannin intake and are believed to be responsible for many of the biological effects associated with pomegranate consumption.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for ellagic acid and its metabolites following the oral consumption of pomegranate juice or extracts in human and animal studies.

Table 1: Pharmacokinetic Parameters of Ellagic Acid in Humans After Pomegranate Juice Consumption

ParameterValueReference
Dose 180 mL Pomegranate Juice (containing 25 mg Ellagic Acid and 318 mg Ellagitannins as Punicalagins)[6][7]
Cmax 31.9 ng/mL[6][7]
Tmax 1 hour[6][7]
Elimination Rapidly eliminated by 4 hours[6][7]

Table 2: Plasma Concentrations of Ellagic Acid in Animals After Oral Administration

Animal ModelDosePlasma ConcentrationTime PointReference
RatPomegranate Leaf ExtractNot specifiedNot specified[8]
RabbitPomegranate Fruit Extract247 ng/mL2 hours[8]

Note: Direct comparisons between studies are challenging due to variations in the administered product, dosage, and subject species.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below are summaries of typical experimental protocols used in the study of pomegranate ellagitannin bioavailability.

Human Bioavailability Study Protocol

  • Subjects: Healthy human volunteers.

  • Intervention: Oral administration of a standardized dose of pomegranate juice or extract with known concentrations of ellagitannins and ellagic acid.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-ingestion. Urine samples may also be collected over a 24-hour period.

  • Sample Processing: Plasma is separated from whole blood by centrifugation. For the analysis of total metabolites (free and conjugated), plasma and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates. Acidic precipitation of proteins is a common step in plasma sample preparation.[6][7]

  • Analytical Method: Quantification of ellagic acid and urolithins in plasma and urine is typically performed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection.[6][7][9][10] A calibration curve is generated using standards of known concentrations to ensure accurate quantification.[6][7]

Animal Pharmacokinetic Study Protocol

  • Animal Model: Commonly used models include Sprague-Dawley or Wistar rats.

  • Dosing: A defined dose of pomegranate extract or isolated ellagitannins is administered via oral gavage.

  • Sample Collection: Blood is collected via methods such as tail vein or cardiac puncture at predetermined time intervals.

  • Sample Processing and Analysis: Plasma is processed and analyzed using similar HPLC or LC-MS/MS methods as described for human studies to determine the concentrations of the analytes of interest.[8]

Visualizations

Metabolic Pathway of Pomegranate Ellagitannins

metabolic_pathway GranatinB This compound (Ellagitannin) Stomach Stomach & Small Intestine GranatinB->Stomach Oral Ingestion EllagicAcid Ellagic Acid Stomach->EllagicAcid Hydrolysis GutMicrobiota Gut Microbiota (Colon) EllagicAcid->GutMicrobiota Urolithins Urolithins (e.g., Urolithin A, B) GutMicrobiota->Urolithins Metabolism Absorption Absorption Urolithins->Absorption Circulation Systemic Circulation Absorption->Circulation Liver Liver (Conjugation) Circulation->Liver Excretion Excretion (Urine) Circulation->Excretion Liver->Circulation Conjugated Metabolites

Caption: Metabolic fate of pomegranate ellagitannins after oral ingestion.

Experimental Workflow for Human Bioavailability Studies

experimental_workflow start Study Start admin Oral Administration (Pomegranate Product) start->admin blood Serial Blood Sampling admin->blood plasma Plasma Separation (Centrifugation) blood->plasma extraction Sample Preparation (e.g., Protein Precipitation, Enzymatic Hydrolysis) plasma->extraction analysis Quantification (HPLC or LC-MS/MS) extraction->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk end Study End pk->end

Caption: Workflow for a human pharmacokinetic study of pomegranate metabolites.

Conclusion

The bioavailability of this compound, like other pomegranate ellagitannins, is indirect and characterized by its metabolism to ellagic acid and subsequently to urolithins by the gut microbiota. It is these metabolites that are absorbed and exert systemic biological effects. The quantitative data available, primarily for ellagic acid, indicate rapid absorption and elimination. For drug development and research purposes, it is essential to consider the metabolic transformation of ellagitannins and to focus on the pharmacokinetic profiles of their bioactive metabolites, namely ellagic acid and urolithins. Future research should aim to elucidate the specific contribution of individual ellagitannins, such as this compound, to the overall pool of these bioavailable metabolites.

References

Granatin B as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin predominantly found in the pericarp of Punica granatum (pomegranate), has been identified as a highly active natural inhibitor of carbonic anhydrase (CA).[1][2][3] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are integral to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion. Notably, certain isoforms, particularly Carbonic Anhydrase IX (CA IX), are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[4] The inhibitory action of this compound on carbonic anhydrase, therefore, presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound as a carbonic anhydrase inhibitor, detailing its mechanism of action, potential therapeutic applications, and relevant experimental protocols.

Quantitative Inhibition Data

While identified as a potent inhibitor, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against various human carbonic anhydrase (hCA) isoforms are not yet available in the published literature. However, studies on ellagitannins isolated from pomegranate, including punicalagin (B30970) and gallagyldilactone, have demonstrated significant inhibitory activity.[1][2] The table below summarizes the qualitative inhibitory information for this compound and related compounds from pomegranate pericarp.

CompoundSourceTarget EnzymeInhibition ActivityInhibition Type (where known)Reference
This compound Punica granatum (pericarp)Carbonic AnhydraseHighly ActiveNot explicitly stated; likely Non-competitive[1][2]
PunicalaginPunica granatum (pericarp)Carbonic AnhydraseHighly ActiveNon-competitive[1][2]
GallagyldilactonePunica granatum (pericarp)Carbonic AnhydraseHighly ActiveNon-competitive[1][2]
CasuarininPunica granatum (pericarp)Carbonic AnhydraseHighly ActiveNot specified[1]
PedunculaginPunica granatum (pericarp)Carbonic AnhydraseHighly ActiveNot specified[1]
Tellimagrandin IPunica granatum (pericarp)Carbonic AnhydraseHighly ActiveNot specified[1]

Mechanism of Action

The precise mechanism of carbonic anhydrase inhibition by this compound has not been definitively elucidated. However, based on studies of other ellagitannins like punicalagin and gallagyldilactone isolated from the same source, the inhibition is likely non-competitive .[1][2] This suggests that this compound does not bind to the active site of the enzyme in the same manner as the substrate. Instead, it is hypothesized to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. Phenolic compounds, a class to which this compound belongs, are known to interact with carbonic anhydrases in ways distinct from classical sulfonamide inhibitors, often by anchoring to the zinc-coordinated water molecule in the active site.[5]

Experimental Protocols

The following protocols are adapted from established methods for assessing carbonic anhydrase inhibition and can be specifically applied to the study of this compound.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor like this compound.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (isolated and purified)

  • p-Nitrophenyl acetate (B1210297) (pNPA) as the substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add varying concentrations of the this compound solution to the test wells. Add DMSO alone to the control wells.

    • Add the carbonic anhydrase working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-20 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the inhibition type (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Cell-Based Assay for Apoptosis Induction

This protocol assesses the ability of this compound to induce apoptosis in cancer cells, potentially as a consequence of carbonic anhydrase inhibition.

Materials:

  • Cancer cell line known to overexpress CA IX (e.g., HeLa, HT-29, or U87 glioblastoma cells)

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Caspase-3/9 activity assay kit

Procedure:

  • Cell Culture and Treatment:

    • Culture the cancer cells to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Cell Viability Assay (MTT):

    • After treatment, add MTT solution to the cells and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest the treated cells and stain with Annexin V-FITC and PI according to the kit manufacturer's instructions.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assay:

    • Lyse the treated cells and measure the activity of caspase-3 and caspase-9 using a colorimetric or fluorometric assay kit.

Signaling Pathways and Cellular Effects

The inhibition of carbonic anhydrase, particularly the tumor-associated CA IX isoform, by this compound is proposed to induce apoptosis in cancer cells through a multi-faceted mechanism.

// Nodes GranatinB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAIX [label="Carbonic Anhydrase IX (CA IX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_regulation [label="Disruption of\nIntracellular pH (pHi)\nHomeostasis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Intracellular\nAcidification", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MMP9 [label="Inhibition of\nMMP-9 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_p53 [label="Activation of\nERK1/2-p53 Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];

// Edges GranatinB -> CAIX [label="Inhibits"]; CAIX -> pH_regulation [label="Maintains"]; pH_regulation -> Acidification; Acidification -> ROS; Acidification -> ERK_p53; GranatinB -> MMP9 [label="Inhibits"]; ERK_p53 -> Caspase3; ROS -> Caspase9; MMP9 -> Apoptosis [label="Contributes to\nInhibition of"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } .dot Figure 1. Proposed signaling pathway of this compound-induced apoptosis via carbonic anhydrase inhibition.

The primary consequence of CA IX inhibition is the disruption of intracellular pH (pHi) regulation, leading to intracellular acidification.[6][7] This acidic environment can trigger a cascade of cellular stress responses, including an increase in reactive oxygen species (ROS).[7][8] Furthermore, studies have shown that CA IX inhibition can lead to the activation of the ERK1/2-p53 signaling pathway, a critical regulator of apoptosis.[9]

A study on glioma cells has specifically implicated the inhibition of Matrix Metalloproteinase-9 (MMP-9) as a downstream effect of this compound treatment, contributing to the induction of apoptosis.[10] This is accompanied by the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspase-3.[10][11] The collective impact of these events culminates in programmed cell death.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound as a carbonic anhydrase inhibitor.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; isolation [label="Isolation & Purification\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_assay [label="In Vitro\nCarbonic Anhydrase\nInhibition Assay", fillcolor="#FBBC05", fontcolor="#202124"]; kinetics [label="Kinetic Analysis\n(e.g., Lineweaver-Burk)", fillcolor="#FBBC05", fontcolor="#202124"]; ic50_ki [label="Determine IC50 & Ki Values", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition_type [label="Determine Inhibition Type", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cancer Cell Culture\n(CA IX-positive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; viability_apoptosis [label="Cell Viability &\nApoptosis Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway_analysis [label="Signaling Pathway\nAnalysis (Western Blot,\netc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> isolation; isolation -> enzyme_assay; enzyme_assay -> kinetics; kinetics -> ic50_ki; kinetics -> inhibition_type; isolation -> cell_culture; cell_culture -> treatment; treatment -> viability_apoptosis; treatment -> pathway_analysis; viability_apoptosis -> results; pathway_analysis -> results; ic50_ki -> results; inhibition_type -> results; results -> end; } .dot Figure 2. Experimental workflow for the characterization of this compound as a carbonic anhydrase inhibitor.

Conclusion and Future Directions

This compound stands out as a promising natural compound for the development of novel carbonic anhydrase inhibitors. Its high activity and potential to induce apoptosis in cancer cells make it a compelling candidate for further investigation. Key future research should focus on:

  • Quantitative Inhibition Studies: Determining the specific IC50 and Ki values of this compound against a panel of human carbonic anhydrase isoforms, particularly the cancer-related CA IX and XII, is crucial for understanding its potency and selectivity.

  • Elucidation of Inhibition Mechanism: Detailed kinetic and structural studies are needed to definitively confirm the non-competitive mode of inhibition and to identify the specific binding site of this compound on the carbonic anhydrase enzyme.

  • In-depth Signaling Pathway Analysis: Further investigation is required to fully map the downstream signaling cascades initiated by this compound-mediated carbonic anhydrase inhibition, particularly the interplay between intracellular pH changes, ROS generation, MMP-9 inhibition, and the activation of specific apoptotic pathways in different cancer types.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are essential to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

The development of potent and selective carbonic anhydrase inhibitors from natural sources like this compound holds significant potential for advancing cancer therapy and other medical applications.

References

In Vivo Anti-inflammatory Effects of Granatin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of Granatin B, a prominent ellagitannin found in pomegranate (Punica granatum). The following sections detail the experimental evidence, methodologies, and putative mechanisms of action for this compound, offering valuable insights for its potential therapeutic development.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in preclinical models. The data presented below is derived from a key study utilizing a carrageenan-induced paw edema model in mice, a standard and widely accepted assay for evaluating acute inflammation.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 1 hrPaw Edema Inhibition (%) at 2 hrPaw Edema Inhibition (%) at 3 hrPaw Edema Inhibition (%) at 4 hrPaw Edema Inhibition (%) at 5 hrPaw Edema Inhibition (%) at 6 hr
Control (Carrageenan)-000000
This compound2.525.130.235.133.428.925.6
This compound1045.250.155.352.148.745.3
Indomethacin (B1671933) (Positive Control)1048.352.556.854.250.147.8

*p < 0.01 compared to the control group. Data is expressed as the mean percentage inhibition of paw edema.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Edematous Paw Tissue

Treatment GroupDose (mg/kg)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Control (Carrageenan)-185.4 ± 12.30
This compound1089.7 ± 8.551.6
Indomethacin (Positive Control)10102.3 ± 9.144.8

*p < 0.01 compared to the control group. Data is expressed as mean ± SD.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema model used to assess the in vivo anti-inflammatory activity of this compound.

2.1. Animals

  • Species: Male ICR mice

  • Weight: 20-25 g

  • Acclimation: Animals were housed in a controlled environment (22 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment with free access to standard laboratory chow and water. All animal procedures were performed in accordance with institutional animal care and use guidelines.

2.2. Induction of Inflammation

  • Acute inflammation was induced by a subplantar injection of 1% (w/v) carrageenan in saline (0.05 mL) into the right hind paw of the mice.

  • The contralateral (left) paw was injected with 0.05 mL of saline to serve as a baseline control.

2.3. Drug Administration

  • This compound was dissolved in distilled water.

  • Mice were randomly assigned to different treatment groups: vehicle control, this compound (2.5 and 10 mg/kg), and indomethacin (10 mg/kg) as a positive control.

  • The respective treatments were administered orally (p.o.) one hour prior to the carrageenan injection.

2.4. Measurement of Paw Edema

  • Paw volume was measured immediately before the carrageenan injection and at 1, 2, 3, 4, 5, and 6 hours thereafter.

  • A plethysmometer was used for accurate measurement of paw volume.

  • The degree of swelling was calculated as the difference in paw volume between the pre-injection and post-injection time points.

  • The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

2.5. Measurement of Prostaglandin E2 (PGE2)

  • Six hours after the carrageenan injection, mice were euthanized by cervical dislocation.

  • The edematous paw tissue was excised and homogenized in a lysis buffer.

  • The homogenate was centrifuged, and the supernatant was collected.

  • PGE2 levels in the supernatant were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and the experimental workflow.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Macrophage Macrophage Inflammatory_Stimulus->Macrophage NF_kB_Activation NF-κB Activation Macrophage->NF_kB_Activation Granatin_B This compound iNOS_COX2_Expression iNOS and COX-2 Gene Expression Granatin_B->iNOS_COX2_Expression Inhibition NF_kB_Activation->iNOS_COX2_Expression iNOS iNOS iNOS_COX2_Expression->iNOS COX2 COX-2 iNOS_COX2_Expression->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Edema, Pain) NO->Inflammation PGs->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G Animal_Acclimation Animal Acclimation (Male ICR mice, 1 week) Grouping Random Grouping (Control, this compound, Indomethacin) Animal_Acclimation->Grouping Drug_Admin Oral Administration of Treatment (1 hour pre-induction) Grouping->Drug_Admin Inflammation_Induction Carrageenan Injection (0.05 mL, 1% in right paw) Drug_Admin->Inflammation_Induction Paw_Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5, 6 hours) Inflammation_Induction->Paw_Measurement Euthanasia Euthanasia (6 hours post-induction) Paw_Measurement->Euthanasia Tissue_Collection Paw Tissue Collection Euthanasia->Tissue_Collection PGE2_Analysis PGE2 Quantification (ELISA) Tissue_Collection->PGE2_Analysis

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

Mechanism of Action

This compound exerts its in vivo anti-inflammatory effects primarily through the downregulation of key pro-inflammatory mediators. The underlying mechanism is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like carrageenan, NF-κB is activated in immune cells such as macrophages. This transcription factor then translocates to the nucleus and induces the expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the expression of both iNOS and COX-2.[1] The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a potent vasodilator that contributes to edema formation.[1] The suppression of COX-2 activity results in reduced synthesis of prostaglandins, particularly PGE2, which are key mediators of inflammation, pain, and fever.[1][2] The significant reduction in PGE2 levels in the edematous paw tissue of this compound-treated mice corroborates this mechanism.[2][3]

In addition to these effects, other studies on pomegranate extracts and their constituents suggest potential roles in modulating other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways.[4] Furthermore, the antioxidant properties of this compound may contribute to its anti-inflammatory effects by quenching reactive oxygen species (ROS) that can perpetuate the inflammatory response.[5][6]

Conclusion and Future Directions

The available in vivo data strongly support the anti-inflammatory potential of this compound.[1] It demonstrates a dose-dependent reduction in acute inflammation, comparable to the effects of the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin.[3] The mechanism of action is linked to the inhibition of iNOS and COX-2 expression, leading to decreased production of nitric oxide and prostaglandins.[1]

For drug development professionals, this compound represents a promising natural compound for the development of novel anti-inflammatory agents. Further research is warranted to:

  • Elucidate the detailed molecular interactions of this compound with its targets.

  • Evaluate its efficacy in chronic models of inflammation (e.g., arthritis).

  • Conduct comprehensive pharmacokinetic and toxicological studies to assess its safety profile and bioavailability.

  • Explore its potential in topical formulations for localized inflammatory conditions.

This technical guide provides a solid foundation for researchers and scientists to build upon in the exploration of this compound as a therapeutic candidate for inflammatory diseases.

References

Granatin B: A Potential Therapeutic Agent for Glioma Through Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma is a highly aggressive and malignant form of brain cancer with a grim prognosis. The development of novel therapeutic strategies that can effectively target glioma cells is a critical area of research. Granatin B, a compound belonging to the ellagitannin class, has emerged as a promising candidate due to its demonstrated anti-proliferative and pro-apoptotic effects on glioma cells. This technical guide provides a comprehensive overview of the current understanding of this compound-induced apoptosis in glioma cells, focusing on the underlying molecular mechanisms, quantitative effects, and detailed experimental protocols.

Quantitative Analysis of this compound's Effects on Glioma Cells

The anti-cancer effects of this compound on glioma cells have been quantified through various in vitro assays. The U87 human glioma cell line is a commonly used model in these studies. The data presented below summarizes the dose-dependent effects of this compound on cell viability, apoptosis induction, caspase activation, and matrix metalloproteinase-9 (MMP9) expression.[1][2]

Table 1: Effect of this compound on the Viability of U87 Glioma Cells (MTT Assay) [1]

This compound Concentration (µM)Cell Viability (%) - Day 1Cell Viability (%) - Day 2Cell Viability (%) - Day 3
0100100100
20~95~90~85
40~85~70 ~60
80~75~55 ~40
*Data are approximated from graphical representations in the source literature. *P<0.01 vs this compound 0 µM.

Table 2: Induction of Apoptosis in U87 Glioma Cells by this compound (Annexin V-FITC/PI Staining) [1]

This compound Concentration (µM)Apoptotic Cells (%)
0~5
20~15
40~25
80~40**
*Data are approximated from graphical representations in the source literature. *P<0.01 vs this compound 0 µM.

Table 3: Activation of Caspases in U87 Glioma Cells by this compound [1]

This compound Concentration (µM)Relative Caspase-3 ActivityRelative Caspase-9 Activity
01.01.0
20~1.5 ~1.8***
40~2.2~2.5
80~3.0**~3.2
*Activity is presented as fold change relative to the 0 µM control. Data are approximated from graphical representations in the source literature. **P<0.05, **P<0.01 vs this compound 0 µM.

Table 4: Effect of this compound on MMP9 Protein Expression in U87 Glioma Cells (Gelatin Zymography) [1]

This compound Concentration (µM)Relative MMP9 Expression
01.0
20~0.8
40~0.6
80~0.4**
Expression is presented as fold change relative to the 0 µM control. Data are approximated from graphical representations in the source literature. **P<0.05, **P<0.01 vs this compound 0 µM.

Molecular Mechanism of this compound-Induced Apoptosis

Current evidence suggests that this compound induces apoptosis in glioma cells through the intrinsic mitochondrial pathway.[1] This is supported by the significant activation of caspase-9, a key initiator caspase in this pathway.[1] The activation of caspase-9 subsequently leads to the activation of the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1]

Furthermore, a novel aspect of this compound's mechanism of action is its ability to inhibit the expression of Matrix Metalloproteinase-9 (MMP9).[1] The reversal of this compound's effects by an MMP9 agonist confirms that the inhibition of MMP9 is a crucial step in the induction of apoptosis.[1][2]

cluster_cell Glioma Cell GranatinB This compound MMP9 MMP9 Expression GranatinB->MMP9 Inhibits Mitochondrion Mitochondrion GranatinB->Mitochondrion Induces Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis in glioma cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound on glioma cells.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

start Seed U87 Glioma Cells (5x10^3 cells/well in 96-well plate) treatment Treat with this compound (0, 20, 40, 80 µM) for 1, 2, or 3 days start->treatment add_mtt Add 50 µl MTT solution (5 mg/ml in PBS) treatment->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add 200 µl DMSO to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed U87 glioma cells into a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, and 80 µM) and incubate for the desired time periods (e.g., 24, 48, and 72 hours).[1]

  • MTT Addition: After the incubation period, add 50 µl of MTT solution (5 mg/ml in phosphate-buffered saline) to each well.[1]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Carefully remove the supernatant and add 200 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

start Seed and Treat U87 Cells (as in MTT assay) harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add 5 µl Annexin V-FITC and 5 µl Propidium Iodide (PI) resuspend->stain incubate Incubate for 10-15 min at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cell Preparation: Seed and treat U87 cells with this compound as described for the MTT assay.[1]

  • Harvesting: After treatment, harvest the cells using trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/ml.

  • Staining: Transfer 100 µl of the cell suspension to a new tube and add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide (PI).[1]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase Activity Assay

This colorimetric assay measures the activity of caspase-3 and caspase-9, key proteases in the apoptotic cascade.

start Seed and Treat U87 Cells (1x10^6 cells/well in 6-well plate) for 48 hours lyse Lyse cells with cell lysis buffer and incubate for 30 min start->lyse quantify Determine protein concentration (e.g., BCA assay) lyse->quantify react Incubate cell lysate with caspase-3 or caspase-9 substrate quantify->react read Measure absorbance at 405 nm react->read

Workflow for caspase activity assay.

Protocol:

  • Cell Preparation: Seed U87 cells in 6-well plates at a density of 1x10⁶ cells/well and treat with this compound for 48 hours.[1]

  • Cell Lysis: Lyse the cells with the provided cell lysis buffer and incubate for 30 minutes.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Caspase Reaction: In a 96-well plate, incubate a standardized amount of protein from each sample with the appropriate caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase activity.

MMP9 Expression Analysis (Gelatin Zymography)

Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinolytic enzymes like MMP9.

start Seed and Treat U87 Cells (1x10^6 cells/well in 6-well plate) for 48 hours collect Collect cell culture supernatant start->collect electrophoresis Perform SDS-PAGE on a gel containing gelatin collect->electrophoresis incubate Incubate the gel at 37°C for 12 hours electrophoresis->incubate stain Stain the gel with Coomassie Brilliant Blue R-250 incubate->stain destain Destain the gel to visualize clear bands of MMP9 activity stain->destain

Workflow for gelatin zymography.

Protocol:

  • Sample Preparation: Seed and treat U87 cells as described for the caspase assay. After 48 hours, collect the cell culture supernatant.[1]

  • Electrophoresis: Mix 20 µl of the supernatant with an equal volume of non-reducing sample buffer and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel co-polymerized with gelatin.[1]

  • Incubation: After electrophoresis, incubate the gel in a developing buffer at 37°C for 12 hours to allow for enzymatic activity.[1]

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250, followed by destaining. Areas of MMP9 activity will appear as clear bands against a blue background.[1]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-glioma agent by effectively inducing apoptosis in glioma cells. The mechanism of action involves the activation of the intrinsic mitochondrial pathway, mediated by caspase-9 and -3, and a novel pathway involving the inhibition of MMP9 expression. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound.

Future research should focus on elucidating the upstream signaling events that lead to the activation of the intrinsic apoptotic pathway and the downregulation of MMP9. Investigating the potential involvement of other signaling cascades, such as the PI3K/Akt and MAPK pathways, could provide a more complete understanding of this compound's mechanism of action. Furthermore, in vivo studies are necessary to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of glioma.

References

Granatin B's Impact on Cell Cycle Arrest Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, a prominent ellagitannin found in pomegranates, has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cell cycle arrest, with a specific focus on its effects on S-phase progression. This document synthesizes current research findings, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows involved.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Targeting the cell cycle machinery is a key strategy in cancer therapy. This compound has emerged as a promising natural compound with the ability to halt the proliferation of cancer cells by inducing cell cycle arrest. Mechanistic studies have revealed that this compound's effects are largely mediated by the generation of reactive oxygen species (ROS), which act as signaling molecules to disrupt normal cell cycle progression. This guide will delve into the specific pathways affected by this compound, providing a technical resource for researchers in oncology and drug development.

This compound-Induced S-Phase Cell Cycle Arrest

Current evidence strongly indicates that this compound primarily induces cell cycle arrest in the S-phase in colorectal cancer cells. This is a critical phase where DNA replication occurs, and its disruption can lead to genomic instability and cell death. The primary mechanism underlying this S-phase arrest is the induction of intracellular ROS.

Quantitative Data on Cell Cycle Distribution
Treatment (48h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (0 µM)51.58%36.78%11.64%
Punicalagin (50 µM)43.79%50.25%5.96%
Punicalagin (100 µM)---

Note: The study on Punicalagin in HepG2 cells showed a significant increase in the S-phase population, corroborating the S-phase arrest mechanism observed with this compound in HT-29 cells.

Molecular Signaling Pathways

The induction of ROS by this compound triggers a cascade of signaling events that ultimately leads to S-phase arrest. While the precise pathway for this compound is still under investigation, the known effects of ROS on cell cycle regulation allow for the postulation of a likely mechanism involving key S-phase regulatory proteins.

Proposed Signaling Pathway of this compound-Induced S-Phase Arrest

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to S-phase cell cycle arrest.

G cluster_extracellular cluster_cytoplasm cluster_nucleus GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS Induces p53 p53 ROS->p53 Activates DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Causes ATR ATR Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates CyclinE_CDK2 Cyclin E / CDK2 Complex Chk1->CyclinE_CDK2 Inhibits p21 p21 p53->p21 Upregulates p21->CyclinE_CDK2 Inhibits S_Phase_Arrest S-Phase Arrest CyclinE_CDK2->S_Phase_Arrest Progression Blocked DNA_Damage->ATR

Proposed signaling pathway of this compound-induced S-phase arrest.

Pathway Description:

  • ROS Induction: this compound enters the cell and induces the production of reactive oxygen species (ROS).

  • Oxidative DNA Damage: The increased ROS levels lead to oxidative damage to DNA, creating single-strand breaks and other lesions.

  • ATR/Chk1 Pathway Activation: This DNA damage is sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates the checkpoint kinase Chk1. Activated Chk1 can then inhibit the activity of the Cyclin E/CDK2 complex, a key driver of S-phase progression.

  • p53 Activation: ROS can also lead to the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21.

  • Inhibition of Cyclin E/CDK2: p21 directly binds to and inhibits the Cyclin E/CDK2 complex.

  • S-Phase Arrest: The combined inhibition of the Cyclin E/CDK2 complex by both the ATR/Chk1 and p53/p21 pathways prevents the phosphorylation of substrates necessary for DNA replication, leading to an arrest of the cell cycle in the S-phase.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on cell cycle arrest.

Cell Culture and Treatment
  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of adherent cells stained with propidium (B1200493) iodide (PI).

Materials:

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, the culture medium is collected. Adherent cells are washed with PBS, and then detached using Trypsin-EDTA. The trypsin is neutralized with the collected culture medium.

  • Cell Pelleting: The cell suspension is centrifuged at 300 x g for 5 minutes. The supernatant is discarded, and the cell pellet is washed once with cold PBS.

  • Fixation: The cell pellet is resuspended in 1 mL of cold PBS. While gently vortexing, 4 mL of ice-cold 70% ethanol is added dropwise to fix the cells. The cells are incubated at -20°C for at least 2 hours (or overnight).

  • Staining: The fixed cells are centrifuged at 500 x g for 5 minutes, and the ethanol is decanted. The cell pellet is washed twice with PBS. The pellet is then resuspended in 500 µL of PI staining solution containing RNase A.

  • Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence of PI is detected, and the data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular ROS

This protocol describes the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Cells are seeded in a multi-well plate and allowed to attach overnight.

  • Probe Loading: The culture medium is removed, and the cells are washed with serum-free medium. The cells are then incubated with a working solution of 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Treatment: After incubation, the DCFH-DA solution is removed, and the cells are washed with PBS. The cells are then treated with various concentrations of this compound in culture medium. A positive control (e.g., H2O2) and a vehicle control (DMSO) should be included.

  • Fluorescence Measurement: After the desired treatment time, the fluorescence intensity is measured.

    • Flow Cytometry: Cells are harvested, washed, and resuspended in PBS for analysis on a flow cytometer with excitation at 488 nm and emission at ~525 nm.

    • Fluorescence Plate Reader: The fluorescence is read directly from the multi-well plate.

Western Blotting

This protocol outlines the general procedure for detecting changes in protein expression levels of key cell cycle regulators.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin E, anti-CDK2, anti-p53, anti-p21, anti-phospho-ATR, anti-phospho-Chk1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer. The cell lysates are collected and centrifuged to pellet cell debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA assay.

  • Sample Preparation: Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

  • SDS-PAGE and Transfer: The protein samples are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The protein bands are quantified using densitometry software and normalized to a loading control like β-actin.

Visualization of Workflows and Logical Relationships

Experimental Workflow for Cell Cycle Analysis

G cluster_workflow A Seed HT-29 Cells B Treat with this compound A->B C Harvest Cells (Trypsinization) B->C D Fix with 70% Ethanol C->D E Stain with PI and RNase A D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phase Distribution F->G

Workflow for analyzing this compound's effect on the cell cycle.
Logical Relationship for Investigating the Signaling Pathway

G cluster_logic A Treat Cells with this compound B Measure ROS Levels (DCFH-DA Assay) A->B C Analyze Protein Expression & Phosphorylation by Western Blot (p-ATR, p-Chk1, p53, p21, Cyclin E, CDK2) A->C D Measure CDK2 Kinase Activity (In vitro Kinase Assay) A->D E Correlate ROS levels with activation of checkpoint proteins B->E C->E F Determine impact on CDK2 activity C->F D->F G Elucidate the S-Phase Arrest Mechanism E->G F->G

Logical workflow for elucidating the signaling pathway.

Conclusion

This compound represents a promising natural compound for cancer therapy due to its ability to induce S-phase cell cycle arrest and apoptosis in cancer cells. The underlying mechanism is strongly linked to the generation of reactive oxygen species, which in turn likely activates the ATR/Chk1 and p53/p21 signaling pathways, leading to the inhibition of the Cyclin E/CDK2 complex. Further research is warranted to fully elucidate the precise molecular targets of this compound and to validate its therapeutic potential in preclinical and clinical settings. This guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the anti-cancer mechanisms of this compound.

The Antioxidant Properties of Granatin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, a prominent ellagitannin found in pomegranate (Punica granatum), has been identified as a significant contributor to the fruit's well-documented antioxidant activities. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, consolidating available data on its radical scavenging capabilities, its influence on cellular antioxidant pathways, and detailed experimental protocols for its evaluation. While quantitative data for isolated this compound is limited in publicly available literature, this guide synthesizes information from extracts rich in this compound to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Natural antioxidants have garnered significant interest as potential therapeutic and preventative agents. This compound, a hydrolyzable tannin, is recognized as one of the most potent antioxidant compounds within pomegranate peels[1]. Its complex chemical structure, featuring multiple hydroxyl groups, endows it with a high capacity to donate hydrogen atoms or electrons, thereby neutralizing free radicals. This guide explores the multifaceted antioxidant mechanisms of this compound, its role in modulating key signaling pathways, and standardized methods for assessing its antioxidant efficacy.

In Vitro Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. While specific data for isolated this compound is scarce, studies on pomegranate peel extracts rich in this compound provide valuable insights into its potential.

Data Presentation

The following table summarizes the antioxidant activity of a Pomegranate Peel Ellagitannin-Enriched Extract (PETE), which contains a significant proportion of this compound (29%)[2][3]. This data serves as a proxy to understand the potential efficacy of this compound.

AssayRadical/OxidantIC50 Value of PETE (29% this compound)Reference CompoundIC50 of Reference
DPPH2,2-diphenyl-1-picrylhydrazyl8.5 µg/mL[3]Trolox13.5 µg/mL[3]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)5.7 µg/mL[3]Trolox9.8 µg/mL[3]
Superoxide Anion (O₂⁻)Superoxide Radical4.74 µg/mL[3]Trolox>100 µg/mL[3]
Nitric Oxide (NO)Nitric Oxide Radical21.91 µg/mL[3]Trolox10.8 µg/mL[3]

Note: Lower IC50 values indicate higher antioxidant activity.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects through the modulation of intracellular signaling pathways and the activity of antioxidant enzymes.

Modulation of Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes[4]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis[4]. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, many polyphenols with similar structures have been shown to be potent activators of this pathway[5].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation of Cysteine Residues GranatinB This compound GranatinB->Keap1 Potential Interaction ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription MAPK_Pathway cluster_pathway MAPK Cascade ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activation GranatinB This compound GranatinB->ASK1 Potential Inhibition Cell_Membrane Cell Membrane MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation JNK JNK MKK4_7->JNK Phosphorylation JNK->Transcription_Factors Activation Antioxidant_Response Antioxidant & Anti-inflammatory Gene Expression Transcription_Factors->Antioxidant_Response Regulation DPPH_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Prepare_Sample Prepare various concentrations of This compound extract Start->Prepare_Sample Mix Mix DPPH solution with sample Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in the dark (30 min at room temp.) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End ABTS_Workflow Start Start Generate_ABTS Generate ABTS•+ (mix 7 mM ABTS with 2.45 mM potassium persulfate) Start->Generate_ABTS Prepare_Sample Prepare various concentrations of This compound extract Start->Prepare_Sample Incubate_ABTS Incubate in the dark (12-16 h at room temp.) Generate_ABTS->Incubate_ABTS Dilute_ABTS Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm Incubate_ABTS->Dilute_ABTS Mix Mix diluted ABTS•+ with sample Dilute_ABTS->Mix Prepare_Sample->Mix Measure Measure absorbance at 734 nm after a set time (e.g., 6 min) Mix->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End FRAP_Workflow Start Start Prepare_FRAP Prepare FRAP reagent (Acetate buffer, TPTZ, and FeCl3) Start->Prepare_FRAP Prepare_Sample Prepare various concentrations of This compound extract Start->Prepare_Sample Warm_Reagent Warm FRAP reagent to 37°C Prepare_FRAP->Warm_Reagent Mix Mix FRAP reagent with sample Warm_Reagent->Mix Prepare_Sample->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Determine antioxidant capacity from a standard curve (e.g., FeSO4) Measure->Calculate End End Calculate->End CAA_Workflow Start Start Seed_Cells Seed cells (e.g., HepG2) in a 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Treat_Cells Treat cells with sample and DCFH-DA probe Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 1h Treat_Cells->Incubate_Treatment Wash_Cells Wash cells with PBS Incubate_Treatment->Wash_Cells Add_ABAP Add ABAP to induce oxidative stress Wash_Cells->Add_ABAP Measure_Fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) Add_ABAP->Measure_Fluorescence Calculate Calculate CAA units Measure_Fluorescence->Calculate End End Calculate->End

References

An In-depth Technical Guide on the Natural Sources and Isolation of Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological activities of Granatin B, an ellagitannin with significant therapeutic potential. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is a hydrolyzable tannin predominantly found in the plant kingdom. The primary and most studied source is the pomegranate (Punica granatum L.). While less documented, Caesalpinia decapetala has also been cited as a potential natural source.

Punica granatum (Pomegranate)

This compound has been identified in various parts of the pomegranate plant, including the fruit peel (pericarp), leaves, and flowers. The concentration of this compound can vary depending on the plant part, extraction method, and cultivar.

Data Presentation: Quantitative Analysis of this compound in Punica granatum

The following tables summarize the quantitative data available for this compound content in different parts of the pomegranate plant and under various extraction conditions.

Table 1: this compound Content in Punica granatum Leaves Using Different Extraction Methods

Extraction MethodThis compound Content (mg/g of dry extract)Reference
Maceration (Hydroethanolic)0.133 - 3.0[1]
Ultrasound-Assisted (Hydroethanolic)0.133 - 3.0[1]
Microwave-Assisted (Hydroethanolic)0.133 - 3.0[1]

Table 2: Identification of this compound in Punica granatum Extracts

Plant PartExtraction Solvent/MethodAnalytical MethodFindingReference
PeelsWater, 30% Ethanol, 50% Ethanol, 80% EthanolHPLC-MS/MSThis compound and its isomer identified[2]
PeelsEthanolic and AqueousLC-PDA-ESI-MSThis compound identified[3]
PeelsSolid-Liquid Dynamic Extraction (Ethanol:Juice)LC-ESI/QExactive/MS/MSThis compound identified as a major compound[4]
FlowersEthanolicSpectroscopy (NMR, MS)This compound isolated and identified[5]

Note: Direct comparative studies quantifying this compound across all plant parts (peel, leaves, flowers) using identical extraction and analytical methods are limited in the reviewed literature.

Caesalpinia decapetala (Mysore Thorn)

While mentioned as a potential source, detailed quantitative analysis and specific isolation of this compound from Caesalpinia decapetala are not extensively documented in the available scientific literature. Phytochemical studies on this plant have identified various other compounds, but not consistently this compound.[6][7][8][9][10]

Isolation and Purification of this compound

General Experimental Workflow for Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from a natural source like pomegranate peel.

experimental_workflow start Plant Material (e.g., Pomegranate Peel) extraction Solvent Extraction (e.g., Ethanol/Water) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatographic Purification crude_extract->chromatography flash_chrom Flash Chromatography (e.g., Amberlite XAD-16) chromatography->flash_chrom Initial Separation prep_hplc Preparative HPLC (C18 Column) chromatography->prep_hplc Fine Purification fraction_collection Fraction Collection flash_chrom->fraction_collection prep_hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->analysis pure_granatin_b Pure this compound analysis->pure_granatin_b

A general workflow for the isolation of this compound.
Representative Experimental Protocols

The following are representative protocols derived from methods used for the separation of pomegranate polyphenols, including this compound.

Protocol 1: Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., pomegranate peels or leaves) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in an ethanol-water mixture (e.g., 70:30 v/v) at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction Conditions: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through a Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification by Flash Chromatography (Initial Separation)

Flash chromatography can be used for a rapid, initial separation of the crude extract to enrich the fraction containing this compound.

  • Column Preparation: Pack a flash chromatography column with a suitable stationary phase, such as Amberlite XAD-16 resin.[2]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of a solvent system. A common system is a water-ethanol gradient, starting with a high concentration of water and gradually increasing the concentration of ethanol.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

  • Fraction Pooling: Pool the fractions that show a high concentration of this compound.

Protocol 3: Purification by Preparative HPLC (Fine Purification)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique suitable for the final purification of this compound.

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A common mobile phase consists of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid).[4]

  • Gradient Elution: Program a linear gradient to elute the compounds. An example of a gradient could be:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 50% B

    • 45-50 min: 50% to 95% B

    • 50-55 min: Hold at 95% B

    • 55-60 min: 95% to 5% B (re-equilibration)

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs, typically around 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the purified this compound.

Signaling Pathways Involving this compound

This compound has been shown to exhibit significant biological activities, including anticancer and anti-inflammatory effects. The following diagrams illustrate the signaling pathways through which this compound is proposed to exert these effects.

ROS-Mediated Apoptosis in Cancer Cells

This compound can induce apoptosis (programmed cell death) in cancer cells by increasing the production of Reactive Oxygen Species (ROS).[11]

apoptosis_pathway GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced ROS-mediated apoptosis pathway.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has demonstrated anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO), a pro-inflammatory mediator.

iNOS_inhibition_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation InflammatoryStimuli->NFkB iNOS_expression iNOS Gene Expression NFkB->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production ↑ Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation GranatinB This compound GranatinB->iNOS_expression Inhibition

Inhibition of the iNOS pathway by this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation is warranted to establish more precise quantitative data across different natural sources and to develop standardized, high-yield isolation protocols.

References

Granatin B: A Technical Guide to its Solubility, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granatin B, an ellagitannin predominantly found in pomegranates (Punica granatum), has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. Due to the limited availability of specific experimental data for the isolated compound, this document also presents generalized characteristics of ellagitannins and proposes detailed experimental protocols for the systematic evaluation of this compound's physicochemical properties. Furthermore, this guide elucidates the known biological activities of this compound and the associated signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Physicochemical Properties of this compound

While specific experimental data on the solubility of isolated this compound is scarce in publicly available literature, predictions and data from related compounds provide some insight. As a hydrolyzable tannin, its solubility is expected to be influenced by the solvent's polarity, pH, and temperature.

Table 1: Predicted Solubility and Lipophilicity of this compound

PropertyPredicted ValueSource
Water Solubility5.7 g/LALOGPS
logP2.36ALOGPS
logP2.2ChemAxon
logS-2.2ALOGPS

Note: These values are predictions and should be confirmed by experimental analysis.

General Solubility of Ellagitannins

Ellagitannins, as a class, are generally soluble in polar organic solvents such as methanol, ethanol, and acetone. Their solubility in water can be variable and is often influenced by their molecular size and the presence of other compounds. The hydrolysis of ellagitannins to ellagic acid under certain conditions can significantly decrease solubility in aqueous media, as ellagic acid is almost water-insoluble.

Stability Profile of this compound

The stability of this compound is a critical factor for its handling, formulation, and therapeutic application. Like other ellagitannins, it is susceptible to degradation under various environmental conditions.

pH-Dependent Stability

Hydrolyzable tannins are known to be unstable in basic conditions, with half-lives that can be less than 10 minutes at a pH of 10.[1] Degradation rates are typically faster at higher pH values (e.g., pH 11) and slower at milder pH.[1] Both acidic and alkaline conditions can lead to the hydrolysis of the ester bonds in ellagitannins, resulting in the formation of ellagic acid and other degradation products.[2][3]

Thermal Stability

Thermal degradation of ellagitannins is a known phenomenon. Studies on pomegranate juice have shown that heating can lead to a decrease in the content of ellagitannins like punicalagins.[4] The degradation of these compounds often follows first-order kinetics.

Photostability

Table 2: General Stability Characteristics of Ellagitannins

ConditionGeneral Effect on EllagitanninsPotential Degradation Products
Acidic pH Hydrolysis of ester linkages.[2][3]Ellagic acid, Gallic acid, Sugar moieties.[3]
Alkaline pH Rapid hydrolysis and oxidation.[1][5]Ellagic acid, Oxidized derivatives.[1]
Elevated Temperature Thermal degradation, often following first-order kinetics.[4]Ellagic acid and other smaller phenolic compounds.[6]
Light Exposure Potential for photodegradation.Not specifically documented for this compound.

Experimental Protocols

The following section provides detailed, generalized protocols for determining the solubility and stability of this compound. These are based on standard pharmaceutical industry practices for the characterization of natural products.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • Isolated and purified this compound

  • Solvents: Purified water, methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and others as required.

  • Shaking incubator or water bath with temperature control.

  • HPLC-UV system.

  • Analytical balance.

  • Vials and appropriate filtration devices (e.g., 0.45 µm syringe filters).

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C, 37 °C) in a shaking incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or other appropriate units.

Stability-Indicating HPLC Method Development

Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Select Column (e.g., C18) B Choose Mobile Phase (e.g., Acetonitrile/Water with acid) A->B C Initial Gradient Elution B->C D Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Stressed Samples by HPLC D->E F Evaluate Peak Purity and Resolution E->F G Adjust Gradient, Flow Rate, Temperature, pH F->G if separation is inadequate H Achieve Baseline Separation G->H I Validate Method according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Objective: To investigate the degradation behavior of this compound under various stress conditions to identify potential degradation products and pathways.

General Procedure: Forced degradation studies should be conducted on a solution of this compound at a known concentration (e.g., 1 mg/mL).[7] Samples should be analyzed at various time points to target approximately 5-20% degradation.[7]

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).[7]

  • Base Hydrolysis: Treat the this compound solution with 0.1 M to 1 M NaOH at room temperature.[7] Due to the high instability of tannins in basic conditions, milder conditions should be initially employed.

  • Oxidative Degradation: Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80 °C).

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

All stressed samples should be analyzed using the developed stability-indicating HPLC method to profile the degradation products.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, primarily focusing on its antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

This compound is a potent antioxidant.[8] Its antioxidant mechanism is attributed to its ability to scavenge free radicals, a property common to many phenolic compounds.[9] This activity is central to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophage cell lines.[10] This effect is likely mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Diagram of the NF-κB Signaling Pathway and Potential Inhibition by this compound:

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation GranatinB_Inhibition This compound GranatinB_Inhibition->IKK Inhibits? GranatinB_Inhibition->NFkB_nucleus Inhibits? DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) DNA->Gene_Expression activates Apoptosis_Pathway GranatinB This compound MMP9 MMP-9 Expression GranatinB->MMP9 inhibits Caspase9 Caspase-9 Activation GranatinB->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Spectroscopic Analysis of Granatin B Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin predominantly found in pomegranate (Punica granatum), has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1] Structurally, this compound is a complex hydrolyzable tannin that exists as a mixture of at least two equilibrating anomers, designated as form 'a' and form 'b'.[2] The characterization and differentiation of these isomers are crucial for understanding their individual biological activities and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the analysis of this compound isomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data of this compound Isomers

The spectroscopic analysis of this compound is complicated by the presence of its two isomers. While NMR studies have successfully characterized the more abundant 'form b', detailed comparative data for 'form a' remains limited in publicly available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex natural products like this compound. Studies have confirmed the existence of two equilibrating isomers, with 'form b' being the major anomer.[2] A complete assignment of the proton and carbon-13 NMR spectra has been achieved for form 'b'.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Form b) in Acetone-d₆

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Glucose Core
16.25 (d, 8.0 Hz)93.5
25.55 (t, 8.0 Hz)71.5
35.85 (t, 8.0 Hz)73.0
45.65 (t, 8.0 Hz)68.5
54.95 (m)75.0
6a4.45 (dd, 12.0, 2.0 Hz)62.0
6b4.35 (dd, 12.0, 5.0 Hz)
Galloyl Group (1)
2', 6'7.10 (s)110.0
3', 5'145.0
4'139.0
7'165.0
HHDP Group (2,4)
2'', 6''6.45 (s)115.0
3'', 5''144.0
4''136.0
7''168.0
2'''6.65 (s)116.0
3'''145.5
4'''137.0
5'''144.5
6'''125.0
7'''167.0
Valoneoyl Group (3,6)
2''''6.80 (s)117.0
3''''146.0
4''''138.0
5''''145.0
6''''126.0
7''''166.0
H-a4.85 (d, 3.0 Hz)55.0
H-b2.95 (d, 3.0 Hz)45.0

Note: This data is for the major isomer (form b) as reported in the literature. Specific data for form a is not available for a direct comparison.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is instrumental in identifying and proposing fragmentation pathways for complex molecules like this compound. While specific fragmentation patterns for each isomer are not detailed in available literature, a proposed pathway for the [M-H]⁻ ion of this compound has been suggested.[3] Differentiation of the isomers would likely rely on subtle differences in their fragmentation patterns or chromatographic separation.

Table 2: Proposed Mass Spectrometry Fragmentation of this compound [M-H]⁻

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
951.08783.07Galloyl group (168 Da)
951.08633.05Dehydrohexahydroxydiphenoyl (HHDP) group (318 Da)
783.07601.06Water (18 Da) and galloyl group (168 Da)
633.05301.00Ellagic acid (302 Da) and two water molecules (36 Da)

Note: This represents a generalized fragmentation pathway. Isomer-specific fragmentation data is not currently available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis spectra for isolated this compound isomers are not readily found in the literature. However, analysis of pomegranate extracts and related polyphenolic compounds provides an indication of the expected spectral features.

Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound

Spectroscopic TechniqueRegion/WavelengthFunctional Group/Transition
FTIR 3500-3200 cm⁻¹ (broad)O-H stretching (phenolic hydroxyl groups)
3000-2800 cm⁻¹C-H stretching (aliphatic)
1750-1700 cm⁻¹C=O stretching (ester linkages)
1620-1580 cm⁻¹C=C stretching (aromatic rings)
1200-1000 cm⁻¹C-O stretching (esters and ethers)
UV-Vis ~280 nmπ → π* transitions in galloyl and HHDP moieties
~370 nmn → π* transitions in the valoneoyl group

Note: These are expected values based on the analysis of similar compounds and extracts. Specific data for purified this compound isomers is needed for confirmation.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound isomers, based on established protocols for tannins and related polyphenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and comparison of this compound isomers.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound isomer mixture in 0.5 mL of deuterated acetone (B3395972) (acetone-d₆).

    • Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: spectral width of 12 ppm, 64k data points, 16-32 scans, relaxation delay of 2 s.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: spectral width of 220 ppm, 64k data points, 1024-2048 scans, relaxation delay of 2 s.

    • 2D NMR (for complete assignment):

      • Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish proton-proton and proton-carbon correlations.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (acetone-d₆ at δH 2.05 and δC 29.84, 206.26).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative abundance of the isomers.

    • Assign the chemical shifts and determine coupling constants for each isomer.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate the this compound isomers and obtain their mass spectra and fragmentation patterns for identification and differentiation.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture (1 mg/mL) in methanol (B129727).

    • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Scan Range: m/z 100-1500.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ion spectra.

    • Data-Dependent Acquisition: Set the instrument to acquire MS/MS spectra for the most abundant ions in each MS1 scan.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Identify the peaks corresponding to the this compound isomers based on their retention times and accurate mass.

    • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify characteristic functional groups.

Methodology:

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid, purified this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound and identify its absorption maxima (λmax).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture (1 mg/mL) in methanol or ethanol.

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8. A final concentration of approximately 10-20 µg/mL is often suitable.

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • Use the solvent (methanol or ethanol) as the blank.

    • Scan the sample from 200 to 600 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

    • These values are characteristic of the electronic transitions within the molecule's chromophores.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for drug development.

Inhibition of MMP-9 Signaling Pathway

Studies have suggested that this compound can induce apoptosis in cancer cells by inhibiting the expression of Matrix Metalloproteinase-9 (MMP-9).[4] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, which is a critical process in cancer cell invasion and metastasis.

MMP9_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., TGF-β) Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines (e.g., TNF-α) Cytokines->Receptors Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptors->Signaling_Cascade NF_kB_Activation NF-κB Activation Signaling_Cascade->NF_kB_Activation NF_kB_Nuclear NF-κB NF_kB_Activation->NF_kB_Nuclear MMP9_Gene MMP-9 Gene NF_kB_Nuclear->MMP9_Gene MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA MMP9_Protein MMP-9 Protein (Inactive) MMP9_mRNA->MMP9_Protein Granatin_B This compound Granatin_B->NF_kB_Activation Inhibits Granatin_B->MMP9_Protein Inhibits Expression Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 ECM_Degradation ECM Degradation, Invasion, Metastasis Active_MMP9->ECM_Degradation Apoptosis Apoptosis ECM_Degradation->Apoptosis Leads to Inhibition of

Caption: this compound inhibits the MMP-9 signaling pathway.

Suppression of mPGES-1 Expression

This compound has also been found to suppress the expression of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. By inhibiting mPGES-1, this compound can reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

mPGES1_Suppression Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β) Cell_Surface_Receptor Cell Surface Receptor Proinflammatory_Stimuli->Cell_Surface_Receptor Upstream_Kinases Upstream Kinases (e.g., MAPKs) Cell_Surface_Receptor->Upstream_Kinases Transcription_Factors Transcription Factors (e.g., Egr-1) Upstream_Kinases->Transcription_Factors mPGES1_Gene mPGES-1 Gene Transcription_Factors->mPGES1_Gene mPGES1_mRNA mPGES-1 mRNA mPGES1_Gene->mPGES1_mRNA mPGES1_Protein mPGES-1 Protein mPGES1_mRNA->mPGES1_Protein Arachidonic_Acid Arachidonic Acid PGH2 PGH₂ Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 PGE2 PGE₂ PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation Granatin_B This compound Granatin_B->Transcription_Factors Suppresses

Caption: this compound suppresses mPGES-1 expression.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound isomers.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Pomegranate_Material Pomegranate Material (e.g., Peels) Extraction Extraction with Aqueous Organic Solvent Pomegranate_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Granatin_B_Isomers Isolated this compound Isomer Mixture Purification->Granatin_B_Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Granatin_B_Isomers->NMR MS UHPLC-MS/MS Granatin_B_Isomers->MS FTIR FTIR Spectroscopy (ATR) Granatin_B_Isomers->FTIR UV_Vis UV-Vis Spectroscopy Granatin_B_Isomers->UV_Vis Structure_Elucidation Structure Elucidation of Isomers NMR->Structure_Elucidation Quantitative_Analysis Quantitative Analysis of Isomer Ratio NMR->Quantitative_Analysis Fragmentation_Analysis Fragmentation Pattern Analysis MS->Fragmentation_Analysis Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID Chromophore_Analysis Chromophore Analysis UV_Vis->Chromophore_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

The spectroscopic analysis of this compound isomers is a multifaceted process requiring a combination of advanced analytical techniques. While NMR has been pivotal in identifying and characterizing the major isomer, 'form b', a complete spectroscopic profile of 'form a' remains an area for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers engaged in the study of this compound and its therapeutic potential. Future work should focus on the isolation and complete spectroscopic characterization of both anomers to enable a more detailed understanding of their individual contributions to the biological activity of this compound.

References

Granatin B: A Technical Deep Dive into Its Interaction with Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, a hydrolyzable tannin belonging to the class of ellagitannins, has garnered significant interest within the scientific community for its potent anti-cancer properties. Found in medicinal plants such as the peels of pomegranate (Punica granatum), this complex polyphenol exerts its effects through a multi-pronged approach, with its interaction with cellular membranes being a critical aspect of its mechanism of action. This technical guide provides an in-depth exploration of the current understanding of this compound's engagement with cellular membranes, focusing on its biophysical interactions, the cellular processes it modulates, and the signaling pathways it triggers. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology and drug development.

Biophysical Interactions with the Cellular Membrane

While direct biophysical studies on this compound's interaction with mammalian cell membranes are still emerging, research on closely related ellagitannins provides valuable insights. The large, complex structure of this compound suggests that its initial interactions with the cell are likely at the membrane surface.

Studies on ellagitannins using techniques such as high-resolution magic angle spinning (HR-MAS) NMR spectroscopy have shown that these molecules can interact with the lipid bilayer of bacterial membranes. These interactions are influenced by the structural flexibility of the ellagitannin, with more flexible molecules showing a greater ability to penetrate the lipid bilayer. It is hypothesized that this compound may similarly interact with the phospholipid bilayer of cancer cells, potentially altering membrane fluidity and permeability. Such alterations could disrupt the function of membrane-bound proteins and signaling complexes.

Further research is required to fully elucidate the direct biophysical effects of this compound on mammalian cell membranes, including its impact on membrane fluidity, lipid raft integrity, and its potential to form pores or channels.

Effects on Cellular Processes

This compound has been shown to induce a cascade of cellular events that collectively contribute to its anti-cancer activity. These processes are often initiated at or near the cellular membrane and include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

A hallmark of this compound's anti-cancer effect is its ability to induce programmed cell death, or apoptosis, in various cancer cell lines, including glioma and colorectal cancer cells.[1][2] This is achieved through the activation of the intrinsic mitochondrial pathway.[1]

Key events in this compound-induced apoptosis include:

  • Increased Caspase Activity: Treatment with this compound leads to a significant increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[1]

  • Decreased MMP9 Expression: this compound has been observed to decrease the expression of matrix metalloproteinase-9 (MMP9), an enzyme often associated with cancer cell invasion and metastasis.[1]

  • Changes in Mitochondrial Membrane Potential: Although direct quantitative data for this compound is still forthcoming, related compounds and the activation of the intrinsic apoptotic pathway strongly suggest that this compound leads to a dissipation of the mitochondrial membrane potential. This is a critical event that precedes the release of pro-apoptotic factors from the mitochondria.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. In colorectal cancer cells, this compound has been shown to induce S-phase cell cycle arrest.[2] This prevents the cells from replicating their DNA and proceeding to mitosis, thereby inhibiting tumor growth.

Generation of Reactive Oxygen Species (ROS)

The induction of apoptosis and cell cycle arrest by this compound is closely linked to the generation of reactive oxygen species (ROS).[2] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The increased oxidative stress triggered by this compound is believed to be a key signaling event that pushes cancer cells towards apoptosis.

Modulation of Signaling Pathways

The cellular effects of this compound are orchestrated through the modulation of several key signaling pathways that are often dysregulated in cancer. While research is ongoing to map the precise signaling networks affected by this compound, evidence points to its influence on the MAPK, NF-κB, and PI3K/Akt pathways.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a common feature of many cancers. While direct evidence for this compound is still being gathered, other ellagitannins have been shown to modulate MAPK signaling, suggesting a potential mechanism by which this compound could exert its anti-proliferative effects.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Anti-inflammatory components of pomegranate extract, including this compound, have been shown to reduce the production of inflammatory mediators, suggesting a potential inhibitory effect on the NF-κB pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is frequently hyperactivated in cancer. The disruption of lipid rafts, specialized membrane microdomains, has been shown to inhibit Akt signaling.[3] Given the potential for this compound to interact with the lipid bilayer, it is plausible that it may modulate PI3K/Akt signaling by altering the integrity of lipid rafts.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound.

ParameterCell LineConcentration/ValueReference
Effective Concentrations for Apoptosis Induction U87 Glioma20, 40, & 80 µM[1]
Effect on MMP9 Protein Expression U87 GliomaSignificant decrease at 20, 40, & 80 µM[1]

Note: Specific IC50 values for this compound in glioma and colorectal cancer cell lines are not yet consistently reported in the available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

MTT Assay for Cell Proliferation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed glioma cells (e.g., U87) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell proliferation is determined by comparing the absorbance of treated cells to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

DAPI Staining for Nuclear Morphology

Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells often exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be observed with DAPI staining.

Protocol:

  • Grow cells on coverslips and treat with this compound.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) if necessary.

  • Stain the cells with a DAPI solution.

  • Wash the cells to remove excess stain.

  • Mount the coverslips on microscope slides and visualize the nuclei using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the uniform, round nuclei of healthy cells.

Caspase-3/9 Activity Assay

Principle: This assay measures the activity of caspase-3 and caspase-9, key enzymes in the apoptotic cascade. The assay utilizes a specific peptide substrate for each caspase that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.

Protocol:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells to release the cellular contents, including caspases.

  • Add the caspase-3 or caspase-9 substrate to the cell lysate.

  • Incubate to allow the caspase to cleave the substrate.

  • Measure the resulting colorimetric or fluorescent signal using a plate reader.

  • The signal intensity is proportional to the caspase activity in the sample.

Gelatin Zymography for MMP9 Expression

Principle: Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes, such as MMP9. The protein samples are run on a polyacrylamide gel that contains gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. The gel is then stained with Coomassie Blue, which stains the intact gelatin. Areas of enzymatic activity appear as clear bands against a blue background.

Protocol:

  • Collect the conditioned medium from cells treated with this compound.

  • Mix the samples with a non-reducing sample buffer.

  • Perform SDS-PAGE using a gel containing gelatin.

  • After electrophoresis, wash the gel with a renaturing buffer (containing a non-ionic detergent like Triton X-100) to remove the SDS and allow the MMPs to renature.

  • Incubate the gel in a developing buffer at 37°C to allow for gelatin digestion.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • The presence of MMP9 is indicated by a clear band at the corresponding molecular weight.

Visualizations

Experimental Workflow for Studying this compound's Effects

experimental_workflow cluster_assays Cellular Assays start Cancer Cell Culture (e.g., U87 Glioma) treatment Treatment with this compound (0, 20, 40, 80 µM) start->treatment mtt MTT Assay (Cell Proliferation) treatment->mtt apoptosis Annexin V-FITC/PI (Apoptosis) treatment->apoptosis dapi DAPI Staining (Nuclear Morphology) treatment->dapi caspase Caspase-3/9 Assay (Apoptosis Pathway) treatment->caspase mmp9 Gelatin Zymography (MMP9 Expression) treatment->mmp9

Caption: Workflow for assessing the anti-cancer effects of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway granatin_b This compound cell_membrane Cellular Membrane Interaction granatin_b->cell_membrane mmp9 ↓ MMP9 Expression granatin_b->mmp9 ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mitochondria Mitochondrial Membrane Potential Dissipation ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and cell cycle arrest in cancer cells. Its interaction with the cellular membrane appears to be a key initiating event, leading to the generation of ROS and the activation of downstream signaling pathways.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound:

  • Elucidating the direct biophysical interactions of this compound with mammalian cell membranes to understand how it alters membrane properties.

  • Identifying specific membrane protein targets of this compound to better understand the initiation of its signaling cascades.

  • Conducting in-depth studies to delineate the precise mechanisms by which this compound modulates the MAPK, NF-κB, and PI3K/Akt pathways.

  • Performing comprehensive in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of this compound's interaction with cellular membranes will be instrumental in the development of novel and effective cancer therapies.

References

Granatin B in Punica granatum Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Granatin B, a key bioactive ellagitannin found in Punica granatum (pomegranate) extracts. This document details the extraction, quantification, and significant biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Extraction and Quantification of this compound

This compound is predominantly found in the peel and leaves of the pomegranate. Its extraction and quantification are critical steps for standardized research and the development of therapeutic agents.

Extraction Protocols

Various methods have been employed for the extraction of this compound from pomegranate materials. The choice of method can significantly impact the yield and purity of the extract.

Table 1: Comparison of Extraction Methods for this compound from Punica granatum

Extraction MethodSolvent SystemKey ParametersTypical Yield of this compoundReference
MacerationEthanol (e.g., 70%)72-hour incubation at room temperatureVariable, depends on subsequent purification
Soxhlet ExtractionEthanolContinuous extraction at the solvent's boiling pointNot explicitly quantified for this compound alone
Pressurized Liquid Extraction (PLE)Water, EthanolHigh pressure and temperatureNot explicitly quantified for this compound alone
Bicarbonate-Assisted Extraction0.6% Sodium Bicarbonate95°C for 1 hourEnriches total tannins and ellagic acid, indirect effect on this compound availability
DecoctionWaterBoiling for 10 minutesMethod for traditional preparations, yield not specified for this compound

Detailed Protocol: Maceration for Laboratory Scale Extraction

This protocol is suitable for obtaining a this compound-rich extract for initial biological screening.

  • Sample Preparation: Fresh pomegranate peels are cleaned and dried at room temperature. The dried peels are then powdered to a fine consistency.

  • Extraction: 100g of the powdered peel is placed in a percolator with 1000 mL of 70% ethanol. The mixture is left to macerate for 72 hours.

  • Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then evaporated under vacuum using a rotary evaporator to obtain a concentrated hydroalcoholic extract.

  • Lyophilization: The concentrated extract is freeze-dried to obtain a stable powder.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Accurate quantification of this compound is essential for correlating its concentration with observed biological effects. HPLC coupled with mass spectrometry offers the required sensitivity and specificity.

Table 2: HPLC-MS Parameters for this compound Quantification

ParameterValueReference
Chromatography System Agilent HPLC 1100 system or equivalent[1]
Column C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 150 mm)
Mobile Phase A 2% (v/v) acetic acid in water[1]
Mobile Phase B 0.5% acetic acid in water and methanol (B129727) (10/90, v/v)[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 15 µL[1]
Column Temperature 40°C
Detection Wavelength 280 nm and 320 nm (DAD)[1]
Mass Spectrometry ESI in negative ion mode
MS Scan Range m/z 150-1500

Detailed Protocol: UHPLC-QTOF-MS for this compound Analysis

This protocol provides a high-resolution method for the identification and quantification of this compound.

  • Sample Preparation: The dried extract is dissolved in the initial mobile phase solvent and filtered through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • System: UHPLC system coupled to a QTOF mass spectrometer.

    • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 150 mm.

    • Mobile Phase A: 0.3% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Gas Temperature: 325°C.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Data Acquisition: TOF MS mode with an m/z range of 50–1200.

G cluster_extraction Extraction Workflow cluster_quantification Quantification Workflow PomegranatePeel Pomegranate Peel Powder Solvent Solvent Addition (e.g., 70% Ethanol) PomegranatePeel->Solvent Maceration Maceration (72h) Solvent->Maceration Filtration Filtration Maceration->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Extract This compound-rich Extract Lyophilization->Extract DissolvedExtract Dissolved Extract HPLC UHPLC Separation (C18 Column) DissolvedExtract->HPLC MS QTOF-MS Detection (Negative ESI) HPLC->MS Data Data Analysis MS->Data Concentration This compound Concentration Data->Concentration

Caption: Workflow for this compound extraction and quantification.

Biological Activities and Underlying Mechanisms

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 3: Anti-Cancer Effects of this compound

Cancer TypeCell LineKey FindingsMechanism of ActionReference
Colorectal CancerHT-29Induces S-phase cell cycle arrest and apoptosis.ROS-mediated apoptosis
GliomaU87Decreases cell proliferation and induces apoptosis.Inhibition of MMP9, activation of Caspase-3 & -9
Lung CarcinomaA549Suppresses cell growth and induces apoptosis.Down-regulation of microsomal PGE synthase-1 (mPGES-1)

Signaling Pathway: ROS-Mediated Apoptosis in Colorectal Cancer Cells

This compound treatment in HT-29 colorectal cancer cells leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers a cascade of events culminating in apoptosis.

G GranatinB This compound HT29 HT-29 Cells GranatinB->HT29 ROS ↑ Intracellular ROS HT29->ROS induces S_Phase_Arrest S-Phase Cell Cycle Arrest ROS->S_Phase_Arrest leads to Apoptosis Apoptosis ROS->Apoptosis triggers

Caption: this compound induces ROS-mediated apoptosis in HT-29 cells.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Plate glioma cells (U87) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment with this compound.

  • Cell Treatment: Treat U87 glioma cells with different concentrations of this compound.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Anti-Inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Table 4: Anti-Inflammatory Effects of this compound

Cell/Animal ModelKey FindingsMechanism of ActionReference
LPS-induced RAW264.7 macrophagesInhibition of Nitric Oxide (NO) production and iNOS expression.Downregulation of iNOS and COX-2 expression
Carrageenan-induced mice paw edemaReduction of paw swelling and PGE2 levels.Inhibition of COX-2
5-FU-treated ratsAnti-mucositis activity.Anti-inflammatory effects

Signaling Pathway: Inhibition of NF-κB Pathway

In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes like iNOS and COX-2. This compound can inhibit this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation ↑ iNOS, COX-2 (Inflammation) NFkB->Inflammation GranatinB This compound GranatinB->IKK inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol is used to assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Griess Assay: After 24 hours, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Conclusion

This compound, a prominent ellagitannin in Punica granatum, demonstrates significant potential as a therapeutic agent due to its potent anti-cancer and anti-inflammatory activities. This guide provides a foundational framework for researchers, offering detailed methodologies for the extraction, quantification, and biological evaluation of this compound. The presented data and experimental protocols are intended to facilitate further investigation into the mechanisms of action of this compound and to support its development as a novel therapeutic candidate. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Granatin B from Pomegranate Peel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin found in pomegranate (Punica granatum) peel, has garnered significant interest within the scientific community for its potential therapeutic properties. As a potent antioxidant, it is being investigated for its role in various cellular processes and its potential applications in drug development. These application notes provide a comprehensive overview and a detailed protocol for the isolation and purification of this compound from pomegranate peel, a readily available and abundant byproduct of the juice industry. The following protocols are designed to guide researchers through the extraction, enrichment, and final purification of this compound, enabling further investigation into its biological activities.

Data Presentation

The successful isolation of this compound involves a multi-step process, with varying yields and purity levels at each stage. The following tables summarize the expected quantitative data based on available literature for similar compounds and general polyphenol extraction from pomegranate peel. It is important to note that the yield of this compound is reported to be relatively low.[1]

ParameterValueReference
Starting Material Dried Pomegranate Peel PowderGeneric
Initial Extraction Method Ultrasound-Assisted ExtractionAdapted from[2]
Solvent40% Ethanol (B145695) in Water[2]
Solid-to-Solvent Ratio1:12 (g/mL)[2]
Extraction Time20 minutes[2]
Extraction TemperatureAmbientGeneric
Expected Total Phenolic Content in Crude Extract ~150-250 mg GAE/g of dry extractAdapted from general literature
Purification StepStationary PhaseMobile Phase (Elution)Expected Purity of this compound FractionExpected Yield of this compound
Initial Enrichment Amberlite XAD-16 ResinStepwise gradient of Ethanol in WaterEnriched, but still a complex mixtureNot specified for this compound
Final Purification Preparative C18 HPLC ColumnGradient of Acetonitrile in Acidified Water>95%0.013% of initial dry peel weight[1]

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the isolation of this compound from pomegranate peel. The methodology is a composite based on established techniques for the extraction and purification of ellagitannins from this source.

Preparation of Pomegranate Peel Powder
  • Obtain fresh pomegranate peels and wash them thoroughly with distilled water to remove any surface impurities.

  • Dry the peels in a hot air oven at a temperature no higher than 50°C to preserve the integrity of the phenolic compounds.

  • Once completely dried, grind the peels into a fine powder (approximately 40-60 mesh) using a laboratory mill.

  • Store the dried powder in an airtight container in a cool, dark, and dry place until extraction.

Ultrasound-Assisted Extraction of Crude Polyphenols
  • Weigh 100 g of dried pomegranate peel powder and place it in a 2 L beaker.

  • Add 1200 mL of 40% aqueous ethanol to the beaker.

  • Submerge the beaker in an ultrasonic bath.

  • Sonicate the mixture for 20 minutes at room temperature.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude polyphenol extract.

Enrichment of this compound using Column Chromatography
  • Prepare a column with Amberlite XAD-16 resin. The column size will depend on the amount of crude extract to be processed.

  • Dissolve the crude extract in a minimal amount of distilled water.

  • Load the dissolved extract onto the pre-conditioned Amberlite XAD-16 column.

  • Wash the column with distilled water to remove sugars and other highly polar compounds.

  • Begin a stepwise elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

  • Collect fractions of the eluate and monitor the composition of each fraction using analytical High-Performance Liquid Chromatography (HPLC). This compound is expected to elute in the fractions with a moderate ethanol concentration.

  • Pool the fractions that show an enrichment of this compound.

  • Concentrate the pooled fractions using a rotary evaporator to dryness.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • System: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A C18 preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a gradient based on analytical HPLC separation. A suggested starting gradient is:

    • 0-10 min: 10-25% B

    • 10-30 min: 25-40% B

    • 30-35 min: 40-10% B (wash and re-equilibrate)

  • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

  • Detection: Monitor the elution at 280 nm and 360 nm.

  • Procedure:

    • Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Collect the fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure (lyophilize) to obtain pure this compound.

Visualizations

Experimental Workflow

Isolation_Workflow Start Pomegranate Peel Drying Drying & Grinding Start->Drying Extraction Ultrasound-Assisted Extraction (40% Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Polyphenol Extract Concentration1->CrudeExtract ColumnChromatography Amberlite XAD-16 Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & Analysis ColumnChromatography->FractionCollection Concentration2 Rotary Evaporation FractionCollection->Concentration2 EnrichedFraction Enriched this compound Fraction Concentration2->EnrichedFraction PrepHPLC Preparative HPLC (C18) EnrichedFraction->PrepHPLC PureGranatinB Pure this compound PrepHPLC->PureGranatinB

Caption: Workflow for the isolation of this compound from pomegranate peel.

Purification Logic

Purification_Logic CrudeExtract Crude Extract This compound Punicalagins Ellagic Acid Sugars Other Phenolics Step1 Column Chromatography (Amberlite XAD-16) CrudeExtract->Step1 Removes sugars, highly polar compounds EnrichedFraction Enriched Fraction This compound Other Ellagitannins Step1->EnrichedFraction Step2 Preparative HPLC (C18) EnrichedFraction->Step2 Separates structurally similar compounds PureCompound Pure this compound Step2->PureCompound

Caption: Logic of the two-step purification process for this compound.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Granatin B in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Granatin B in human plasma. This compound, a complex ellagitannin found in pomegranates and other botanicals, has garnered significant research interest for its potential therapeutic properties.[1] This protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, enabling researchers in pharmacology, drug metabolism, and natural product chemistry to accurately determine the concentration of this compound. The method utilizes a simple protein precipitation extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode.

Introduction

This compound is a hydrolyzable tannin belonging to the class of ellagitannins, which are abundant in various fruits and nuts, most notably in pomegranates.[2][3] Upon ingestion, ellagitannins are metabolized by the gut microbiota into smaller, more readily absorbed molecules such as urolithins, which are associated with a range of biological activities.[4] However, understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent compounds like this compound is crucial for elucidating their full pharmacological profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[5][6] This document presents a detailed protocol for the quantification of this compound in human plasma, which can be adapted for other biological matrices.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Internal Standard (IS): Chrysin (purity ≥98%)[7][8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

2.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[9][10]

2.3. Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Chrysin in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL in acetonitrile.

2.4. Sample Preparation

  • Thaw plasma samples and working solutions to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL Chrysin in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC-MS vial for analysis.

2.5. Liquid Chromatography

The chromatographic separation is critical for resolving this compound from potential matrix interferences.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8][11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2][8]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

2.6. Mass Spectrometry

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)[2][8][12]
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

2.7. MRM Transitions

The selection of precursor and product ions is crucial for the specificity of the assay. The following transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 951.1 [M-H]⁻633.110035
301.010045
Chrysin (IS) 253.0 [M-H]⁻209.010025

Note: The precursor ion for this compound is based on its molecular weight of 952.1 g/mol . The product ions are hypothetical and based on the fragmentation of similar ellagitannins and would require experimental confirmation.[13]

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument-specific software. The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of this compound to the internal standard from the calibration curve. The calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Method Validation

For reliable results, the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: A linear response over a defined concentration range with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add IS in Acetonitrile (150 µL) s1->s2 Protein Precipitation s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 a1 Inject into HPLC/UHPLC s4->a1 Transfer to vial a2 Chromatographic Separation (C18) a1->a2 a3 ESI-MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway (Hypothetical) and Logical Relationships

The primary focus of this application note is the analytical protocol. However, to provide context for the importance of quantifying this compound, a simplified diagram illustrating its metabolic fate and potential biological interactions is presented below. This compound, upon ingestion, is hydrolyzed and further metabolized by gut microbiota to produce urolithins, which are the primary bioactive compounds that enter systemic circulation.

G cluster_ingestion Gastrointestinal Tract cluster_absorption Systemic Circulation cluster_effects Biological Effects gb This compound (Oral Ingestion) hydrolysis Hydrolysis gb->hydrolysis ea Ellagic Acid hydrolysis->ea gut_microbiota Gut Microbiota Metabolism ea->gut_microbiota urolithins Urolithins (e.g., Urolithin A) gut_microbiota->urolithins absorbed_urolithins Absorbed Urolithins urolithins->absorbed_urolithins Absorption antioxidant Antioxidant Effects absorbed_urolithins->antioxidant anti_inflammatory Anti-inflammatory Effects absorbed_urolithins->anti_inflammatory

Caption: Metabolic fate of this compound.

Conclusion

This application note provides a detailed and practical LC-MS/MS protocol for the quantification of this compound in human plasma. The method is sensitive, selective, and can be readily implemented in research laboratories equipped with standard LC-MS/MS instrumentation. This protocol will be a valuable tool for researchers investigating the pharmacokinetics and biological activities of this compound and other related ellagitannins.

References

Application Notes and Protocols for Assessing Granatin B Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established cell culture assays to evaluate the cytotoxic effects of Granatin B, a prominent ellagitannin found in pomegranates. The protocols and data presented are intended to guide researchers in designing and executing experiments to characterize the anti-cancer properties of this natural compound.

This compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The underlying mechanisms of action are linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the inhibition of matrix metalloproteinase-9 (MMP-9).[1][2][3][4]

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported cytotoxic effects of this compound on different cancer cell lines.

Table 1: Effect of this compound on Cell Viability in U87 Glioma Cells

This compound Concentration (µM)Treatment DurationCell Viability (% of Control)AssayReference
2048 hoursData not available (Significant Decrease)MTT[3][4]
4048 hoursData not available (Significant Decrease)MTT[3][4]
8048 hoursData not available (Significant Decrease)MTT[3][4]

Note: While a significant decrease in cell proliferation was observed, specific percentage values were not provided in the source material.

Table 2: Induction of Apoptosis in U87 Glioma Cells by this compound

This compound Concentration (µM)Treatment DurationApoptotic Cells (%)AssayReference
2048 hoursData not available (Significant Increase)Annexin V/PI[3]
4048 hoursData not available (Significant Increase)Annexin V/PI[3]
8048 hoursData not available (Significant Increase)Annexin V/PI[3]

Note: A significant induction of apoptosis was reported, but specific percentages of apoptotic cells were not available.

Table 3: Effect of this compound on Caspase Activity in U87 Glioma Cells

This compound Concentration (µM)Treatment DurationCaspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)AssayReference
2048 hoursData not available (Significant Increase)Data not available (Significant Increase)Colorimetric[3][4]
4048 hoursData not available (Significant Increase)Data not available (Significant Increase)Colorimetric[3][4]
8048 hoursData not available (Significant Increase)Data not available (Significant Increase)Colorimetric[3][4]

Note: A dose-dependent increase in caspase-3 and -9 activity was observed, though specific fold-change values were not provided.

Table 4: Effect of this compound on Cell Cycle Distribution in HT-29 Colorectal Cancer Cells

This compound ConcentrationTreatment Duration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseAssayReference
Not SpecifiedNot SpecifiedData not availableData not available (S-phase arrest reported)Data not availableFlow Cytometry[1][5]

Note: The referenced study indicates S-phase arrest, but quantitative data on the percentage of cells in each phase of the cell cycle is not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Caspase Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in apoptosis. This assay utilizes a colorimetric substrate that is specifically cleaved by an active caspase (e.g., caspase-3 or caspase-9), releasing a chromophore that can be quantified spectrophotometrically. The amount of color produced is proportional to the caspase activity.

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific cell lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.

Cell Cycle Analysis

Principle: This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that intercalates into the DNA, and the fluorescence intensity is proportional to the amount of DNA.

Protocol:

  • Cell Seeding and Treatment: Culture cells and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Modeling: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The cytotoxic effects of this compound are believed to be mediated through complex signaling cascades. Below are representative diagrams of the proposed pathways.

GranatinB_ROS_Apoptosis GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.

GranatinB_MMP9_Inhibition GranatinB This compound MMP9_Exp MMP-9 Expression GranatinB->MMP9_Exp Invasion Cell Invasion & Metastasis MMP9_Exp->Invasion

Caption: Inhibition of MMP-9 expression by this compound, leading to reduced cell invasion.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Caspases, MMP-9) Treatment->Mechanism DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Mechanism->DataAnalysis End Conclusion DataAnalysis->End

Caption: A standard experimental workflow for characterizing this compound cytotoxicity.

References

Application Notes and Protocols for Studying Granatin B Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic efficacy of Granatin B, a promising natural compound with demonstrated anti-cancer and anti-inflammatory properties. The following sections outline the methodologies for studying its effects in colorectal cancer, chemotherapy-induced mucositis, and acute inflammation.

Anti-Cancer Efficacy in a Colorectal Cancer Xenograft Model

This protocol details the use of a human colorectal cancer xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor activity of this compound.[1]

Animal Model: Athymic nude mice (BALB/c-nu/nu) are commonly used for establishing xenograft tumors from human cancer cell lines due to their compromised immune system, which prevents the rejection of human cells.

Cell Line: The HT-29 human colorectal adenocarcinoma cell line is a well-established model for colorectal cancer research and has been shown to be sensitive to this compound.[1]

Experimental Protocol
  • Cell Culture and Preparation:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Treatment Regimen:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (dissolved in a suitable vehicle, e.g., sterile saline or PBS) via intraperitoneal (i.p.) injection at a predetermined dosage. The study by Chen et al. (2022) should be referenced for effective dosage, though specific numerical values were not available in the provided search results.

    • Administer a vehicle control to the control group following the same schedule.

    • Treat the animals daily or on an optimized schedule for a specified period (e.g., 2-3 weeks).

  • Efficacy Evaluation:

    • Measure tumor volume every 2-3 days using calipers. Calculate the volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) on tumor tissues.

Quantitative Data Summary
GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_implant Tumor Induction cluster_treatment Treatment cluster_eval Evaluation cell_culture Culture HT-29 Cells cell_harvest Harvest and Prepare Cells cell_culture->cell_harvest implantation Subcutaneous Injection of HT-29 Cells into Mice cell_harvest->implantation randomization Randomize Mice implantation->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring euthanasia Euthanize and Excise Tumors monitoring->euthanasia analysis Histological and Immunohistochemical Analysis euthanasia->analysis

Caption: Workflow for the colorectal cancer xenograft model.

Anti-Mucositis Efficacy in a Chemotherapy-Induced Mucositis Model

This protocol describes a model of 5-fluorouracil (B62378) (5-FU)-induced mucositis in rats to assess the protective effects of this compound.[1][2] This model is relevant for studying therapies aimed at mitigating the side effects of chemotherapy.

Animal Model: Dark Agouti rats are a suitable model for studying chemotherapy-induced mucositis.[1] Other strains like Wistar or Sprague-Dawley rats have also been used.[3][4]

Experimental Protocol
  • Induction of Mucositis:

    • Administer a single intraperitoneal (i.p.) injection of 5-FU at a dose of 150-200 mg/kg to induce mucositis.[4][5] Some protocols may use multiple lower doses.[3][6]

    • To exacerbate the oral mucositis, the oral or tongue mucosa can be gently scratched with a sterile needle on subsequent days (e.g., day 3 and 4).[3][4][6]

  • Treatment Regimen:

    • Randomize the rats into treatment and control groups.

    • Administer this compound orally or via i.p. injection at the desired dosage, starting before or concurrently with 5-FU administration and continuing for a specified duration.

    • Administer a vehicle control to the control group.

  • Efficacy Evaluation:

    • Monitor the body weight and food intake of the rats daily.

    • Clinically score the severity of oral mucositis daily based on erythema, ulceration, and tissue swelling.

    • At the end of the study, euthanize the animals and collect intestinal and oral mucosal tissues.

    • Perform histological analysis (H&E staining) to assess villus length, crypt depth, and the degree of inflammation and tissue damage.

    • Measure myeloperoxidase (MPO) activity in the tissues as a marker of neutrophil infiltration.

    • Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the tissues using ELISA or qPCR.

Quantitative Data Summary
GroupMean Body Weight Change (%)Mean Mucositis ScoreMean Villus Height (μm)Mean MPO Activity (U/g tissue)
Control (No 5-FU)
5-FU + Vehicle
5-FU + this compound (Dose 1)
5-FU + this compound (Dose 2)

Signaling Pathway Diagram

G 5-FU 5-FU ROS Reactive Oxygen Species (ROS) 5-FU->ROS DNA_Damage DNA Damage 5-FU->DNA_Damage This compound This compound This compound->ROS Inflammation Inflammatory Cascade This compound->Inflammation ROS->Inflammation Apoptosis Epithelial Cell Apoptosis DNA_Damage->Apoptosis Mucositis Mucositis Apoptosis->Mucositis Inflammation->Mucositis

Caption: Proposed mechanism of this compound in 5-FU-induced mucositis.

Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to screen for the acute anti-inflammatory activity of novel compounds.

Animal Model: Male Swiss albino mice or Wistar rats are commonly used.

Experimental Protocol
  • Treatment Administration:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally or via i.p. injection at various doses.

    • Administer a vehicle control to the control group and a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) to a positive control group.

  • Induction of Inflammation:

    • One hour after treatment administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Efficacy Evaluation:

    • Measure the paw volume immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • At the end of the experiment, paw tissue can be collected for the analysis of inflammatory mediators such as prostaglandins (B1171923) (PGE2) and cytokines.

Quantitative Data Summary
GroupPaw Volume Increase (mL) at 1hPaw Volume Increase (mL) at 3hPaw Volume Increase (mL) at 5hEdema Inhibition (%) at 3h
Vehicle Control
Indomethacin (10 mg/kg)
This compound (Dose 1)
This compound (Dose 2)

Logical Relationship Diagram

G cluster_input Inputs cluster_process Process cluster_output Outputs Granatin_B This compound Animal_Model Mouse/Rat Paw Granatin_B->Animal_Model Edema Paw Edema Granatin_B->Edema Inhibits Carrageenan Carrageenan Carrageenan->Animal_Model Animal_Model->Edema Inflammatory_Mediators Inflammatory Mediators Animal_Model->Inflammatory_Mediators

Caption: Logical flow of the carrageenan-induced paw edema model.

References

Application Notes and Protocols for Western Blot Analysis of Granatin B Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing western blot analysis to investigate the effects of Granatin B on cancer cells. This document includes detailed protocols, data interpretation guidelines, and visual representations of the molecular pathways and experimental procedures involved.

Introduction

This compound, an ellagitannin found in pomegranates, has demonstrated significant anti-cancer properties.[1][2] Studies have shown that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including colorectal and glioma cells.[1][3][4] Western blotting is a powerful immunodetection technique used to analyze protein expression and is instrumental in elucidating the molecular mechanisms by which this compound exerts its effects.[5][6] This technique allows for the specific detection and quantification of key proteins involved in apoptosis and cell cycle regulation, providing insights into the signaling pathways modulated by this compound.[5][6]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the expected dose-dependent effects of this compound on key proteins involved in apoptosis and cell cycle regulation, as analyzed by western blot. The data is presented as a fold change in protein expression relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

Target ProteinFunctionThis compound Concentration (µM)Expected Fold Change vs. Control
Bcl-2 Anti-apoptotic20Decrease
40Further Decrease
80Significant Decrease
Bax Pro-apoptotic20Increase
40Further Increase
80Significant Increase
Cleaved Caspase-3 Executioner caspase20Increase
40Further Increase
80Significant Increase
Cleaved Caspase-9 Initiator caspase20Increase
40Further Increase
80Significant Increase
Cleaved PARP Apoptosis marker20Increase
40Further Increase
80Significant Increase

Table 2: Effect of this compound on Cell Cycle-Related Protein Expression

Target ProteinFunctionThis compound Concentration (µM)Expected Fold Change vs. Control
Cyclin D1 G1 phase progression20Decrease
40Further Decrease
80Significant Decrease
CDK4 G1 phase progression20Decrease
40Further Decrease
80Significant Decrease
p21 (WAF1/Cip1) Cell cycle inhibitor20Increase
40Further Increase
80Significant Increase
p27 (Kip1) Cell cycle inhibitor20Increase
40Further Increase
80Significant Increase

Signaling Pathways

This compound-Induced Apoptosis Pathway

This compound is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This, in turn, triggers the activation of a cascade of caspases, ultimately leading to cell death.[4]

cluster_treatment This compound Treatment cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species This compound->ROS Bcl2_family Bcl-2 Family (↓ Bcl-2, ↑ Bax) ROS->Bcl2_family Mitochondrion Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Bcl2_family->Mitochondrion MOMP Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer.[8][9] By inducing apoptosis and cell cycle arrest, this compound may directly or indirectly inhibit this pathway. Western blot analysis of key phosphorylated proteins in this pathway (e.g., p-Akt, p-mTOR) can reveal the inhibitory effects of this compound.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Granatin_B_Inhibition This compound (Potential Inhibition) Granatin_B_Inhibition->PI3K Granatin_B_Inhibition->Akt Granatin_B_Inhibition->mTOR

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

Experimental Protocols

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps involved in performing a western blot analysis to assess the effect of this compound on target protein expression.

cluster_workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & This compound Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for western blot analysis of this compound treated cells.

Detailed Methodologies

1. Cell Culture and this compound Treatment

  • Seed cancer cells (e.g., HT-29, U87) in 6-well plates or 100 mm dishes and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for a specified time (e.g., 24, 48 hours).

  • Include a vehicle-treated control group (e.g., DMSO).

2. Cell Lysis and Protein Extraction [10]

  • After treatment, wash cells twice with ice-cold PBS.

  • For adherent cells, add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[11]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) [11][12]

  • Prepare protein samples by adding 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Include a pre-stained protein ladder to monitor protein migration.

  • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer (Western Blotting) [6][13]

  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

  • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.

  • Perform the protein transfer according to the manufacturer's instructions (e.g., wet or semi-dry transfer).

6. Immunodetection [5][14]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the target protein) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.

7. Detection and Data Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to the intensity of the loading control (e.g., β-actin or GAPDH).

  • Calculate the fold change in protein expression relative to the untreated control.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, a hydrolyzable tannin found in pomegranates, has emerged as a compound of interest in cancer research due to its anti-proliferative and pro-apoptotic properties.[1] Mechanistic studies have revealed that this compound can induce cell cycle arrest, a critical process in controlling cell division and a key target for anti-cancer therapies. Specifically, in colorectal cancer cells, this compound has been shown to cause an arrest in the S-phase of the cell cycle through a mechanism mediated by reactive oxygen species (ROS).[1]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity. This application note provides a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells.

Data Presentation

Table 1: Hypothetical Dose-Dependent Effect of this compound on Cell Cycle Distribution in HT-29 Cells after 48 hours of Treatment.

This compound Concentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
0 (Control)55 ± 3.525 ± 2.120 ± 1.8
1048 ± 2.938 ± 3.214 ± 1.5
2540 ± 3.150 ± 4.510 ± 1.2
5032 ± 2.560 ± 5.18 ± 0.9

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived data.

Signaling Pathway

The induction of S-phase cell cycle arrest by this compound is reported to be mediated by an increase in intracellular reactive oxygen species (ROS). While the complete downstream signaling cascade is still under investigation, a plausible pathway involves the activation of stress-response kinases and modulation of key cell cycle regulatory proteins.

GranatinB_Pathway Proposed Signaling Pathway of this compound-Induced S-Phase Arrest Granatin_B This compound Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Granatin_B->ROS Induces Intracellular DNA_Damage DNA Damage ROS->DNA_Damage Causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates p21 ↑ p21 (CDKN1A) p53->p21 Upregulates CyclinA_CDK2 Cyclin A / CDK2 Complex p21->CyclinA_CDK2 Inhibits S_Phase_Arrest S-Phase Arrest CyclinA_CDK2->S_Phase_Arrest Progression Blocked

Caption: Proposed pathway of this compound-induced S-phase arrest.

Experimental Workflow

The following diagram outlines the general workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.

Workflow Experimental Workflow for Cell Cycle Analysis start Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol wash_pbs->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end Results analyze->end

References

Application Notes and Protocols: In Vitro Angiogenesis Assays Using Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, notably in tumor growth and metastasis. The study of compounds that can modulate angiogenesis is a key area of research in drug discovery and development. Granatin B, a hydrolysable tannin found in pomegranates, has garnered interest for its potential anti-angiogenic properties. Pomegranate extracts, rich in ellagitannins like this compound, have been shown to inhibit key steps in the angiogenic cascade.[1][2][3][4][5][6]

These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound using three common in vitro assays: the tube formation assay, the wound healing (scratch) assay, and the cell proliferation (MTT) assay. The protocols are designed for use with human umbilical vein endothelial cells (HUVECs), a standard cell line for angiogenesis research.

Disclaimer: The quantitative data presented in this document is primarily based on studies using pomegranate extracts rich in ellagitannins, including this compound. While these extracts have demonstrated significant anti-angiogenic activity, further research is required to determine the specific efficacy and dose-response of isolated this compound. The signaling pathway diagrams are based on the known mechanisms of anti-angiogenic compounds that target the VEGF pathway and represent a likely, but as yet unconfirmed, mechanism for this compound.

Data Presentation: Quantitative Effects of Pomegranate Extracts on Angiogenesis

The following tables summarize the observed inhibitory effects of pomegranate extracts, containing this compound, on key angiogenic processes in HUVECs.

Table 1: Inhibition of HUVEC Tube Formation by Pomegranate Extract

ParameterControlPomegranate Extract% Inhibition
Total Tube Length (µm/field) 12,500 ± 8504,500 ± 600~64%
Number of Junctions 85 ± 1225 ± 8~71%
Number of Loops 42 ± 910 ± 5~76%

Data are representative and compiled from literature suggesting significant inhibition of tube formation by pomegranate extracts.[4]

Table 2: Inhibition of HUVEC Migration by Pomegranate Extract (Wound Healing Assay)

Time PointControl (Wound Closure %)Pomegranate Extract (Wound Closure %)% Inhibition of Migration
12 hours 55 ± 8%20 ± 5%~64%
24 hours 95 ± 5%40 ± 7%~58%

Data are representative and compiled from literature suggesting significant inhibition of endothelial cell migration by pomegranate extracts.[2]

Table 3: Inhibition of HUVEC Proliferation by Pomegranate Extract (MTT Assay)

TreatmentAbsorbance (570 nm)% Inhibition of Proliferation
Control 1.25 ± 0.15-
Pomegranate Extract 0.68 ± 0.09~46%

Data are representative and compiled from literature suggesting a dose-dependent inhibition of HUVEC proliferation by pomegranate extracts.[1][6]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Matrigel® Basement Membrane Matrix

  • This compound (or pomegranate extract)

  • 96-well plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure even coating of the well bottom.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 with a reduced serum concentration (e.g., 2% FBS) at a density of 2 x 10^5 cells/mL.

  • Treatment: Prepare different concentrations of this compound in the reduced-serum EGM-2.

  • Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

  • Immediately add 100 µL of the this compound solutions (or control vehicle) to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

  • Visualization and Quantification:

    • Carefully remove the medium.

    • Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.

    • Visualize the tube network using an inverted fluorescence microscope.

    • Capture images and quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of endothelial cells to close a "wound" created in the monolayer.

Materials:

  • HUVECs

  • EGM-2 with 10% FBS

  • This compound (or pomegranate extract)

  • 24-well plates

  • Sterile 200 µL pipette tip

  • Inverted microscope with a camera and live-cell imaging capabilities (optional)

Protocol:

  • Cell Seeding: Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are confluent, create a scratch in the monolayer using a sterile 200 µL pipette tip. Apply consistent pressure to create a uniform wound width.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh EGM-2 containing different concentrations of this compound (or control vehicle) to the wells. To minimize the confounding effect of proliferation, it is recommended to use a low-serum medium (e.g., 2% FBS).

  • Image Acquisition: Immediately after adding the treatment, capture an initial image of the wound (T=0). Place the plate in a 37°C incubator with 5% CO2.

  • Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

  • Quantification: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial wound area.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • EGM-2 with 10% FBS

  • This compound (or pomegranate extract)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of EGM-2 with 10% FBS. Allow the cells to attach overnight.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (or control vehicle).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Anti-Angiogenic Mechanism GranatinB This compound VEGFR2 VEGFR2 GranatinB->VEGFR2 Inhibits (Pomegranate extracts downregulate VEGF) [2, 4, 5, 6, 7, 11] Ras Ras VEGFR2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Migration Cell Migration (Inhibited) ERK->Migration TubeFormation Tube Formation (Inhibited) ERK->TubeFormation

Caption: Proposed inhibitory mechanism of this compound on the VEGF signaling pathway.

G cluster_1 Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Seed HUVECs A->B C Add this compound B->C D Incubate 6-18h C->D E Stain with Calcein AM D->E F Image and Quantify Tube Formation E->F

Caption: Experimental workflow for the in vitro tube formation assay.

G cluster_2 Wound Healing Assay Workflow A Grow HUVECs to confluence B Create scratch wound A->B C Add this compound B->C D Image at intervals (0, 6, 12, 24h) C->D E Measure wound closure D->E

Caption: Experimental workflow for the in vitro wound healing assay.

G cluster_3 Cell Proliferation (MTT) Assay Workflow A Seed HUVECs in 96-well plate B Add this compound A->B C Incubate 24-48h B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance at 570 nm E->F

Caption: Experimental workflow for the in vitro cell proliferation (MTT) assay.

References

Application Notes and Protocols for Gene Expression Analysis Following Granatin B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin predominantly found in pomegranates (Punica granatum), has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Preclinical studies have demonstrated its anti-cancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][3][4][5][6][7] Mechanistic investigations suggest that this compound exerts its effects through the modulation of cellular signaling pathways, including those related to reactive oxygen species (ROS), apoptosis, and cell proliferation.[2][7][8]

Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its precise mechanism of action and identifying potential biomarkers for its efficacy. This document provides a comprehensive guide for conducting a gene expression analysis study using RNA sequencing (RNA-seq) to investigate the effects of this compound treatment on a cancer cell line. It includes detailed experimental protocols, from cell culture and treatment to bioinformatics analysis, and presents a representative dataset of differentially expressed genes.

Data Presentation: Representative Gene Expression Changes

The following table summarizes hypothetical, yet representative, quantitative data from an RNA-seq experiment comparing a human colorectal cancer cell line (e.g., HT-29) treated with this compound (50 µM for 24 hours) versus a vehicle control. The selection of these genes is based on the known biological activities of this compound, including its role in inducing apoptosis, cell cycle arrest, and modulating oxidative stress.[2][7][8]

Table 1: Differentially Expressed Genes in HT-29 Cells Following this compound Treatment

Gene SymbolGene NameFunctionLog2 Fold Changep-valueRegulation
Apoptosis
BAXBCL2 associated X, apoptosis regulatorPro-apoptotic2.581.2e-8Upregulated
BCL2B-cell CLL/lymphoma 2Anti-apoptotic-2.153.4e-7Downregulated
CASP3Caspase 3Executioner caspase in apoptosis2.895.6e-9Upregulated
CASP9Caspase 9Initiator caspase in apoptosis2.108.1e-7Upregulated
TP53Tumor protein p53Tumor suppressor, induces apoptosis1.982.3e-6Upregulated
Cell Cycle
CDKN1ACyclin dependent kinase inhibitor 1A (p21)Cell cycle arrest3.129.8e-10Upregulated
CCNE1Cyclin E1S-phase progression-2.754.5e-8Downregulated
CDK2Cyclin dependent kinase 2S-phase progression-2.331.7e-7Downregulated
E2F1E2F transcription factor 1S-phase entry-2.506.2e-8Downregulated
Oxidative Stress
HMOX1Heme oxygenase 1Antioxidant response2.952.1e-9Upregulated
SOD2Superoxide dismutase 2, mitochondrialAntioxidant enzyme2.207.4e-7Upregulated
NQO1NAD(P)H quinone dehydrogenase 1Detoxification enzyme2.654.9e-8Upregulated
Inflammation (NF-κB Pathway)
RELARELA proto-oncogene, NF-kB subunitPro-inflammatory transcription factor-1.809.5e-6Downregulated
NFKBIANFKB inhibitor alphaInhibitor of NF-κB1.501.1e-5Upregulated
IL6Interleukin 6Pro-inflammatory cytokine-3.203.3e-10Downregulated
TNFTumor necrosis factorPro-inflammatory cytokine-2.908.8e-9Downregulated

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in analyzing gene expression changes after this compound treatment.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing a cancer cell line and treating it with this compound.

Materials:

  • Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

Method:

  • Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells, neutralize with complete growth medium, and centrifuge. Resuspend the cell pellet and count the cells. Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Drug Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Further dilute this stock solution in complete growth medium to achieve the desired final concentrations (e.g., a working solution that will result in a final concentration of 50 µM in the well). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: After 24 hours of cell attachment, remove the medium and replace it with fresh medium containing either this compound at the desired concentration (e.g., 50 µM) or the vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Harvesting: After incubation, aspirate the medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation using TRIzol Reagent

This protocol details the extraction of high-quality total RNA from cultured cells.[9][10][11][12]

Materials:

Method:

  • Cell Lysis: Add 1 mL of TRIzol Reagent directly to each well of the 6-well plate containing the washed cells. Pipette the lysate up and down several times to homogenize. Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper, colorless aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used initially. Mix by inverting the tube and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid dissolution.

Protocol 3: RNA Quality and Quantity Assessment

This protocol ensures that the isolated RNA is of sufficient quality for downstream RNA-seq applications.

Materials:

  • NanoDrop Spectrophotometer

  • Agilent 2100 Bioanalyzer

  • Agilent RNA 6000 Nano Kit

Method:

  • Quantification and Purity: Use a NanoDrop spectrophotometer to measure the RNA concentration (A260) and purity (A260/A280 and A260/230 ratios). Aim for an A260/A280 ratio of ~2.0 and an A260/230 ratio between 2.0 and 2.2.

  • Integrity Analysis: Assess the RNA integrity using an Agilent 2100 Bioanalyzer with an RNA 6000 Nano chip.[13][14][15][16][17] High-quality RNA will have a RIN (RNA Integrity Number) value ≥ 8.0.

Protocol 4: RNA-Seq Library Preparation (Illumina TruSeq Stranded mRNA)

This protocol outlines the steps to convert total RNA into a sequencing-ready library.[1][3][18][19][20]

Materials:

  • Illumina TruSeq Stranded mRNA Library Prep Kit

  • Agencourt AMPure XP beads

  • Magnetic stand

  • Thermal cycler

Method (abbreviated):

  • mRNA Purification: Isolate mRNA from the total RNA using poly-T oligo-attached magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.

  • First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate indexing adapters to the ends of the cDNA fragments.

  • Library Enrichment: Amplify the adapter-ligated library by PCR to enrich for fragments with adapters on both ends.

  • Library Validation: Validate the final library by checking its size distribution on a Bioanalyzer and quantifying it using qPCR.

Protocol 5: Bioinformatics Analysis of RNA-Seq Data

This protocol describes a standard bioinformatics pipeline for processing raw sequencing data to identify differentially expressed genes.[2][4][21][22][23]

Method:

  • Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads (FASTQ files).

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using a tool like featureCounts or HTSeq-count.

  • Differential Gene Expression Analysis: Use a package like DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Preparation cluster_library_prep Sequencing Library Preparation cluster_bioinformatics Bioinformatics Analysis cell_seeding 1. Seed Cancer Cells (e.g., HT-29) treatment 2. Treat with this compound (or Vehicle Control) cell_seeding->treatment rna_isolation 3. Total RNA Isolation (TRIzol Method) treatment->rna_isolation qc 4. RNA Quality Control (NanoDrop & Bioanalyzer) rna_isolation->qc library_prep 5. mRNA-Seq Library Prep (Illumina TruSeq) qc->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing data_qc 7. Raw Data QC & Trimming sequencing->data_qc alignment 8. Alignment to Genome data_qc->alignment quant 9. Gene Expression Quantification alignment->quant dge 10. Differential Expression Analysis quant->dge functional 11. Functional Enrichment Analysis dge->functional GranatinB_Signaling_Pathway GranatinB This compound CellMembrane Cell Membrane GranatinB->CellMembrane IKK IKK GranatinB->IKK Inhibits Bcl2 Bcl-2 GranatinB->Bcl2 Inhibits ROS Increased ROS Mitochondria Mitochondria ROS->Mitochondria CellMembrane->ROS Induces Bax Bax Mitochondria->Bax Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Genes (e.g., IL6, TNF) Nucleus->InflammatoryGenes Transcription Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols: Granatin B as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin found in pomegranates (Punica granatum), has been identified as a highly active inhibitor of carbonic anhydrase (CA).[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and maintaining acid-base balance.[1] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. This document provides a detailed protocol for testing the inhibitory activity of this compound against carbonic anhydrase using a colorimetric assay.

Data Presentation

The inhibitory properties of this compound against carbonic anhydrase are summarized in the table below. While identified as a potent inhibitor, a specific IC50 value has not been reported in the foundational literature.

CompoundTarget EnzymeIC50 ValueType of InhibitionReference
This compoundCarbonic AnhydraseNot ReportedNoncompetitive[1]

Experimental Protocols

This protocol describes a method to screen and characterize the inhibitory effect of this compound on carbonic anhydrase activity using the p-nitrophenyl acetate (B1210297) (p-NPA) assay in a 96-well plate format. The principle of this assay is the enzymatic hydrolysis of the colorless substrate p-NPA by carbonic anhydrase to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of an inhibitor corresponds to its inhibitory activity.

Materials and Reagents
  • This compound (Test Inhibitor)

  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO for dissolving this compound, Acetazolamide, and p-NPA

  • Equipment:

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of kinetic measurements at 400-405 nm

    • Standard laboratory pipettes and tips

    • Reagent reservoirs

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing it to the final desired volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound and Acetazolamide in DMSO to create high-concentration stock solutions.

Assay Procedure
  • Plate Setup:

    • Prepare serial dilutions of the this compound and Acetazolamide stock solutions in Assay Buffer to achieve a range of desired concentrations.

    • Add the following to the wells of a 96-well plate (in triplicate):

      • Blank (No Enzyme): 180 µL Assay Buffer

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO

      • Test Compound (this compound): 158 µL Assay Buffer + 2 µL of each this compound dilution

      • Positive Control (Acetazolamide): 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except for the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells, including the Blank.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode. Record measurements every 30 seconds for 10-30 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for background hydrolysis by subtracting the rate of the Blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of this compound and Acetazolamide using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100 where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_vehicle is the rate of reaction of the vehicle control (Maximum Activity).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer plate_setup Plate Setup in 96-well format (Blank, Vehicle, Inhibitor) prep_buffer->plate_setup prep_enzyme Prepare CA Enzyme Solutions add_enzyme Add CA Enzyme prep_enzyme->add_enzyme prep_inhibitor Prepare this compound and Control Dilutions prep_inhibitor->plate_setup prep_substrate Prepare p-NPA Substrate plate_setup->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with p-NPA pre_incubate->add_substrate measure Kinetic Measurement at 405 nm add_substrate->measure calculate_rate Calculate Reaction Rates (ΔAbs/min) measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

signaling_pathway CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Hydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation pH_regulation Intracellular pH Regulation Acid-Base Balance HCO3_H->pH_regulation CA Carbonic Anhydrase CA->CO2_H2O Catalyzes GranatinB This compound GranatinB->CA Inhibits

Caption: Role of Carbonic Anhydrase in pH regulation and its inhibition by this compound.

References

Application Notes and Protocols for Xenograft Models in Granatin B Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Granatin B, an ellagitannin found in pomegranates, has demonstrated notable anticancer properties.[1][2] It exerts its effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][3][4][5] Animal xenograft models, where human cancer cells are implanted into immunocompromised mice, are indispensable tools for evaluating the in vivo efficacy and mechanism of action of potential therapeutic agents like this compound.[6][7] These models allow for the study of tumor growth, metastasis, and the physiological response to treatment in a living system, bridging the gap between in vitro studies and clinical trials.[7][8]

This document provides detailed application notes and standardized protocols for utilizing subcutaneous xenograft models to investigate the anticancer effects of this compound.

Application Notes

1. Rationale for Using Xenograft Models for this compound Studies:

  • Efficacy Assessment: To determine the ability of this compound to inhibit tumor growth and reduce tumor volume in a live biological system.[9]

  • Mechanism of Action (MOA) Elucidation: To investigate the molecular pathways affected by this compound in vivo. This includes analyzing excised tumors for markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and angiogenesis (e.g., CD31, VEGF).[3][5][10]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): To understand how this compound is distributed and metabolized and to correlate its concentration with its therapeutic effect on the tumor.

  • Combination Therapy Evaluation: To assess whether this compound can enhance the efficacy of standard chemotherapy agents, as has been suggested for related compounds.[1]

2. Key Anticancer Mechanisms of this compound to Investigate:

  • Induction of Apoptosis: Studies have shown that this compound induces apoptosis in various cancer cell lines, including colorectal and glioma cells.[1][2][11] This is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[1] In glioma cells, this effect has also been linked to the inhibition of matrix metalloproteinase-9 (MMP-9).[2][11]

  • Anti-Angiogenesis: As an ellagitannin, this compound is expected to share anti-angiogenic properties with other compounds in its class. Pomegranate extracts rich in ellagitannins have been shown to inhibit angiogenesis by reducing the expression of key factors like Hypoxia-Inducible Factor-1alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) in prostate cancer xenografts.[3][4][5][12][13]

  • Modulation of Signaling Pathways: Ellagitannins can influence critical cancer-related signaling pathways. While direct evidence for this compound is emerging, related compounds are known to modulate pathways such as PI3K/Akt/mTOR and NF-κB, which are central to cell survival, proliferation, and inflammation.[4][14][15][16]

3. General Experimental Workflow:

The overall process for evaluating this compound using a xenograft model follows a structured sequence of steps from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: In Vivo Model cluster_analysis Phase 3: Analysis CellCulture 1. Cancer Cell Culture & Expansion CellPrep 2. Cell Harvesting & Preparation CellCulture->CellPrep Implantation 3. Subcutaneous Implantation in Mice CellPrep->Implantation TumorDev 4. Tumor Growth & Monitoring Implantation->TumorDev Treatment 5. This compound Administration TumorDev->Treatment Euthanasia 6. Euthanasia & Tumor Excision Treatment->Euthanasia TumorAnalysis 7. Ex Vivo Analysis (Weight, IHC, Western) Euthanasia->TumorAnalysis DataAnalysis 8. Data Interpretation & Statistical Analysis TumorAnalysis->DataAnalysis

Caption: General workflow for this compound anticancer studies using xenograft models.

Quantitative Data Summary

The following tables represent hypothetical but realistic data based on published findings for this compound and related ellagitannins.

Table 1: Effect of this compound on Tumor Growth in a Colorectal Cancer (HT-29) Xenograft Model.

Treatment Group Dose (mg/kg/day) Mean Tumor Volume (mm³) at Day 28 ± SEM Percent Tumor Growth Inhibition (%) Mean Tumor Weight (g) at Day 28 ± SEM
Vehicle Control 0 1450 ± 150 - 1.5 ± 0.2
This compound 20 870 ± 110* 40.0 0.9 ± 0.1*
This compound 40 508 ± 95** 65.0 0.5 ± 0.08**
5-FU (Positive Control) 20 435 ± 80** 70.0 0.4 ± 0.07**

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Immunohistochemical (IHC) Analysis of Xenograft Tumors after this compound Treatment.

Treatment Group Dose (mg/kg/day) Proliferation Index (% Ki-67+ cells) ± SD Apoptotic Index (% Cleaved Caspase-3+ cells) ± SD Microvessel Density (CD31+ vessels/field) ± SD
Vehicle Control 0 85 ± 7 4 ± 1.5 35 ± 5
This compound 40 35 ± 5** 25 ± 4** 12 ± 3**

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Human Cancer Xenograft Model

This protocol describes the standard procedure for establishing a subcutaneous tumor model using a human cancer cell line (e.g., HT-29 colorectal or U87 glioblastoma).[1][2][6]

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS, Trypsin-EDTA

  • Matrigel® (optional, but recommended to improve engraftment)[17][18]

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID)

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol (B145695)

Procedure:

  • Cell Preparation:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.[6]

    • Aspirate the medium, wash with sterile PBS, and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200-300 x g for 5 minutes.[17]

    • Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue (viability should be >95%).[17]

    • Centrifuge again and resuspend the pellet in cold PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.[6][17]

  • Animal Procedure:

    • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).

    • Disinfect the injection site on the right flank of the mouse with 70% ethanol.

    • Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously.[6]

    • Slowly withdraw the needle to prevent leakage.[18]

    • Monitor the mouse until it has fully recovered from anesthesia and return it to a sterile cage.

Protocol 2: In Vivo Antitumor Efficacy Study of this compound

Procedure:

  • Tumor Growth Monitoring:

    • Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[6]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor animal body weight and overall health at each measurement point.

  • Animal Grouping and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., PBS or appropriate solvent, administered orally or via intraperitoneal injection).

    • Group 2: this compound (low dose, e.g., 20 mg/kg).

    • Group 3: this compound (high dose, e.g., 40 mg/kg).

    • Group 4: Positive Control (a standard-of-care chemotherapeutic agent, e.g., 5-Fluorouracil).

    • Administer treatments daily (or as determined by preliminary studies) for a set period (e.g., 21-28 days).

  • Endpoint and Tumor Excision:

    • The study should be terminated when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or if animals show signs of distress.

    • Humanely euthanize the mice according to institutional guidelines.

    • Carefully excise the tumors, weigh them, and photograph them.

    • Divide the tumor tissue for different analyses: one part flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and the other part fixed in 10% formalin for histology and immunohistochemistry.[6]

Protocol 3: Immunohistochemical (IHC) Analysis of Xenograft Tumors

Procedure:

  • Tissue Processing:

    • Fix tumor tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on charged glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) in a heat source (e.g., pressure cooker or water bath).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

    • Incubate sections with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-Ki-67: for cell proliferation.

      • Anti-Cleaved Caspase-3: for apoptosis.

      • Anti-CD31 (PECAM-1): for microvessel density (angiogenesis).

      • Anti-VEGF: to assess a key angiogenic factor.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal using a chromogen like DAB (3,3'-Diaminobenzidine) and counterstain with hematoxylin.

  • Quantification:

    • Capture images from multiple random fields of view for each tumor section using a light microscope.

    • Quantify the percentage of positively stained cells (for Ki-67 and cleaved caspase-3) or the number of stained vessels (for CD31) using image analysis software (e.g., ImageJ).

Visualized Signaling Pathways

The anticancer effects of this compound are proposed to involve several interconnected cellular pathways, primarily leading to apoptosis and the inhibition of tumor-supporting angiogenesis.

G cluster_apoptosis Apoptosis Induction cluster_angiogenesis Angiogenesis Inhibition GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS MMP9 ↓ MMP-9 Expression GranatinB->MMP9 PI3K_Akt PI3K/Akt Pathway (?) GranatinB->PI3K_Akt potential target HIF1a ↓ HIF-1α GranatinB->HIF1a Caspases ↑ Caspase-9, Caspase-3 Activation ROS->Caspases Apoptosis Apoptosis MMP9->Apoptosis contributes to Caspases->Apoptosis PI3K_Akt->HIF1a VEGF ↓ VEGF Expression HIF1a->VEGF Angiogenesis Anti-Angiogenesis VEGF->Angiogenesis

Caption: Proposed signaling pathways for the anticancer action of this compound.

References

High-Throughput Screening for Granatin B Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B, an ellagitannin found in pomegranates (Punica granatum), has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] Mechanistic studies have revealed that this compound can induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further drug development.[2][3] A critical step in advancing this compound as a therapeutic lead is the comprehensive identification of its molecular targets. High-throughput screening (HTS) methodologies provide a powerful platform to systematically uncover the direct binding partners of this compound within the cellular proteome.

These application notes provide detailed protocols for established HTS and target identification methods that can be adapted for this compound. The methodologies described include both label-free and affinity-based approaches, offering a multi-pronged strategy for target discovery and validation. Additionally, known signaling pathways modulated by this compound are illustrated to provide a contextual framework for target identification efforts.

Data Presentation: Quantitative Insights into this compound Activity

The following tables summarize key quantitative data related to the biological effects of this compound. This information is crucial for designing effective screening assays and interpreting experimental results.

ParameterCell LineValueCitation(s)
Cell Proliferation
Effective ConcentrationU87 (Glioblastoma)20-80 µM[2][4]
Apoptosis Induction
Effective ConcentrationU87 (Glioblastoma)20-80 µM[2][4]
Cell Cycle Arrest
Phase of ArrestHT-29 (Colorectal)S-Phase[3][5]
Enzyme Inhibition
Carbonic AnhydraseBovine erythrocytesHighly active inhibitor[4]
MMP-9U87 (Glioblastoma)Inhibition of expression[2]

Experimental Protocols

This section provides detailed protocols for three distinct and powerful methods for identifying small molecule targets: Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS). Additionally, a protocol for an AlphaScreen assay is included as a representative HTS method for screening compound libraries against a specific target.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method identifies protein targets by exploiting the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[6]

Materials:

  • Cell line of interest (e.g., U87 glioblastoma cells)

  • This compound (stock solution in DMSO)

  • Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

  • Protease Inhibitor Cocktail

  • Pronase (or other suitable protease)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies against potential targets (for validation)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Lysis Buffer containing Protease Inhibitor Cocktail on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine protein concentration using a BCA assay.

  • This compound Incubation:

    • Dilute the cell lysate to a final concentration of 1 mg/mL.

    • Divide the lysate into aliquots. For each experimental condition, prepare a treated sample and a vehicle control.

    • Add this compound to the 'treated' sample to the desired final concentration (e.g., 50 µM).

    • Add an equivalent volume of DMSO to the 'vehicle' control.

    • Incubate all samples at room temperature for 1 hour.

  • Protease Digestion:

    • Prepare a fresh stock solution of Pronase.

    • Add Pronase to both the this compound-treated and vehicle control samples. The optimal protease concentration and digestion time should be determined empirically. A good starting point is a 1:1000 (protease:total protein) ratio for 10-30 minutes at room temperature.

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Analysis:

    • Separate the protein samples by SDS-PAGE.

    • Visualize the protein bands using Coomassie blue or silver staining.

    • Look for protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane. These represent proteins that were protected from proteolysis by this compound binding.

    • Excise the protected bands and identify the proteins by mass spectrometry.

    • Validate the identified targets by performing a targeted DARTS experiment followed by Western blotting with an antibody specific to the candidate protein.

Optimization for this compound:

  • As a polyphenol, this compound may non-specifically interact with proteins. It is crucial to include a structurally related but biologically inactive control compound, if available, to distinguish specific from non-specific binding.

  • Perform a dose-response experiment with varying concentrations of this compound to confirm a dose-dependent protection of the target protein.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[7]

Materials:

  • Cell line of interest

  • This compound (stock solution in DMSO)

  • PBS with Protease Inhibitor Cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Reagents for cell lysis (e.g., freeze-thaw cycles or lysis buffer)

  • Western blot or AlphaScreen reagents for protein detection

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 50 µM) or with vehicle (DMSO) for 1-2 hours in culture.

  • Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS with Protease Inhibitor Cocktail.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C. Include an unheated control.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Detection of Soluble Target Protein:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western blotting or a high-throughput method like AlphaScreen.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or signal (for AlphaScreen) at each temperature.

    • Normalize the data to the unheated control (100% soluble).

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Optimization for this compound:

  • Polyphenols can have antioxidant properties which might indirectly affect protein stability. It is important to run appropriate controls to ensure the observed thermal shift is due to direct binding.

  • The concentration of this compound and the incubation time should be optimized to ensure sufficient cellular uptake and target engagement.

Protocol 3: Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic technique involves immobilizing a small molecule on a solid support to "fish" for its binding partners from a complex protein mixture.[8]

Materials:

  • This compound or a suitable derivative with a linker for immobilization

  • Affinity chromatography resin (e.g., NHS-activated Sepharose)

  • Cell lysate

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., high concentration of free this compound, or a denaturing buffer like 0.1 M glycine, pH 2.5)

  • Mass spectrometry facility for protein identification

Procedure:

  • Immobilization of this compound:

    • Chemically couple this compound (or its derivative) to the activated resin according to the manufacturer's instructions.

    • Prepare a control resin by deactivating the resin without adding this compound. This is crucial to identify non-specific binders.

  • Affinity Purification:

    • Prepare cell lysate as described in the DARTS protocol.

    • Incubate the cell lysate with the this compound-coupled resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.

    • Pack the resins into chromatography columns.

    • Wash the columns extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the columns using the Elution Buffer.

    • Neutralize the eluate immediately if a low pH elution buffer is used.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Visualize the protein bands that are present in the this compound eluate but absent or significantly reduced in the control eluate.

    • Excise these specific bands and submit them for identification by mass spectrometry.

Optimization for this compound:

  • The chemistry for immobilizing this compound is critical and should be designed to minimize disruption of its binding pharmacophore.

  • The choice of elution method (specific competition with free ligand vs. non-specific pH change) can influence the types of binders identified.

Protocol 4: AlphaScreen Assay for Inhibitor Screening

AlphaScreen is a bead-based proximity assay that can be adapted for HTS to find inhibitors of a specific protein-protein or protein-substrate interaction. This protocol assumes a known target of this compound has been identified and the goal is to screen for more potent inhibitors.

Materials:

  • Purified target protein (e.g., His-tagged)

  • Biotinylated substrate or binding partner

  • AlphaScreen Histidine (Nickel Chelate) Donor Beads

  • Streptavidin-coated Acceptor Beads

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • This compound and a compound library

  • 384-well microplates

Procedure:

  • Assay Setup:

    • Add Assay Buffer to all wells of a 384-well plate.

    • Add the compound library and this compound (as a positive control) to the appropriate wells. Include DMSO-only wells as a negative control.

    • Add the His-tagged target protein to all wells.

    • Add the biotinylated substrate/binding partner to all wells.

    • Incubate at room temperature for 30-60 minutes to allow for binding.

  • Bead Addition:

    • In subdued light, add a mixture of the Donor and Acceptor beads to all wells.

    • Seal the plate and incubate in the dark at room temperature for 1-2 hours.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the DMSO controls.

    • Hits are identified as compounds that cause a significant decrease in the AlphaScreen signal.

Optimization for this compound and other Polyphenols:

  • Polyphenols can interfere with AlphaScreen assays through light absorption or quenching.[9] It is essential to perform a counter-screen in the absence of the target protein to identify compounds that directly interfere with the assay chemistry.

  • The concentrations of the target protein, substrate, and beads should be carefully titrated to achieve a robust assay window (signal-to-background ratio).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and the general workflows of the described experimental protocols.

Signaling Pathways

cluster_0 This compound Effects cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest This compound This compound ROS Increased ROS Production This compound->ROS MMP9 MMP-9 Inhibition This compound->MMP9 Casp9 Caspase-9 Activation ROS->Casp9 p53 p53 Activation (potential) ROS->p53 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MMP9->Apoptosis p21 p21 Upregulation (potential) p53->p21 CyclinA_CDK2 Cyclin A/CDK2 Inhibition p21->CyclinA_CDK2 S_Phase S-Phase Arrest CyclinA_CDK2->S_Phase

Caption: Proposed signaling pathways of this compound leading to apoptosis and S-phase cell cycle arrest.

Experimental Workflows

cluster_darts DARTS Workflow cluster_cetsa CETSA Workflow cluster_acms AC-MS Workflow D1 Cell Lysate Preparation D2 Incubation with This compound / Vehicle D1->D2 D3 Limited Protease Digestion D2->D3 D4 SDS-PAGE & Staining D3->D4 D5 Band Excision & MS D4->D5 C1 Treat Cells with This compound / Vehicle C2 Heat Shock at Temperature Gradient C1->C2 C3 Cell Lysis & Separation of Soluble Fraction C2->C3 C4 Target Protein Quantification C3->C4 C5 Generate Melting Curve C4->C5 A1 Immobilize this compound on Resin A2 Incubate with Cell Lysate A1->A2 A3 Wash to Remove Non-binders A2->A3 A4 Elute Bound Proteins A3->A4 A5 SDS-PAGE, Band Excision & MS A4->A5

Caption: Overview of the experimental workflows for DARTS, CETSA, and Affinity Chromatography-Mass Spectrometry.

Conclusion

The identification of direct molecular targets is a pivotal step in the preclinical development of promising natural products like this compound. The protocols and data presented here offer a comprehensive guide for researchers to embark on a systematic and robust target deconvolution campaign. By employing a combination of label-free and affinity-based methods, the scientific community can gain a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this compound, paving the way for its potential translation into novel therapies. The provided signaling pathway diagrams serve as a foundation for hypothesis generation and the interpretation of screening results, while the detailed protocols offer a practical starting point for experimental design. Further research to elucidate the precise IC50 values of this compound against its putative targets will be invaluable in refining our understanding of its pharmacological profile.

References

Application Notes and Protocols for the Synthesis of Granatin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granatin B is a complex ellagitannin found in plants such as pomegranate (Punica granatum).[1] As a member of the hydrolyzable tannins, it is characterized by a glucose core esterified with gallic acid and a dehydrohexahydroxydiphenoyl (DHHDP) group.[1][2] Ellagitannins, including this compound, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Mechanistic studies have revealed that this compound can induce reactive oxygen species-mediated apoptosis and cell cycle arrest in cancer cells.[3]

The intricate structure and stereochemistry of this compound and other ellagitannins present a formidable challenge for chemical synthesis. To date, a complete total synthesis of this compound has not been reported in the literature. However, the synthesis of structurally related ellagitannins, such as Tellimagrandin I, has been achieved and provides a foundational methodology for accessing this class of compounds. Tellimagrandin I is a biosynthetic precursor to more complex ellagitannins and contains the key hexahydroxydiphenoyl (HHDP) moiety, the reduced form of the DHHDP group found in this compound.

This document provides detailed application notes and protocols based on the successful synthesis of Tellimagrandin I, which serves as a representative model for the synthesis of this compound derivatives. The key strategic element in this synthesis is the atropdiastereoselective oxidative biaryl coupling to form the HHDP core.

Synthetic Strategy Overview

The synthesis of ellagitannin derivatives like this compound involves several key stages:

  • Preparation of a Protected Glucose Core: A suitable protected glucose derivative is required to allow for selective esterification at specific hydroxyl groups.

  • Galloylation: Esterification of the glucose core with protected gallic acid units.

  • Intramolecular Oxidative Coupling: The formation of the HHDP or DHHDP bridge between two galloyl groups. This is often the most challenging step and requires careful control of stereochemistry.

  • Deprotection: Removal of the protecting groups to yield the final natural product derivative.

The following sections provide a detailed protocol for the synthesis of Tellimagrandin I, which can be adapted for the synthesis of various this compound derivatives.

Data Presentation: Synthesis of Tellimagrandin I

The following table summarizes the quantitative data for the key steps in a reported synthesis of Tellimagrandin I.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Galloylation1-O-Allyl-β-D-glucopyranose1-O-Allyl-2,3,4,6-tetra-O-(3,4,5-tribenzyloxygalloyl)-β-D-glucopyranose3,4,5-Tribenzyloxygallic acid, DCC, DMAP, CH2Cl283
2Selective DeprotectionProduct from Step 12,3-Di-O-(3,4,5-tribenzyloxygalloyl)-β-D-glucopyranoseI2, MeOH100
3Regioselective GalloylationProduct from Step 24,6-Di-O-(2-bromo-3,4,5-tribenzyloxygalloyl)-2,3-di-O-(3,4,5-tribenzyloxygalloyl)-β-D-glucopyranose2-Bromo-3,4,5-tribenzyloxygallic acid, DCC, DMAP, CH2Cl271
4Intramolecular Oxidative CouplingProduct from Step 3Protected Tellimagrandin In-BuLi, THF, -78 °C; then CuCl2(TMEDA)61
5DeprotectionProtected Tellimagrandin ITellimagrandin IH2, Pd/C, EtOAc/MeOHQuant.

DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine; TMEDA = Tetramethylethylenediamine

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of Tellimagrandin I and provide a detailed methodology for each key transformation.

Protocol 1: Synthesis of 1-O-Allyl-2,3,4,6-tetra-O-(3,4,5-tribenzyloxygalloyl)-β-D-glucopyranose
  • Materials:

    • 1-O-Allyl-β-D-glucopyranose

    • 3,4,5-Tribenzyloxygallic acid (4.4 eq.)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (4.4 eq.)

    • 4-Dimethylaminopyridine (DMAP) (cat.)

    • Dichloromethane (CH2Cl2), anhydrous

  • Procedure:

    • Dissolve 1-O-allyl-β-D-glucopyranose and 3,4,5-tribenzyloxygallic acid in anhydrous CH2Cl2 under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMAP, followed by the portion-wise addition of DCC.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the desired product.

Protocol 2: Synthesis of Protected Tellimagrandin I via Intramolecular Oxidative Coupling
  • Materials:

    • 4,6-Di-O-(2-bromo-3,4,5-tribenzyloxygalloyl)-2,3-di-O-(3,4,5-tribenzyloxygalloyl)-β-D-glucopyranose

    • n-Butyllithium (n-BuLi) (2.2 eq.)

    • Copper(II) chloride (CuCl2) (2.2 eq.)

    • Tetramethylethylenediamine (TMEDA) (2.2 eq.)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the starting material in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise and stir the mixture at -78 °C for 1 hour.

    • In a separate flask, prepare a solution of CuCl2 and TMEDA in anhydrous THF.

    • Add the CuCl2(TMEDA) solution to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the protected Tellimagrandin I.

Protocol 3: Final Deprotection to Yield Tellimagrandin I
  • Materials:

    • Protected Tellimagrandin I

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Ethyl acetate (EtOAc)

    • Methanol (MeOH)

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the protected Tellimagrandin I in a mixture of EtOAc and MeOH.

    • Add Pd/C catalyst to the solution.

    • Place the reaction vessel under an atmosphere of H2 (balloon or hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with MeOH.

    • Combine the filtrates and concentrate under reduced pressure to obtain Tellimagrandin I.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for Tellimagrandin I

The following diagram illustrates the key steps in the synthesis of Tellimagrandin I.

G cluster_0 Preparation of Protected Glucose Core cluster_1 Galloylation cluster_2 Selective Modification cluster_3 Key Coupling and Final Steps start 1-O-Allyl-β-D-glucopyranose galloylation 1-O-Allyl-2,3,4,6-tetra-O- (3,4,5-tribenzyloxygalloyl)-β-D-glucopyranose start->galloylation 3,4,5-Tribenzyloxygallic acid, DCC, DMAP deprotection Selective Deprotection at C4 and C6 galloylation->deprotection I₂, MeOH regioselective_galloylation Regioselective Galloylation with 2-Bromo-3,4,5-tribenzyloxygallic acid deprotection->regioselective_galloylation coupling Intramolecular Oxidative Coupling regioselective_galloylation->coupling n-BuLi, CuCl₂(TMEDA) deprotection_final Final Deprotection coupling->deprotection_final H₂, Pd/C end Tellimagrandin I deprotection_final->end

Caption: Synthetic workflow for Tellimagrandin I.

Proposed Biosynthetic Pathway to this compound

The biosynthesis of this compound is believed to proceed through intermediates like Tellimagrandin I. The key transformation is the oxidation of the HHDP group to a dehydrohexahydroxydiphenoyl (DHHDP) group.

G pentagalloylglucose Pentagalloyl Glucose tellimagrandin_I Tellimagrandin I (HHDP-containing) pentagalloylglucose->tellimagrandin_I Oxidative Coupling granatin_B This compound (DHHDP-containing) tellimagrandin_I->granatin_B Oxidation

Caption: Proposed biosynthetic relationship.

Signaling Pathway of this compound in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

G GranatinB This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) GranatinB->ROS S_Phase_Arrest S-Phase Cell Cycle Arrest ROS->S_Phase_Arrest Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound induced apoptosis pathway.

References

Application Notes: Nanoparticle Delivery Systems for Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Granatin B and its Therapeutic Potential

This compound is an ellagitannin, a type of polyphenol, predominantly found in pomegranates (Punica granatum)[1]. Research has highlighted its significant therapeutic potential, particularly in oncology and inflammatory conditions. Studies have demonstrated that this compound possesses potent anti-colorectal cancer properties, capable of inducing reactive oxygen species (ROS)-mediated apoptosis and cell cycle arrest in cancer cells[2][3]. It has also been identified as a potent antioxidant and has shown anti-inflammatory activities[2][4].

Despite these promising bioactivities, the clinical translation of this compound is hindered by challenges common to many polyphenolic compounds. These include poor water solubility (estimated at 5.7 g/L), low stability in physiological conditions, and consequently, limited oral bioavailability[5][6][7]. These limitations necessitate the development of advanced drug delivery systems to enhance its therapeutic efficacy.

The Nanoparticle Advantage for this compound Delivery

Nanoparticle-based drug delivery systems offer a robust strategy to overcome the challenges associated with this compound administration[5][8]. Encapsulating this compound within nanocarriers can:

  • Improve Solubility: Formulating the hydrophobic this compound into a nanoparticle suspension significantly enhances its dispersibility in aqueous environments[8][9].

  • Enhance Stability: The nanoparticle matrix can protect this compound from premature degradation in the physiological environment[10].

  • Increase Bioavailability: By improving solubility and stability, nanoparticles can lead to higher systemic circulation and increased bioavailability of the active compound[5][11].

  • Enable Targeted Delivery: Nanoparticle surfaces can be functionalized to target specific tissues or cells, potentially increasing efficacy while reducing off-target side effects[12].

Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), are particularly well-suited for hydrophobic drugs like this compound due to their biodegradability, biocompatibility, and established formulation techniques[7][13].

Nanoparticle Formulation and Characterization

The selection of a formulation method is critical and depends on the physicochemical properties of the drug and desired nanoparticle characteristics[14]. Nanoprecipitation and emulsion-solvent evaporation are two widely used and effective techniques for encapsulating hydrophobic compounds like this compound[9][13][15].

Experimental Protocol 1: Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation, or the solvent displacement method, is a simple and rapid technique for forming polymeric nanoparticles[14][15].

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable water-miscible organic solvent)

  • Purified, deionized water

  • Stabilizer/Surfactant (e.g., Polyvinyl alcohol (PVA), Poloxamers)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium. Wash the nanoparticle pellet multiple times with deionized water to remove any unencapsulated drug and excess surfactant.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the suspension can be lyophilized.

Experimental Protocol 2: Nanoparticle Formulation via Emulsion-Solvent Evaporation

This technique is highly effective for encapsulating hydrophobic drugs into polymeric nanoparticles[13][14].

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (EA) (water-immiscible organic solvent)

  • Aqueous solution with a stabilizer (e.g., PVA)

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase (Oil Phase) Preparation: Dissolve PLGA and this compound in the chosen organic solvent (e.g., DCM).

  • Emulsification: Add the organic phase to the aqueous stabilizer solution. Immediately homogenize or sonicate the mixture at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at a moderate speed for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.

  • Purification: Collect the nanoparticles by ultracentrifugation. Wash the pellet with deionized water to remove residual surfactant and free drug.

  • Storage: Resuspend the purified nanoparticles in a suitable medium or lyophilize for storage.

Characterization of this compound-Loaded Nanoparticles

Proper characterization is essential to ensure the quality and reproducibility of the nanoparticle formulation[16].

Key Parameters and Methods:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS). An ideal size for systemic delivery is generally under 400 nm to avoid rapid clearance by the immune system[17]. A low PDI (<0.3) indicates a narrow and uniform size distribution. Zeta potential provides an indication of the colloidal stability of the suspension.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by quantifying the amount of this compound encapsulated within the nanoparticles. After separating the nanoparticles from the supernatant, the amount of free drug in the supernatant is measured (e.g., using UV-Vis Spectrophotometry or HPLC). The nanoparticle pellet is dissolved in a suitable solvent to release the encapsulated drug, which is then quantified.

    • Encapsulation Efficiency (EE%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100[17]

    • Drug Loading (DL%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100[17]

Table 1: Expected Characteristics of this compound-Loaded PLGA Nanoparticles

Formulation Method Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
Nanoprecipitation 100 - 250 < 0.2 -15 to -30 65 - 80 5 - 10
Emulsion-Solvent Evaporation 150 - 300 < 0.3 -20 to -35 70 - 90 7 - 15

Note: These values are illustrative benchmarks based on typical results for hydrophobic drugs in PLGA nanoparticles and should be optimized for specific experimental conditions.[13][14]

G form form purify purify form->purify Crude Suspension

In Vitro Evaluation of Nanoparticle Efficacy

A series of in vitro assays are crucial to determine the therapeutic potential and safety profile of the formulated nanoparticles before proceeding to in vivo studies[18].

Experimental Protocol 3: In Vitro Drug Release Study

This assay evaluates the rate and extent of this compound release from the nanoparticles over time. The dialysis membrane method is a commonly used technique[19][20].

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 5.5) to simulate physiological and tumor microenvironments, respectively.

  • Shaking incubator or water bath

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in 1-2 mL of release buffer (e.g., PBS pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it securely.

  • Release: Immerse the sealed dialysis bag in a larger volume of the same release buffer (e.g., 50 mL). Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the external buffer.

  • Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release profile often shows a biphasic pattern: an initial burst release followed by a sustained release phase.

G start Suspend Nanoparticles in Buffer dialysis Place Suspension in Dialysis Bag start->dialysis immerse Immerse Bag in Release Medium (37°C) dialysis->immerse immerse->immerse Maintain Sink Conditions sample Sample External Medium at Time Intervals immerse->sample quantify Quantify this compound (HPLC / UV-Vis) sample->quantify plot Plot Cumulative Release vs. Time quantify->plot

Experimental Protocol 4: Cellular Uptake and Cytotoxicity Assays

These assays determine how efficiently the nanoparticles are internalized by cancer cells and compare their cell-killing ability against the free drug.

Materials:

  • Colorectal cancer cell line (e.g., HT-29, HCT116)

  • Complete cell culture medium

  • Free this compound and this compound-loaded nanoparticles

  • For uptake: Fluorescently-labeled nanoparticles

  • For cytotoxicity: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and DMSO

  • Multi-well plates (96-well for cytotoxicity, 12-well for uptake)

  • Flow cytometer or Confocal Microscope

  • Plate reader

Procedure for Cellular Uptake (Flow Cytometry):

  • Cell Seeding: Seed cancer cells in 12-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently-labeled nanoparticles at a specific concentration.

  • Incubation: Incubate for various time points (e.g., 1, 4, 12 hours) at 37°C.

  • Harvesting: Wash the cells with ice-cold PBS to remove non-internalized nanoparticles, then detach the cells (e.g., using trypsin).

  • Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake[21].

Procedure for Cytotoxicity (MTT Assay):

  • Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight[21].

  • Treatment: Treat the cells with serial dilutions of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) for both free this compound and the nanoparticle formulation.

G seed Seed Cancer Cells in Multi-Well Plates treat Treat with Free Drug & Nanoparticles seed->treat incubate Incubate (Time/Dose Dependent) treat->incubate wash_up wash_up incubate->wash_up mtt mtt incubate->mtt

Table 2: Illustrative In Vitro Efficacy Data

Formulation Cell Line Assay Result (Illustrative)
Free this compound HT-29 Cellular Uptake Low
This compound NPs HT-29 Cellular Uptake ~3-fold increase vs. Free Drug
Free this compound HT-29 Cytotoxicity (IC50) 50 µM
This compound NPs HT-29 Cytotoxicity (IC50) 20 µM

Note: Data are hypothetical, for illustrative purposes. A lower IC50 value indicates higher cytotoxicity. Enhanced cellular uptake is expected to correlate with improved cytotoxicity.[21][22]

Proposed Mechanism of Action

Mechanistic studies have shown that this compound induces apoptosis in colorectal cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS)[2][3]. This oxidative stress triggers downstream signaling cascades that lead to S-phase cell cycle arrest and programmed cell death. Encapsulating this compound in nanoparticles is expected to enhance this effect by delivering a higher effective concentration of the drug into the cancer cells.

G np This compound Nanoparticle uptake Cellular Uptake (Endocytosis) np->uptake 1 cell Cancer Cell Membrane release Intracellular Drug Release uptake->release 2 ros ↑ Reactive Oxygen Species (ROS) release->ros 3 arrest S-Phase Cell Cycle Arrest ros->arrest 4a apoptosis Apoptosis (Cell Death) ros->apoptosis 4b arrest->apoptosis

Conclusion

The development of a nanoparticle delivery system for this compound presents a highly promising strategy to unlock its full therapeutic potential. By overcoming its inherent limitations of poor solubility and bioavailability, nanoparticle formulations can enhance drug delivery to target sites, leading to improved efficacy in preclinical models of cancer and inflammatory diseases. The protocols and evaluation methods outlined in these notes provide a comprehensive framework for researchers to formulate, characterize, and validate this compound nanoparticles for therapeutic applications.

References

Experimental Design for Evaluating the Anti-inflammatory Properties of Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the anti-inflammatory potential of Granatin B, a key bioactive compound found in pomegranates. The following protocols detail in vitro and in vivo methodologies to elucidate its mechanisms of action, focusing on its modulatory effects on the NF-κB and MAPK signaling pathways.

I. Introduction

This compound, an ellagitannin found in pomegranate peels, has demonstrated significant anti-inflammatory activities.[1][2] It has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] The underlying mechanism of action is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.[3] These protocols provide a detailed guide for the systematic evaluation of this compound's anti-inflammatory efficacy.

II. In Vitro Anti-inflammatory Activity

A. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO or media).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): After collecting the supernatant for the Griess assay, assess cell viability using the MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Presentation:

Treatment GroupThis compound (µM)NO Production (µM)% Inhibition of NO ProductionCell Viability (%)
Control0--100
LPS (1 µg/mL)0(Value)0(Value)
This compound + LPS1(Value)(Value)(Value)
This compound + LPS5(Value)(Value)(Value)
This compound + LPS10(Value)(Value)(Value)
This compound + LPS25(Value)(Value)(Value)
This compound + LPS50(Value)(Value)(Value)
Positive Control (e.g., L-NMMA)(Conc.)(Value)(Value)(Value)
B. Inhibition of Pro-inflammatory Cytokine Production

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Protocol:

  • Follow steps 1-4 from the Nitric Oxide Inhibition protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6][7]

Data Presentation:

Treatment GroupThis compound (µM)TNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Control0(Value)-(Value)-
LPS (1 µg/mL)0(Value)0(Value)0
This compound + LPS1(Value)(Value)(Value)(Value)
This compound + LPS5(Value)(Value)(Value)(Value)
This compound + LPS10(Value)(Value)(Value)(Value)
This compound + LPS25(Value)(Value)(Value)(Value)
This compound + LPS50(Value)(Value)(Value)(Value)

III. In Vivo Anti-inflammatory Activity

A. Carrageenan-Induced Paw Edema in Mice

This widely used animal model of acute inflammation assesses the ability of this compound to reduce paw swelling induced by carrageenan.[8][9]

Protocol:

  • Animals: Use male BALB/c mice (6-8 weeks old).

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • Carrageenan Control

    • This compound (2.5 mg/kg, p.o.) + Carrageenan

    • This compound (10 mg/kg, p.o.) + Carrageenan[10]

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

  • Compound Administration: Administer this compound or the vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[2][11]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-(Value)-
Carrageenan Control-(Value)0
This compound2.5(Value)(Value)
This compound10(Value)(Value)
Indomethacin10(Value)(Value)

IV. Mechanism of Action: Signaling Pathway Analysis

A. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[12] These experiments will determine if this compound exerts its anti-inflammatory effects by inhibiting this pathway.

This assay quantifies the transcriptional activity of NF-κB.[13]

Protocol:

  • Cell Line: Use a stable cell line expressing an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc or THP-1-NF-κB-Luc).[14]

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for HEK293T or 100 ng/mL LPS for RAW 264.7) for 6-8 hours.[13]

  • Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

Data Presentation:

Treatment GroupThis compound (µM)Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Control0(Value)-
Agonist0(Value)0
This compound + Agonist1(Value)(Value)
This compound + Agonist5(Value)(Value)
This compound + Agonist10(Value)(Value)

This technique will be used to assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.[3]

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described previously. Lyse the cells to extract cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against:

    • Phospho-IκBα (Ser32/36)

    • Total IκBα

    • Phospho-p65 (Ser536)

    • Total p65

    • Lamin B1 (nuclear marker)

    • β-actin (cytoplasmic marker)

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

Treatment GroupThis compound (µM)p-IκBα / IκBα Ratiop-p65 / p65 Ratio (Nuclear)
Control0(Value)(Value)
LPS0(Value)(Value)
This compound + LPS1(Value)(Value)
This compound + LPS5(Value)(Value)
This compound + LPS10(Value)(Value)

This method visualizes the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells on coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound and/or LPS.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 5% BSA.

    • Incubate with a primary antibody against p65.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

B. MAPK Signaling Pathway

MAPK pathways (p38, ERK, and JNK) are also crucial in regulating inflammation.[15]

This experiment will determine if this compound inhibits the phosphorylation of p38, ERK, and JNK.

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse the cells to extract total protein.

  • Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for the NF-κB Western blot.

  • Immunoblotting: Probe the membranes with primary antibodies against:

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Phospho-SAPK/JNK (Thr183/Tyr185)

    • Total SAPK/JNK

    • β-actin (loading control)

  • Detection and Densitometry: Follow the same procedure as for the NF-κB Western blot.

Data Presentation:

Treatment GroupThis compound (µM)p-p38 / p38 Ratiop-ERK / ERK Ratiop-JNK / JNK Ratio
Control0(Value)(Value)(Value)
LPS0(Value)(Value)(Value)
This compound + LPS1(Value)(Value)(Value)
This compound + LPS5(Value)(Value)(Value)
This compound + LPS10(Value)(Value)(Value)

V. Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive p_IkB P-IκBα p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Proteasome Proteasome Degradation p_IkB->Proteasome p65_nuc p65 NFkB_active->p65_nuc GranatinB_cyto This compound GranatinB_cyto->IKK Inhibition DNA DNA p65_nuc->DNA p50_nuc p50 p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK p_ERK P-ERK ERK->p_ERK TranscriptionFactors Transcription Factors p_p38->TranscriptionFactors p_JNK->TranscriptionFactors p_ERK->TranscriptionFactors GranatinB_cyto This compound GranatinB_cyto->MAP2K Inhibition Genes Pro-inflammatory Genes TranscriptionFactors->Genes

Caption: Proposed mechanism of this compound on the MAPK signaling pathway.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Start_vitro RAW 264.7 Cells Treat_GB Treat with this compound Start_vitro->Treat_GB Stim_LPS Stimulate with LPS Treat_GB->Stim_LPS NO_Assay Nitric Oxide Assay (Griess) Stim_LPS->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Stim_LPS->Cytokine_Assay WB_Assay Western Blot (NF-κB, MAPK) Stim_LPS->WB_Assay IF_Assay Immunofluorescence (p65 Translocation) Stim_LPS->IF_Assay Luc_Assay Luciferase Assay (NF-κB Activity) Stim_LPS->Luc_Assay Start_vivo Mice Treat_GB_vivo Administer this compound (p.o.) Start_vivo->Treat_GB_vivo Induce_Edema Inject Carrageenan Treat_GB_vivo->Induce_Edema Measure_Edema Measure Paw Volume Induce_Edema->Measure_Edema

Caption: Experimental workflow for this compound anti-inflammatory studies.

References

Troubleshooting & Optimization

Granatin B Technical Support Center: Enhancing Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and standardized protocols to address solubility challenges when working with Granatin B in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a large, complex ellagitannin, a type of polyphenol found in pomegranates (Punica granatum).[1][2] Like many high-molecular-weight polyphenols, it has limited aqueous solubility despite its polar functional groups. This poor solubility can lead to precipitation in cell culture media, resulting in inaccurate experimental concentrations and unreliable results.[3]

Q2: What is the best solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in in vitro assays.[4][5] It is a polar aprotic solvent capable of dissolving a wide range of non-polar and polar molecules.[5][6]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1% (v/v). For most cell lines, a final concentration of 0.1% to 0.5% DMSO is considered safe.[7] However, it is critical to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments, as even low concentrations of DMSO can affect cellular processes.[8]

Q4: Can I use other solvents like ethanol (B145695) or methanol (B129727)?

While ethanol and methanol can dissolve many polyphenols, DMSO is generally preferred for its high solubilizing power and compatibility with cell culture when used at very low final concentrations.[4][9] If using alternative solvents, their potential cytotoxicity at the final working concentration must be rigorously tested.

Q5: Should I sonicate or heat the stock solution to help dissolve this compound?

Gentle sonication in a water bath or brief warming to 37°C can aid in the complete dissolution of this compound in DMSO.[7][10] Avoid excessive heating, as it may degrade the compound. Always ensure the solution is completely clear before aliquoting and storing.

Troubleshooting Guide: Preventing Precipitation

Precipitation is the most common issue when preparing working solutions of this compound in aqueous buffers or cell culture media.

Problem Potential Cause Recommended Solution
Immediate Precipitation Solvent Shock: The rapid dilution of a concentrated organic stock into an aqueous medium causes the compound to "crash out" of the solution.[7]1. Slow, Dropwise Addition: Pre-warm the cell culture medium to 37°C. While vortexing the medium at a medium speed, add the required volume of this compound stock solution drop-by-drop.[7] 2. Increase Serum: If the experimental design allows, increasing the serum concentration (e.g., from 5% to 10% FBS) can help stabilize hydrophobic compounds.
Delayed Precipitation (Cloudiness or crystals appear after incubation)Concentration Exceeds Solubility Limit: The final concentration of this compound is too high for the specific medium and serum combination.[7] Media Evaporation: Evaporation from culture plates in the incubator can increase the compound's effective concentration over time, leading to precipitation.[11]1. Reduce Final Concentration: Perform a dose-response experiment to determine the maximum soluble concentration under your specific conditions. 2. Ensure Proper Humidification: Check the water pan in your incubator and ensure plate lids are secure to prevent evaporation.
pH-Related Issues pH Shift: The pH of the final solution can influence the solubility of polyphenols.[12][13]1. Use Buffered Media: Ensure you are using a well-buffered physiological medium (e.g., DMEM, RPMI-1640). 2. Check Media pH: Confirm the pH of your complete medium is stable (typically pH 7.2-7.4).

Data & Physicochemical Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄₁H₂₈O₂₇[1]
Molar Mass 952.6 g/mol [1]
Compound Type Ellagitannin (Polyphenol)[1][2]
Predicted Water Solubility 5.7 g/L[14]
Predicted LogP -0.6[1]
Table 2: Recommended Solvents and Storage Conditions
Solution TypeSolventMax ConcentrationStorage TemperatureStability
Primary Stock Solution Cell-Culture Grade DMSO10-50 mM (Empirical)-20°C or -80°CUp to 6 months at -80°C (in single-use aliquots)[10]
Aqueous Working Solution Cell Culture MediumDependent on media/serum4°CPrepare fresh for each experiment; do not store.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a common starting point for serial dilutions.

Materials:

  • This compound (MW: 952.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Sterile pipette and tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need:

    • 0.010 mol/L * 0.001 L * 952.6 g/mol = 0.009526 g = 9.53 mg

  • Weigh Compound: Accurately weigh 9.53 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If needed, sonicate briefly in a water bath or warm to 37°C.[7] The final solution should be perfectly clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol details the critical dilution step to prevent precipitation when preparing the final working solution for cell treatment.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This means 1 µL of stock for every 999 µL (approx. 1 mL) of medium. The final DMSO concentration will be 0.1%.

  • Prepare Medium: Pipette the required volume of pre-warmed medium (e.g., 10 mL) into a sterile conical tube.

  • Vortex and Add: Place the tube on a vortex mixer set to a continuous, medium speed. While the medium is vortexing, slowly pipette the calculated volume of stock solution (10 µL for 10 mL of media) drop-by-drop into the side of the vortexing medium.[7]

  • Final Mix: Continue vortexing for an additional 10-15 seconds to ensure the solution is homogeneous.

  • Treat Cells: Use the freshly prepared medium to treat your cells immediately. Do not store aqueous working solutions.

Visual Guides: Workflows and Signaling Pathways

Troubleshooting Precipitation

G start_node Start: Precipitation Observed q1 Immediate or Delayed Precipitation? start_node->q1 immediate Cause: Solvent Shock (Rapid Dilution) q1->immediate Immediate delayed Cause: Concentration > Solubility Limit q1->delayed Delayed (after incubation) action1 ACTION: 1. Add stock dropwise to vortexing media. 2. Ensure media is at 37°C. immediate->action1 action2 ACTION: 1. Lower final this compound concentration. 2. Check incubator humidity to prevent media evaporation. delayed->action2

Caption: Troubleshooting workflow for diagnosing this compound precipitation issues.

Experimental Workflow for Cell Treatment

G cluster_prep Preparation cluster_treat Cell Treatment weigh 1. Weigh this compound (9.53 mg) dissolve 2. Dissolve in DMSO (1 mL) weigh->dissolve store 3. Aliquot & Store Stock at -80°C dissolve->store dilute 4. Dilute Stock in 37°C Media (Vortexing) store->dilute Use one aliquot treat 5. Treat Cells Immediately dilute->treat assay 6. Perform In Vitro Assay treat->assay

Caption: Standard experimental workflow from stock preparation to cell treatment.

This compound-Modulated Signaling Pathways in Cancer Cells

G granatin This compound ros ↑ Reactive Oxygen Species (ROS) granatin->ros pi3k PI3K granatin->pi3k cas9 Caspase-9 ros->cas9 arrest S-Phase Cell Cycle Arrest ros->arrest akt AKT pi3k->akt mtor mTOR akt->mtor cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound induces apoptosis via ROS and inhibits the PI3K/AKT/mTOR pathway.[15][16][17]

References

Technical Support Center: Overcoming Poor Bioavailability of Granatin B in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Granatin B in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a large polyphenolic compound, specifically an ellagitannin, found in pomegranates (Punica granatum)[1][2]. Like many polyphenols, this compound exhibits promising therapeutic activities, including anti-inflammatory and anti-cancer effects[3][4][5]. However, its large molecular size and complex structure contribute to low oral bioavailability. The primary challenges are:

  • Limited Absorption: Due to its size, this compound is poorly absorbed in its intact form across the intestinal barrier.

  • Gastrointestinal Degradation: It is susceptible to hydrolysis in the gastrointestinal tract.

  • Rapid Metabolism: Gut microbiota metabolize this compound into smaller compounds, primarily ellagic acid (EA) and subsequently urolithins[6]. While these metabolites are more readily absorbed and are bioactive, the conversion process can be inefficient and vary significantly among individuals[6].

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: The most promising strategies focus on protecting this compound from premature degradation and enhancing its absorption. Nano-delivery systems are at the forefront of this research. Key approaches include:

  • Nanoencapsulation: Encapsulating this compound within nanoparticles can shield it from the harsh environment of the GI tract, improve its solubility, and facilitate its transport across the intestinal epithelium[7][8][9].

  • Liposomal Formulations: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate hydrophilic and lipophilic compounds, improving their stability and cellular uptake[10][11].

  • Phospholipid Complexes: Complexing this compound with phospholipids (B1166683) can enhance its lipophilicity, thereby improving its absorption across the lipid-rich intestinal cell membranes[12].

Q3: What are the key pharmacokinetic parameters to consider when assessing the bioavailability of this compound and its formulations?

A3: When evaluating the in vivo performance of this compound formulations, the following pharmacokinetic parameters are crucial[1][13][14][15][16]:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood. A higher Cmax suggests a greater extent of absorption.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. A shorter Tmax indicates a faster rate of absorption.

  • AUC (Area Under the Curve): Represents the total drug exposure over time. A larger AUC signifies greater overall bioavailability.

  • Half-life (t½): The time it takes for the plasma concentration of the compound to reduce by half. This parameter indicates the rate of elimination.

It is important to note that when studying this compound, it is essential to also quantify its major metabolites, ellagic acid and urolithins, in plasma and urine, as they are likely responsible for a significant portion of the observed biological activity[17].

Q4: Are there in vitro models that can predict the in vivo intestinal absorption of this compound?

A4: Yes, the Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption[18][19][20][21]. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelial barrier. The apparent permeability coefficient (Papp) of this compound across this monolayer can provide insights into its potential for passive diffusion and active transport.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Animal Studies

Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility of this compound. Develop nanoformulations such as polymeric nanoparticles or solid lipid nanoparticles to enhance solubility and dissolution rate[7][22].
Degradation in the gastrointestinal tract. Encapsulate this compound in protective carriers like liposomes or nanoparticles to prevent hydrolysis and enzymatic degradation[8][10].
Low intestinal permeability. Formulate this compound into a phospholipid complex to increase its lipophilicity and facilitate passage across the intestinal membrane[12].
Rapid first-pass metabolism. Investigate co-administration with inhibitors of metabolic enzymes, although this requires careful toxicological evaluation. Nanoformulations can also help bypass first-pass metabolism to some extent[9].

Issue 2: High Variability in Experimental Results

Potential Cause Troubleshooting/Optimization Strategy
Inconsistent formulation characteristics. Ensure rigorous quality control of the formulation, including particle size, zeta potential, and encapsulation efficiency, for each batch[12].
Inter-individual differences in gut microbiota. Characterize the gut microbiome of the animal models, as variations can significantly impact the metabolism of this compound to its active metabolites[6].
Issues with the analytical method. Validate the analytical method (e.g., LC-MS/MS) for the quantification of this compound and its metabolites in biological matrices to ensure accuracy, precision, and sensitivity[23][24].
Inadequate experimental design. Standardize the experimental conditions, including animal strain, age, diet, and fasting state. Ensure a sufficient number of animals per group to achieve statistical power[25][26].

Quantitative Data Summary

Due to the limited publicly available pharmacokinetic data specifically for this compound, the following table presents representative data for a related ellagitannin, Geraniin, and its metabolite, Ellagic Acid, to illustrate the potential improvements with a phospholipid complex formulation[12].

Compound/Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability Increase
Free Geraniin (measured as Ellagic Acid)Peak 1: 53.4 ± 4.2Peak 1: 2.0 ± 0.054587.6 ± 120.3-
Peak 2: 142.2 ± 11.8Peak 2: 24.0 ± 0.08
Geraniin-Phospholipid Complex (measured as Ellagic Acid)Peak 1: 588.8 ± 45.7Peak 1: 2.0 ± 0.0319875.4 ± 987.6~4.3-fold
Peak 2: 711.1 ± 55.2Peak 2: 24.0 ± 0.06

Data adapted from a study on rabbits and represents the concentration of the metabolite Ellagic Acid in plasma.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Gelatin Nanoparticles

This protocol is based on the two-step desolvation method[27][28].

  • Preparation of Gelatin Solution: Dissolve 200 mg of gelatin (e.g., from bovine skin) in 10 mL of distilled water with constant heating at 40°C. Adjust the pH to 3 using 0.1 M HCl.

  • First Desolvation Step: Add 10 mL of acetone (B3395972) dropwise to the gelatin solution while stirring to precipitate the high molecular weight gelatin.

  • Redissolution and Drug Loading: Discard the supernatant and redissolve the gelatin precipitate in 10 mL of distilled water at 40°C. Add a solution of this compound (e.g., 4 mg dissolved in a minimal amount of a suitable solvent) to the gelatin solution.

  • Second Desolvation (Nanoparticle Formation): Add 30 mL of acetone dropwise to the this compound-gelatin solution under continuous stirring to induce the formation of nanoparticles.

  • Cross-linking: Add 100 µL of a 25% (v/v) glutaraldehyde (B144438) solution to the nanoparticle suspension and stir for 30 minutes to cross-link the gelatin.

  • Purification: Centrifuge the nanoparticle suspension (e.g., at 12,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in distilled water. Repeat this washing step three times.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for storage and future use.

Protocol 2: In vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral bioavailability study[25][26][29].

  • Animal Acclimatization: Acclimate male Wistar rats (200-250 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Fasting: Fast the rats overnight (12-16 hours) before the experiment, with continued access to water.

  • Dosing: Divide the rats into groups (n=5-6 per group).

    • Control Group: Administer the vehicle (e.g., water or saline) orally.

    • Free this compound Group: Administer a suspension of this compound (e.g., 50 mg/kg) orally via gavage.

    • Formulated this compound Group: Administer the this compound nanoformulation (at an equivalent dose of 50 mg/kg) orally via gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentrations of this compound and its primary metabolites (ellagic acid, urolithins) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation granatin_b This compound formulation Nanoformulation (e.g., Nanoparticles, Liposomes) granatin_b->formulation carrier Carrier Material (e.g., Gelatin, Lipids) carrier->formulation caco2 Caco-2 Cell Permeability Assay formulation->caco2 Test Permeability animal_model Animal Model (Rats) formulation->animal_model Oral Administration permeability_data Permeability Data (Papp) caco2->permeability_data blood_sampling Blood Sampling animal_model->blood_sampling lcms LC-MS/MS Analysis blood_sampling->lcms pk_data Pharmacokinetic Data (Cmax, Tmax, AUC) lcms->pk_data

Caption: Experimental workflow for developing and evaluating this compound nanoformulations.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest granatin_b This compound caspase9 Caspase-9 Activation granatin_b->caspase9 Induces Intrinsic Pathway ros Reactive Oxygen Species (ROS) Generation granatin_b->ros Induces caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis s_phase_arrest S-Phase Arrest ros->s_phase_arrest

Caption: Simplified signaling pathways affected by this compound in cancer cells.[3][4]

References

Technical Support Center: Stabilizing Granatin B in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Granatin B. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in stabilizing this compound in solution for long-term experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern for long-term experiments?

A1: this compound is a type of ellagitannin, a class of hydrolyzable tannins found in fruits like pomegranates.[1][2] Like other ellagitannins, this compound is susceptible to degradation under common experimental conditions, which can impact its biological activity and lead to inconsistent results in long-term studies.[3] Key factors affecting its stability include pH, temperature, and light exposure.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathway for this compound, like other ellagitannins, is hydrolysis of its ester bonds.[3] This process can be accelerated in neutral or basic aqueous solutions and at elevated temperatures.[4] Hydrolysis breaks down the complex structure of this compound, potentially leading to the formation of smaller molecules like ellagic acid and gallic acid, which may have different biological activities.

Q3: What are the ideal solvent and storage conditions for a this compound stock solution?

A3: For long-term storage, it is recommended to store this compound as a dry powder at -20°C, protected from light and moisture. When in solution, prepare a concentrated stock in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5] These stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for maximum stability, potentially for up to two years.[5]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of the solution is a critical factor in the stability of ellagitannins. This compound is most stable in acidic conditions (pH 3-5).[4][6] As the pH increases towards neutral and basic conditions, the rate of hydrolysis and degradation significantly increases. Therefore, for experiments in aqueous buffers, it is advisable to use a buffer with a slightly acidic pH if the experimental design allows.

Q5: What impact does temperature have on the stability of this compound solutions?

A5: Elevated temperatures accelerate the degradation of this compound.[4] For long-term storage of stock solutions, -80°C is recommended.[5] When preparing working solutions, it is best to keep them on ice and use them promptly. If incubation at physiological temperatures (e.g., 37°C) is required, the duration should be minimized, and the stability of this compound under these conditions should be verified for the specific experimental timeframe.

Troubleshooting Guide

Q1: I've dissolved this compound in my cell culture medium, but I see a precipitate forming. What should I do?

A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[7][8][9] This often occurs when a concentrated organic stock solution is rapidly diluted into the aqueous medium.

  • Troubleshooting Steps:

    • Slow Dilution: Instead of adding the stock solution directly to the bulk medium, add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.

    • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is low (typically <0.5%) to avoid both cytotoxicity and precipitation.[10][11]

    • Increase Serum Concentration: If your experimental protocol allows, increasing the serum percentage in the medium can sometimes help to stabilize hydrophobic compounds.

Q2: My experimental results with this compound are inconsistent between batches. What could be the cause?

A2: Inconsistent results can often be traced back to the degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main stock solution by preparing single-use aliquots.[5][12]

    • Prepare Fresh Working Solutions: Prepare your final working dilutions of this compound fresh for each experiment from a frozen stock aliquot. Do not store diluted aqueous solutions for extended periods.

    • Protect from Light: Store all solutions containing this compound protected from light by using amber vials or wrapping containers in foil.[5]

    • Verify Concentration: Periodically check the concentration of your stock solution using an analytical method like HPLC to ensure it has not degraded over time.

Q3: I am not observing the expected biological effect of this compound in my long-term cell culture experiment. What should I consider?

A3: A lack of biological effect could be due to the degradation of this compound in the culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium under incubator conditions (37°C, 5% CO2) over your desired experimental timeframe. You can collect samples at different time points and analyze the remaining this compound concentration by HPLC.

    • Replenish the Medium: If significant degradation is observed, consider partially or fully replenishing the medium containing fresh this compound at regular intervals during the experiment.

    • Consider a Carrier: In some cases, using a carrier protein like bovine serum albumin (BSA) in the medium might help to stabilize the compound, though this should be tested for interference with your assay.

Quantitative Data on Ellagitannin Stability

ParameterConditionStability RecommendationReference
pH Acidic (pH 3-5)High stability[4]
Neutral (pH 7)Prone to hydrolysis[4]
Basic (pH > 7)Rapid degradation[4]
Temperature -80°C (in solvent)Stable for up to 2 years[5]
-20°C (in solvent)Stable for up to 1 year[5]
4°C (aqueous)Limited stability, use promptly[3]
37°C (aqueous)Significant degradation can occur[4]
Light UV or visible lightCan cause photodegradation[5]
Freeze-Thaw Multiple cyclesCan lead to degradation and precipitation[5][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous, sterile, cell-culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.

  • Dilution: Pipette the pre-warmed medium into a sterile conical tube.

  • Vortexing: Place the tube on a vortex mixer set to a medium speed.

  • Slow Addition: While the medium is vortexing, slowly add the required volume of the thawed this compound stock solution dropwise into the vortex.

  • Final Mix: Continue vortexing for an additional 10-15 seconds to ensure the solution is homogenous.

  • Immediate Use: Use the freshly prepared medium to treat your cells immediately. Do not store diluted aqueous solutions of this compound.

Protocol 3: HPLC Method for Quantification of this compound

This is a general method and may require optimization for your specific equipment and sample matrix.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 280 nm and 320 nm for tannins.[13]

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control weigh Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Dilute in Pre-warmed Media (Working Solution) thaw->dilute treat Treat Cells Immediately dilute->treat hplc HPLC Analysis for Stability treat->hplc Monitor Degradation

Caption: Workflow for preparing and using this compound solutions.

GranatinB_Signaling_Pathway cluster_cell Cancer Cell GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS MMP9 ↓ MMP-9 Expression GranatinB->MMP9 Caspase9 ↑ Caspase-9 Activation ROS->Caspase9 S_Phase_Arrest S-Phase Cell Cycle Arrest ROS->S_Phase_Arrest Apoptosis Apoptosis MMP9->Apoptosis inhibition of invasion Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound's anticancer effects.[14][15]

References

Troubleshooting inconsistent results in Granatin B experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Granatin B. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve consistent and reliable results.

General Troubleshooting for this compound Experiments

Natural product research can present unique challenges. The purity, stability, and batch-to-batch consistency of this compound can influence experimental outcomes.

Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?

A1: Inconsistency between batches of this compound is a common issue in natural product research. Several factors can contribute to this variability:

  • Purity and Contamination: The purity of this compound can vary between suppliers and even between different lots from the same supplier. Minor contaminants can have significant biological effects, leading to inconsistent results. It is crucial to obtain a certificate of analysis (CoA) for each batch, detailing its purity and the methods used for characterization.

  • Stability: this compound, as a complex ellagitannin, may be susceptible to degradation over time, especially if not stored properly. Exposure to light, air, or improper temperatures can lead to changes in the compound's structure and activity.

  • Solubility: this compound has poor water solubility. Inconsistent solubilization can lead to variations in the effective concentration in your experiments.

Troubleshooting Steps:

  • Verify Purity: If possible, independently verify the purity of your this compound sample using techniques like HPLC.

  • Proper Storage: Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. For solutions, prepare fresh stocks for each experiment and avoid repeated freeze-thaw cycles.

  • Consistent Solubilization: Develop a standardized protocol for dissolving this compound. Use a consistent solvent (e.g., DMSO) and ensure the compound is fully dissolved before diluting it in your experimental medium. Run a vehicle control with the same concentration of the solvent in all experiments.

Q2: I am not observing the expected anti-cancer effects of this compound in my cell line.

A2: Several factors could lead to a lack of expected biological activity:

  • Cell Line Specificity: The effects of this compound can be cell-line specific. The expression levels of its molecular targets may vary between different cancer types.

  • Concentration and Incubation Time: The concentration of this compound and the duration of treatment are critical. The optimal conditions may vary depending on the cell line and the specific endpoint being measured.

  • Compound Inactivity: Ensure that your this compound sample is active. If possible, test it on a positive control cell line where its activity has been previously reported.

Troubleshooting Steps:

  • Dose-Response and Time-Course Experiments: Perform a dose-response study with a wide range of this compound concentrations. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.

  • Literature Review: Consult the literature to see what concentrations and incubation times have been effective in similar cell lines.

  • Positive Control: Include a positive control compound known to induce the expected effect in your cell line to ensure your assay is working correctly.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the activation of caspases and the inhibition of matrix metalloproteinases (MMPs).

GranatinB_Pathway GranatinB This compound Mitochondrion Mitochondrion GranatinB->Mitochondrion MMP9 MMP-9 GranatinB->MMP9 inhibits ROS ROS Generation GranatinB->ROS S_Phase_Arrest S-Phase Arrest GranatinB->S_Phase_Arrest Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces CellProliferation Cell Proliferation MMP9->CellProliferation promotes ROS->Apoptosis induces Experimental_Workflow Start Start: Hypothesis (this compound has anti-cancer activity) CellCulture 1. Cell Culture (Select appropriate cancer cell line) Start->CellCulture DoseResponse 2. Dose-Response & Time-Course (MTT Assay) CellCulture->DoseResponse ApoptosisAssay 3. Mechanism of Cell Death (Annexin V / Caspase Assays) DoseResponse->ApoptosisAssay SignalingPathway 4. Signaling Pathway Analysis (Western Blot for MMP-9, ROS Assay) ApoptosisAssay->SignalingPathway DataAnalysis 5. Data Analysis & Interpretation SignalingPathway->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Technical Support Center: Optimizing Granatin B Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Granatin B for animal studies.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in a new animal study?

For initial in vivo studies, a conservative starting dose is recommended, which can be estimated from in vitro data and toxicity studies of related compounds. In vitro studies have shown this compound to be effective in the micromolar range (10-80 µM). Based on toxicity studies of pomegranate extracts, the No-Observed-Adverse-Effect Level (NOAEL) for a standardized extract rich in ellagitannins is 600 mg/kg/day in rats. Considering the oral LD50 of pomegranate extracts is greater than 5 g/kg in rodents, a starting dose in the range of 50-100 mg/kg can be considered for efficacy studies, with subsequent dose-ranging studies to determine the optimal therapeutic dose.[1]

2. How should I prepare a dosing solution of this compound?

This compound is a polyphenol and is expected to have low water solubility. Therefore, the use of organic solvents or co-solvent systems is necessary for its solubilization. For a structurally similar ellagitannin, punicalagin (B30970), the solubility is approximately 10 mg/mL in DMSO and 15 mg/mL in ethanol.[2] It is advisable to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle for administration.

3. What are suitable vehicles for administering this compound to animals?

The choice of vehicle depends on the route of administration. For oral gavage, a suspension of this compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water is a common choice. For intraperitoneal or intravenous injections, it is crucial to minimize the concentration of organic solvents like DMSO to avoid toxicity. A common practice is to keep the final concentration of DMSO below 10% in the dosing solution, with the remainder being saline or a buffered solution.

4. How can I perform a dose-response study for this compound?

A typical dose-response study involves testing a range of doses to determine the effective dose (ED50) and the toxic dose. Based on the estimated starting dose of 50-100 mg/kg, a geometric dose progression (e.g., 25, 50, 100, 200 mg/kg) can be used. Key parameters to monitor include the desired therapeutic effect (e.g., reduction in tumor volume, decrease in inflammatory markers) and signs of toxicity (e.g., weight loss, changes in behavior, organ damage).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in dosing solution - Low solubility in the chosen vehicle.- Temperature changes affecting solubility.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it remains within tolerated limits for the chosen route of administration.- Prepare the dosing solution fresh before each administration.- Consider using a surfactant or a complexing agent like cyclodextrin (B1172386) to enhance solubility.
No observable therapeutic effect - Dose is too low.- Poor bioavailability.- Rapid metabolism of the compound.- Increase the dose in subsequent experimental groups.- Change the route of administration to one with higher expected bioavailability (e.g., from oral to intraperitoneal).- Investigate the metabolic profile of this compound to understand its stability and clearance in the animal model. Note that ellagitannins are often metabolized to urolithins by the gut microbiota, and these metabolites may be the primary bioactive compounds.[3][4]
Signs of toxicity in animals (e.g., weight loss, lethargy) - Dose is too high.- Vehicle toxicity.- Reduce the dose of this compound.- Include a vehicle-only control group to assess the toxicity of the formulation vehicle itself.- Ensure the concentration of any organic solvents is within the recommended safe limits for the animal model and route of administration.
High variability in experimental results - Inconsistent dosing volume or concentration.- Instability of the dosing solution.- Individual differences in animal metabolism.- Ensure accurate preparation of dosing solutions and precise administration volumes based on individual animal body weights.- Prepare dosing solutions fresh to avoid degradation.- Increase the number of animals per group to account for biological variability.

Data Presentation

Table 1: Solubility of Punicalagin (A Structurally Similar Ellagitannin)

SolventSolubility (approx. mg/mL)
Dimethylformamide (DMF)25
Ethanol15
Dimethyl sulfoxide (B87167) (DMSO)10
Phosphate-Buffered Saline (PBS, pH 7.2)5

Data for Punicalagin is used as a proxy due to the lack of specific quantitative solubility data for this compound.[2]

Table 2: Acute Toxicity Data for Pomegranate Extracts in Rodents

ParameterValueAnimal Model
Oral LD50> 5 g/kgRat, Mouse
Intraperitoneal LD50217 mg/kgRat
Intraperitoneal LD50187 mg/kgMouse
NOAEL (90-day oral)600 mg/kg/dayRat

This data is for standardized pomegranate extracts and serves as a guide for estimating the safety profile of this compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Stock Solution Preparation: Weigh the required amount of this compound. Dissolve it in a minimal volume of DMSO (e.g., to achieve a concentration of 100 mg/mL). Gently warm and vortex if necessary to aid dissolution.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Final Dosing Suspension: While stirring the CMC solution, slowly add the this compound stock solution to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL). Ensure the final DMSO concentration is low (ideally ≤5%).

  • Administration: Administer the suspension to animals via oral gavage at a volume appropriate for their body weight (e.g., 10 mL/kg).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis & Refinement start Determine Starting Dose (50-100 mg/kg) prep_stock Prepare Stock Solution (e.g., 100 mg/mL in DMSO) start->prep_stock prep_final Prepare Final Dosing Solution prep_stock->prep_final prep_vehicle Prepare Vehicle (e.g., 0.5% CMC) prep_vehicle->prep_final administer Administer to Animals (e.g., Oral Gavage) prep_final->administer monitor_efficacy Monitor Efficacy Endpoints administer->monitor_efficacy monitor_toxicity Monitor for Toxicity administer->monitor_toxicity analyze Analyze Data monitor_efficacy->analyze monitor_toxicity->analyze decision Dose Adjustment analyze->decision decision->administer Refine Dose end Optimal Dose Identified decision->end Effective & Safe

Caption: Experimental workflow for this compound dose optimization.

signaling_pathway cluster_ros ROS-Mediated Apoptosis GranatinB This compound ROS Increased ROS Production GranatinB->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified ROS-mediated apoptosis pathway induced by this compound.[5][6]

nfkb_pathway cluster_nfkb Anti-inflammatory Action (NF-κB Pathway) GranatinB This compound IKK IKK Inhibition GranatinB->IKK Inhibits IkB IκB Degradation Inhibited IKK->IkB Blocks Phosphorylation NFkB NF-κB Nuclear Translocation Blocked IkB->NFkB Prevents Release Inflammation Decreased Inflammatory Gene Expression NFkB->Inflammation Reduces Transcription

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

How to prevent degradation of Granatin B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Granatin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of this compound during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a type of ellagitannin, a class of bioactive compounds found in pomegranates, particularly in the peel.[1] Like many polyphenolic compounds, this compound is susceptible to degradation, which can significantly impact its yield and biological activity, leading to inaccurate experimental results. Key factors that can cause degradation during extraction include temperature, pH, exposure to oxygen, and the type of solvent used.

Q2: I am experiencing low yields of this compound in my extract. What are the likely causes?

Low yields of this compound are often a result of degradation during the extraction process. The primary culprits are:

  • High Temperatures: Ellagitannins are sensitive to heat.[2] Elevated temperatures during extraction can accelerate degradation.

  • Inappropriate pH: Extreme pH levels, particularly alkaline conditions, can rapidly degrade ellagitannins.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of the phenolic structure of this compound.

  • Incorrect Solvent Choice: The solvent used can affect both the extraction efficiency and the stability of this compound.

Q3: How can I minimize this compound degradation during my extraction protocol?

To minimize degradation, it is crucial to control the extraction conditions carefully. Here are some key recommendations:

  • Temperature Control: Maintain a low temperature throughout the extraction process. Whenever possible, perform extractions at refrigerated temperatures (e.g., 4°C). If elevated temperatures are necessary to improve extraction efficiency, they should be kept as low as possible and for the shortest duration.

  • pH Management: Use a slightly acidic extraction solvent. A pH range of 3-4 is often optimal for the stability of related polyphenols. Avoid alkaline conditions.

  • Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid, to the extraction solvent can help to prevent oxidative degradation.

  • Solvent Selection: A mixture of an organic solvent and water, such as 80% acetone (B3395972) or a 50:50 methanol/water solution, has been shown to be effective for extracting ellagitannins.[3][4]

  • Inert Atmosphere: If possible, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen and reduce oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield High Extraction Temperature Lower the extraction temperature. Consider performing the extraction at 4°C or room temperature, even if it requires a longer extraction time. If heat is required, use the lowest effective temperature for the shortest possible duration.
Inappropriate pH of Solvent Adjust the pH of your extraction solvent to a slightly acidic range (pH 3-4) using a suitable buffer or acid. Avoid using alkaline solvents.
Oxidative Degradation Add an antioxidant like ascorbic acid (e.g., 0.1% w/v) to your extraction solvent.[5] Purge the extraction vessel with an inert gas like nitrogen or argon before and during the extraction process.
Inefficient Solvent Switch to a solvent system known to be effective for ellagitannin extraction, such as 80% acetone or a 50:50 (v/v) methanol/water mixture.[3][4]
Presence of Degradation Products in Final Extract Hydrolysis of this compound This can be caused by prolonged exposure to high temperatures or non-ideal pH. Shorten the extraction time and control the temperature and pH as recommended above.
Oxidation Products This indicates significant oxidative stress during the extraction. Increase the concentration of the added antioxidant or ensure a more robust inert atmosphere.
Inconsistent Results Between Batches Variability in Extraction Conditions Standardize all extraction parameters, including temperature, pH, solvent composition, extraction time, and agitation speed.
Degradation During Storage of Raw Material Ensure the pomegranate peels are properly dried and stored in a cool, dark, and dry place to prevent degradation of this compound before extraction.

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Pomegranate Peel

This protocol is designed to maximize the yield of intact this compound by minimizing degradation.

Materials:

  • Dried pomegranate peel powder

  • 80% Acetone (v/v) in water

  • Ascorbic acid

  • Hydrochloric acid (HCl) or citric acid for pH adjustment

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Solvent Preparation: Prepare an 80% acetone solution. Add 0.1% (w/v) ascorbic acid to the solvent. Adjust the pH to 3.5 with HCl or citric acid. Pre-cool the solvent to 4°C.

  • Extraction:

    • Mix the dried pomegranate peel powder with the pre-cooled extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • If possible, purge the extraction vessel with nitrogen gas.

    • Stir the mixture at 4°C for 2-4 hours in the dark.

  • Separation:

    • Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid material.

    • Decant and collect the supernatant.

    • Filter the supernatant through a suitable filter paper to remove any remaining fine particles.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the final extract at -20°C in an airtight container, protected from light.

Data Presentation

Table 1: Influence of Temperature on Ellagitannin Stability
TemperatureStability of EllagitanninsComments
-20°CHighMinimal degradation observed over long-term storage.[6]
4°CGoodSlow degradation may occur over several months.[6]
25°C (Room Temp)ModerateSignificant degradation can be observed over weeks to months.[7]
60°CLowRapid degradation occurs.[2]
80°CVery LowVery rapid degradation.[8]
Table 2: Effect of pH on the Stability of Related Polyphenols
pH RangeStabilityNotes
2.0 - 4.0HighGenerally optimal for the stability of many polyphenols, including anthocyanins which are often co-extracted.
4.0 - 6.0ModerateStability decreases as the pH becomes less acidic.
> 7.0 (Alkaline)Very LowRapid degradation of ellagitannins is observed.

Visualizations

cluster_degradation Degradation Pathways of this compound cluster_prevention Prevention Strategies Granatin_B This compound Hydrolysis Hydrolysis Granatin_B->Hydrolysis High Temp, Non-ideal pH Oxidation Oxidation Granatin_B->Oxidation Oxygen Exposure Degradation_Products Degradation Products (e.g., Ellagic Acid) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Low_Temp Low Temperature (e.g., 4°C) Low_Temp->Hydrolysis Inhibits Acidic_pH Acidic pH (pH 3-4) Acidic_pH->Hydrolysis Inhibits Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Oxidation Inhibits Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Oxidation Inhibits

Caption: Factors leading to this compound degradation and corresponding prevention strategies.

cluster_workflow Stabilized this compound Extraction Workflow Start Start: Pomegranate Peel Powder Solvent_Prep Solvent Preparation: 80% Acetone + 0.1% Ascorbic Acid pH 3.5, 4°C Start->Solvent_Prep Extraction Extraction: 1:10 solid/solvent ratio 4°C, 2-4h, dark (Inert Atmosphere) Start->Extraction Solvent_Prep->Extraction Centrifugation Centrifugation: 4000 x g, 15 min, 4°C Extraction->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Solvent_Removal Solvent Removal: Rotary Evaporation (≤40°C) Filtration->Solvent_Removal End Final Extract: Store at -20°C Solvent_Removal->End

References

Technical Support Center: Cell Line Resistance to Granatin B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Granatin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with cell line resistance during your experiments. As this compound is a novel compound, documented cases of resistance are not yet prevalent in the literature. Therefore, this guide is designed to be proactive, helping you identify early signs of resistance and providing a framework for its investigation based on established mechanisms of chemoresistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing a reduced response to this compound treatment. How can I confirm if this is acquired resistance?

A1: Acquired resistance is characterized by an initial sensitivity to the drug, followed by a decreased response over time. To confirm this, you should:

  • Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of this compound on your parental (non-resistant) cell line.

  • Develop a Resistant Line: If you suspect resistance is developing, you can experimentally induce it by continuously exposing the parental cell line to gradually increasing concentrations of this compound over several weeks to months.[1][2][3]

  • Compare IC50 Values: Periodically measure the IC50 of this compound on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is a strong indicator of acquired resistance.[1][4]

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A2: While specific mechanisms for this compound are yet to be fully elucidated, based on its known actions (inducing apoptosis and cell cycle arrest), potential resistance mechanisms could include:

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can inhibit the ability of this compound to induce cell death.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Changes in Cell Cycle Regulation: Mutations or altered expression of cell cycle checkpoint proteins (e.g., p53, cyclins, CDKs) could allow cells to bypass the this compound-induced cell cycle arrest.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt or MAPK/ERK can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.[5][7][8]

  • Enhanced DNA Repair Mechanisms: If this compound causes DNA damage as part of its mechanism, cancer cells may upregulate DNA repair pathways to survive treatment.[9][10]

Q3: What experimental approaches can I use to investigate the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Western Blotting: Analyze the protein expression levels of key molecules in the apoptotic, cell cycle, and pro-survival signaling pathways (e.g., Bcl-2 family proteins, caspases, p-Akt, p-ERK).

  • Flow Cytometry: Assess apoptosis using Annexin V/PI staining and analyze cell cycle distribution with propidium (B1200493) iodide (PI) staining.

  • Gene Expression Analysis (qPCR or RNA-seq): Examine the mRNA levels of genes associated with drug resistance, such as ABC transporters.

  • Functional Assays: Use specific inhibitors of suspected resistance pathways (e.g., a PI3K inhibitor) in combination with this compound to see if sensitivity is restored.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent IC50 values for this compound Cell line heterogeneity; variations in cell seeding density; instability of this compound solution.Perform single-cell cloning to establish a homogenous cell line. Standardize cell seeding protocols. Prepare fresh this compound stocks regularly and store them appropriately.
No significant difference in apoptosis between parental and suspected resistant cells after treatment Resistance mechanism is upstream of apoptosis (e.g., drug efflux) or involves bypassing apoptosis.Check for overexpression of ABC transporters. Investigate activation of pro-survival pathways like PI3K/Akt.
Combination of this compound with a pathway inhibitor is toxic to the cells The concentration of the inhibitor is too high.Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range before using it in combination with this compound.[11]

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is for examining the expression of proteins involved in potential resistance pathways.

  • Protein Extraction: Lyse parental and resistant cells (treated and untreated with this compound) in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature. Incubate with a primary antibody against your protein of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.

Visualizations

Potential Resistance Pathway to this compound cluster_0 Granatin_B This compound Cell_Membrane Cell Membrane Granatin_B->Cell_Membrane Enters Cell Apoptosis Apoptosis Cell_Membrane->Apoptosis Induces ABC_Transporter ABC Transporter (e.g., P-gp) ABC_Transporter->Granatin_B Efflux Bcl2 Upregulated Bcl-2 Bcl2->Apoptosis Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes

Caption: Potential mechanisms of resistance to this compound.

Experimental Workflow for Investigating Resistance Start Reduced Sensitivity Observed Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Investigate_Mechanism->Apoptosis_Assay Western_Blot Western Blot (p-Akt, Bcl-2, etc.) Investigate_Mechanism->Western_Blot qPCR qPCR (ABC Transporters) Investigate_Mechanism->qPCR Overcome_Resistance Attempt to Overcome Resistance Apoptosis_Assay->Overcome_Resistance Western_Blot->Overcome_Resistance qPCR->Overcome_Resistance Combination_Therapy Combination Therapy (e.g., + PI3K Inhibitor) Overcome_Resistance->Combination_Therapy End Characterize Resistant Phenotype Combination_Therapy->End

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Off-Target Effects of Granatin B in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Granatin B in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary cellular effects of this compound?

A1: this compound, an ellagitannin found in pomegranates, is primarily recognized for its anti-cancer and anti-inflammatory properties. In cancer cell lines, its main effects are the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in the S-phase.[1][2][3] These effects are often mediated by an increase in reactive oxygen species (ROS).

Q2: Are there any known off-target effects of this compound?

A2: The scientific literature primarily focuses on the on-target anti-cancer and anti-inflammatory effects of this compound. As of now, comprehensive off-target profiling, such as kinome-wide screening, has not been extensively published for this compound. However, like many natural compounds, it is plausible that this compound could interact with multiple cellular targets. Potential off-target effects could manifest as unexpected changes in signaling pathways not directly related to apoptosis or cell cycle arrest. Researchers should consider the possibility of effects on pathways like MAPK and NF-κB, which are known to be modulated by other natural polyphenols.

Q3: What are the typical concentrations of this compound used in cellular assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the assay being performed. For example, in studies on U87 glioma cells, concentrations of 20, 40, and 80 µM have been shown to significantly decrease cell proliferation and induce apoptosis. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range for your experiments.

Q4: I am observing high variability in my cytotoxicity assays with this compound. What could be the cause?

A4: High variability in cytotoxicity assays with natural compounds like this compound is a common issue. Several factors can contribute to this:

  • Compound Solubility: Ensure this compound is fully dissolved. Poor solubility can lead to inconsistent concentrations in your assay wells. Using a small amount of DMSO as a co-solvent is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Incubation Time: The timing of treatment and assay endpoint can significantly impact results. Optimize these for your specific cell line and experimental question.

  • Assay Interference: Natural compounds can sometimes interfere with assay reagents. For colorimetric assays like MTT, the color of the compound might affect absorbance readings. For fluorescence-based assays, the natural fluorescence of the compound could be a confounding factor. Running appropriate controls, such as the compound in cell-free media, is essential.[4]

Troubleshooting Guides

Problem 1: Difficulty in Determining the IC50 Value

Symptoms:

  • Inconsistent dose-response curves.

  • High variability between replicate wells.

  • No clear sigmoidal curve even at high concentrations.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Poor Compound Solubility Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Visually inspect for precipitates.
Inappropriate Concentration Range Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration window for your cell line.
Cell Line Resistance Your chosen cell line may be resistant to this compound. Consider using a different cell line or a positive control compound known to be effective in your model system.
Assay Interference As mentioned in the FAQs, natural compounds can interfere with assay readouts. Use an alternative viability assay with a different detection method (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion or a luminescence-based ATP assay).[4]
Problem 2: Unexpected or No Apoptosis/Cell Cycle Arrest Detected

Symptoms:

  • Flow cytometry data does not show a significant increase in apoptotic cells (e.g., Annexin V positive) after treatment.

  • Cell cycle analysis does not show arrest in a specific phase.

  • Western blot for apoptosis markers (e.g., cleaved caspases) is negative.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Compound Concentration or Incubation Time Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis or cell cycle arrest in your cell line. These events are time-dependent.
Incorrect Assay Timing Apoptosis is a dynamic process. Early markers (e.g., Annexin V) appear before late markers (e.g., DNA fragmentation). Ensure your assay is timed to capture the desired stage of apoptosis.
Cell Handling during Apoptosis Assay For adherent cells, apoptotic cells may detach. It is crucial to collect both the supernatant and the adherent cells to avoid underestimating the apoptotic population.[5] When using trypsin, be aware that EDTA can interfere with calcium-dependent Annexin V binding.[5]
Natural Compound Autofluorescence If using a fluorescence-based assay (like FITC-Annexin V), the intrinsic fluorescence of this compound could interfere. Use a different fluorophore for your apoptosis marker that has emission spectra distinct from this compound. Always include an unstained, treated control to assess compound autofluorescence.[5]
Cell Cycle Synchronization If you are expecting a specific cell cycle arrest and not observing it, consider synchronizing your cells before treatment to get a clearer result.

Quantitative Data

Due to the limited availability of comprehensive public data, the following table presents a conceptual framework for reporting IC50 values of this compound. Researchers are strongly encouraged to determine these values empirically for their specific cellular models.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Assay MethodReference
U87Glioblastoma48~40-80MTTConceptual
HT-29Colorectal Cancer72Data not availableNot specified[1]
User's Cell Line 1User's Cancer TypeUser-definedUser-determinedUser-defined
User's Cell Line 2User's Cancer TypeUser-definedUser-determinedUser-defined

Note: The IC50 value for U87 cells is an approximation based on qualitative data showing significant effects at these concentrations.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for MAPK and NF-κB Pathway Proteins

This protocol can be used to investigate potential off-target effects of this compound on the MAPK and NF-κB signaling pathways.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (e.g., untreated, vehicle control, and a positive control known to activate the pathway).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, and denature by boiling. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK for MAPK pathway; p-p65, p65, p-IκBα, IκBα for NF-κB pathway). Also, probe for a loading control (e.g., β-actin or GAPDH).[6][7][8][9][10][11][12][13][14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture treatment Treat Cells with Varying Concentrations cell_culture->treatment compound_prep Prepare this compound Stock Solution compound_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western Western Blot (e.g., for Off-Target Pathways) treatment->western

Caption: General experimental workflow for studying the effects of this compound.

signaling_pathway cluster_known Known Effects cluster_potential Potential Off-Target Pathways GranatinB This compound ROS ROS Generation GranatinB->ROS MAPK MAPK Pathway (ERK, JNK, p38) GranatinB->MAPK ? NFkB NF-κB Pathway GranatinB->NFkB ? Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest S-Phase Arrest ROS->CellCycleArrest

Caption: Known and potential signaling pathways affected by this compound.

References

Technical Support Center: Enhancing the Purity of Isolated Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Granatin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the purity of isolated this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly isolated?

A1: this compound is a type of hydrolyzable tannin, specifically an ellagitannin.[1][2] It is predominantly found in pomegranates (Punica granatum), particularly in the peel (pericarp) and leaves.[2][3] Its complex polyphenolic structure makes it a compound of interest for various pharmacological studies.

Q2: What are the common impurities encountered during the isolation of this compound?

A2: When extracting this compound from pomegranate, several structurally similar polyphenols are often co-extracted. These are the most common impurities and include other hydrolyzable tannins like Punicalagin (in its α and β anomeric forms) and Punicalin, as well as simpler phenolic compounds such as Ellagic Acid and Gallic Acid.

Q3: What are the most effective general techniques for purifying this compound?

A3: A multi-step chromatographic approach is typically most effective. This usually involves an initial crude extraction followed by one or more column chromatography steps. A common strategy is to first use a macroporous adsorbent resin (e.g., Amberlite® XAD series) to capture the tannins and remove more polar impurities like sugars. This is often followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to separate this compound from other closely related tannins.

Q4: How can I assess the purity of my isolated this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for assessing the purity of this compound. Purity is typically determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram at an appropriate wavelength (e.g., 280 nm or 370 nm).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Tannin Extract
Potential Cause Troubleshooting Step
Inefficient Extraction Solvent Ensure you are using an appropriate solvent system. Aqueous acetone (B3395972) (e.g., 70-80%) or aqueous ethanol (B145695) are generally effective for extracting tannins.
Incomplete Extraction Increase the extraction time or perform multiple extraction cycles on the plant material. Ensure adequate agitation during extraction.
Degradation of Tannins Tannins can be sensitive to high temperatures and pH changes. Avoid prolonged exposure to heat and consider performing extractions at room temperature or slightly elevated temperatures (e.g., 40-50°C).
Improper Sample Preparation The pomegranate peels should be dried and finely ground to maximize the surface area for solvent penetration.
Issue 2: Poor Separation in Column Chromatography (Adsorbent Resin)
Potential Cause Troubleshooting Step
Column Overloading The amount of crude extract loaded onto the column may be too high, leading to poor separation. Reduce the sample load.
Inappropriate Elution Solvents The polarity of the elution solvents may not be optimal. A stepwise gradient of increasing ethanol or methanol (B129727) in water is typically used. Ensure the steps in the gradient are not too large to allow for the separation of different tannin classes.
Resin Incompatibility Ensure the chosen resin (e.g., Amberlite® XAD-16) is suitable for the separation of polyphenols.
Channeling in the Column Poor packing of the column can lead to channeling, where the solvent and sample bypass the stationary phase. Ensure the column is packed uniformly.
Issue 3: Co-elution of Impurities in Preparative HPLC
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase The mobile phase composition is critical for resolving structurally similar tannins. Adjust the gradient slope, the type of organic modifier (acetonitrile vs. methanol), and the pH of the aqueous phase (acidification with formic acid or acetic acid is common).
Inappropriate Stationary Phase A C18 column is standard for reversed-phase separation of tannins. If resolution is still poor, consider a column with a different selectivity (e.g., a phenyl-hexyl phase).
Peak Tailing Tailing of phenolic compound peaks can be due to interactions with active sites on the silica (B1680970) backbone of the stationary phase. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) to suppress the ionization of phenolic hydroxyl groups.
Column Overloading Even with preparative columns, overloading can lead to peak broadening and loss of resolution. Perform a loading study to determine the optimal sample concentration and injection volume.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol describes the extraction of a crude tannin fraction from pomegranate peels and its initial purification using adsorbent resin chromatography.

1. Preparation of Plant Material:

  • Obtain fresh pomegranate peels and wash them to remove any surface contaminants.

  • Dry the peels in an oven at 40-50°C until they are brittle.

  • Grind the dried peels into a fine powder using a blender or mill.

2. Crude Extraction:

  • Macerate the powdered pomegranate peel with 70% aqueous acetone (1:10 w/v) at room temperature for 24 hours with constant stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at 40°C to remove the acetone.

  • Lyophilize the remaining aqueous solution to obtain the crude tannin extract.

3. Adsorbent Resin Column Chromatography:

  • Prepare a column with Amberlite® XAD-16 resin, and equilibrate it with deionized water.

  • Dissolve the crude extract in a minimal amount of water and load it onto the column.

  • Wash the column with several column volumes of deionized water to remove sugars and other highly polar compounds.

  • Elute the tannin fractions with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Collect fractions and monitor the composition by analytical HPLC. Fractions rich in this compound are typically eluted with intermediate concentrations of methanol.

  • Pool the this compound-rich fractions and evaporate the solvent to dryness.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol details the final purification of the enriched this compound fraction to achieve high purity.

1. Sample Preparation:

  • Dissolve the enriched this compound fraction from Protocol 1 in the initial mobile phase solvent mixture.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Preparative HPLC Conditions:

  • Column: C18, 10 µm particle size, 250 x 20 mm i.d. (or similar dimensions).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient tailored to separate this compound from closely eluting impurities like punicalagin. An example could be:

    • 0-10 min: 10-25% B

    • 10-40 min: 25-40% B

    • 40-45 min: 40-100% B (column wash)

    • 45-50 min: 100% B

    • 50-55 min: 100-10% B (re-equilibration)

  • Flow Rate: 15-20 mL/min.

  • Detection: UV/Vis at 280 nm and 370 nm.

  • Injection Volume: Dependent on the column size and sample concentration, determined by a loading study.

3. Fraction Collection and Purity Assessment:

  • Collect the peak corresponding to this compound using an automated fraction collector.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound.

Data Presentation

Table 1: Expected Purity of this compound at Different Purification Stages

Purification Stage Description Expected Purity of this compound (%) Major Impurities Present
1 Crude Aqueous Acetone Extract5 - 15Sugars, organic acids, punicalagin, ellagic acid, gallic acid
2 After Amberlite® XAD-16 Chromatography40 - 60Punicalagin, punicalin, ellagic acid
3 After Preparative HPLC> 95Trace amounts of structurally similar tannins

Visualizations

experimental_workflow start Pomegranate Peels drying_grinding Drying and Grinding start->drying_grinding extraction Crude Extraction (70% Acetone) drying_grinding->extraction concentration Solvent Removal & Lyophilization extraction->concentration crude_extract Crude Tannin Extract concentration->crude_extract resin_chrom Adsorbent Resin Chromatography (Amberlite® XAD-16) crude_extract->resin_chrom fraction_analysis Fraction Analysis (Analytical HPLC) resin_chrom->fraction_analysis enriched_fraction Enriched this compound Fraction fraction_analysis->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_granatin_b Pure this compound (>95%) prep_hplc->pure_granatin_b

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity after Prep HPLC check_resolution Are peaks well-resolved in the chromatogram? start->check_resolution yes_resolution Yes check_resolution->yes_resolution no_resolution No check_resolution->no_resolution overloading Column Overloading? yes_resolution->overloading optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent, pH) no_resolution->optimize_mobile_phase yes_overloading Yes overloading->yes_overloading no_overloading No overloading->no_overloading reduce_load Reduce Sample Load/ Concentration yes_overloading->reduce_load no_overloading->optimize_mobile_phase

Caption: Troubleshooting logic for low purity after preparative HPLC.

References

Technical Support Center: Mass Spectrometry Analysis of Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Granatin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a special focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis. This compound is often analyzed in complex matrices like fruit juices, plant extracts, or biological fluids, which contain a high concentration of other compounds (sugars, organic acids, other polyphenols) that can interfere with its ionization.

Q2: I am observing significant variability in my this compound signal intensity between samples. Could this be due to matrix effects?

A2: Yes, significant and inconsistent signal intensity for this compound across different samples, especially those from different sources or batches (e.g., different pomegranate cultivars), is a strong indicator of variable matrix effects. Different cultivars of pomegranate, for instance, can have unique compositions that influence the ionization of this compound differently. It is crucial to implement strategies to correct for these variations.

Q3: Is a stable isotope-labeled (SIL) internal standard available for this compound? If not, what is the best alternative?

Q4: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound. Common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Reversed-phase SPE cartridges (e.g., C18) are often used for polyphenolic compounds like this compound.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is soluble, leaving many interfering compounds behind.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, involving a salting-out extraction followed by dispersive SPE cleanup, is effective for removing a wide range of matrix components.

Q5: How can I assess the extent of matrix effects in my assay for this compound?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of this compound in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Fronting or Tailing) for this compound Column overload; Incompatible solvent for sample injection; Column degradation.- Dilute the sample. - Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. - Use a guard column and/or replace the analytical column.
Inconsistent Retention Time Inadequate column equilibration; Leak in the LC system; Changes in mobile phase composition.- Ensure sufficient equilibration time between injections. - Check for leaks in fittings and pump seals. - Prepare fresh mobile phase daily and ensure proper mixing.
Low Signal Intensity or No Peak for this compound Ion suppression due to matrix effects; Poor extraction recovery; Instability of this compound.- Optimize sample cleanup using SPE or LLE. - Dilute the sample extract. - Optimize extraction parameters (e.g., solvent, pH). - Ensure samples are stored properly (protected from light and at low temperatures) and analyzed promptly.
High Variability in Quantitative Results Uncorrected matrix effects; Inconsistent sample preparation.- Implement an appropriate internal standard (surrogate analyte). - Prepare matrix-matched calibration curves. - Standardize the sample preparation procedure and ensure consistency across all samples.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect for this compound

This protocol provides a method to quantify the degree of ion suppression or enhancement.

  • Prepare a Blank Matrix Extract: Extract a sample known to not contain this compound (blank matrix) using your established sample preparation method.

  • Prepare Solvent Standard (A): Prepare a standard solution of this compound in the initial mobile phase solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Extraction Spiked Sample (B): Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).

  • Analysis: Analyze both solutions (A and B) using your LC-MS/MS method.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ Q5.

Protocol 2: Sample Preparation of Pomegranate Juice for this compound Analysis using SPE

This protocol outlines a solid-phase extraction procedure to clean up pomegranate juice samples.

  • Sample Pre-treatment: Centrifuge the pomegranate juice sample to remove particulate matter. Dilute the supernatant 1:1 with water containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of water with 0.1% formic acid.

  • Sample Loading: Load 2 mL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

  • Elution: Elute this compound and other polyphenols from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table provides illustrative data on the assessment of matrix effects and recovery for this compound in pomegranate juice using different sample preparation methods. Note: This data is representative and may not reflect actual experimental results.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Method Efficiency (%)
Dilute-and-Shoot (1:10)95 ± 565 ± 8 (Suppression)62 ± 7
Liquid-Liquid Extraction (Ethyl Acetate)75 ± 685 ± 7 (Suppression)64 ± 6
Solid-Phase Extraction (C18)92 ± 498 ± 5 (Minimal Effect)90 ± 5

Visualizations

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_mitigation Mitigation Strategies start Start: Quantitative Analysis of this compound observe_issue Observe Inaccurate or Variable Results start->observe_issue suspect_me Suspect Matrix Effects observe_issue->suspect_me Yes quantify_me Quantify Matrix Effect (Post-Extraction Spike) suspect_me->quantify_me me_present Matrix Effect > ±15%? quantify_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_present->optimize_sp Yes optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes use_is Implement Correction Strategy me_present->use_is Yes validate Validate Method me_present->validate No optimize_sp->quantify_me Re-evaluate optimize_chrom->quantify_me Re-evaluate is_options Matrix-Matched Calibrants or Surrogate Internal Standard use_is->is_options is_options->validate end End: Reliable Quantification validate->end

Caption: Workflow for troubleshooting matrix effects in this compound analysis.

Signaling Pathway of Ellagitannin-Induced Apoptosis

Ellagitannins, including this compound, can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

ApoptosisPathway granatin_b This compound / Ellagitannins ros ↑ Reactive Oxygen Species (ROS) granatin_b->ros nfkb NF-κB Inhibition granatin_b->nfkb mapk MAPK Pathway Activation (JNK, p38) ros->mapk mitochondria Mitochondrial Stress ros->mitochondria bax ↑ Bax (Pro-apoptotic) mapk->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) mapk->bcl2 mitochondria->bax mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c | caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Technical Support Center: Optimizing Granatin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Granatin B, with a specific focus on the critical role of pH in its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity is generally in the slightly acidic to neutral range, typically between pH 6.0 and 7.4. This is particularly relevant for its function as a carbonic anhydrase inhibitor, as the target enzyme itself has an optimal pH of around 7.0.[1] However, the precise optimum can vary depending on the specific experimental conditions, including buffer composition, temperature, and substrate concentration.

Q2: How does pH affect the stability of this compound?

A2: this compound, as an ellagitannin, is susceptible to hydrolysis under alkaline conditions (pH > 8.0), which can lead to a loss of biological activity.[2][3] It is generally more stable in acidic to neutral solutions. For long-term storage, it is recommended to keep this compound in a slightly acidic buffer or dissolved in an anhydrous solvent like DMSO.

Q3: I'm observing low or no activity with my this compound sample. What are the possible reasons related to pH?

A3: Low or no activity can stem from several pH-related factors:

  • Suboptimal Buffer pH: If the pH of your assay buffer is outside the optimal range (typically 6.0-7.4), the enzymatic activity of this compound's target or this compound's inhibitory action may be significantly reduced.

  • pH-Induced Instability: If the stock solution or the final assay solution has a high pH, this compound may have degraded.

  • Poor Solubility: The solubility of this compound can be pH-dependent. If it precipitates out of solution, its effective concentration and observed activity will decrease.

Q4: Can the buffer system itself influence this compound activity?

A4: Yes, the choice of buffer can be critical. Some buffers can interact with the compound or the target enzyme. It is advisable to use common biological buffers such as phosphate, HEPES, or MES and to ensure the buffer's pKa is close to the desired experimental pH for optimal buffering capacity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Activity The pH of the assay buffer is outside the optimal range for this compound.Perform a pH optimization experiment by testing a range of pH values (e.g., from 5.0 to 8.0) to determine the optimal pH for your specific assay conditions.
This compound has degraded due to high pH in the stock solution or assay buffer.Prepare fresh stock solutions in a suitable solvent like DMSO and dilute into a freshly prepared assay buffer with a pH in the optimal range just before the experiment. Avoid prolonged storage in aqueous solutions, especially at alkaline pH.
Inconsistent Results The buffer has insufficient buffering capacity, leading to pH shifts during the reaction.Ensure you are using the buffer within its effective pH range (pKa ± 1). Consider increasing the buffer concentration (e.g., to 50-100 mM).
The pH of the buffer is sensitive to temperature changes during the experiment.If your assay involves temperature shifts, use a buffer with a low temperature coefficient, such as HEPES. Always adjust the final pH of the buffer at the intended experimental temperature.
Precipitation in Wells The pH of the buffer is affecting the solubility of this compound.Test the solubility of this compound across a range of pH values. You may need to find a compromise between optimal activity and solubility. A small percentage of a co-solvent like DMSO (e.g., <1%) might be necessary to maintain solubility in the final assay volume.

Quantitative Data: pH-Dependent Activity of this compound

The following table summarizes hypothetical data on the relative activity of this compound as a carbonic anhydrase inhibitor at various pH levels. This data is intended to be illustrative of the expected pH-activity profile.

pHRelative Activity (%)Standard Deviation (±)
5.0453.2
5.5684.1
6.0855.3
6.5954.8
7.01005.0
7.5924.5
8.0703.9
8.5403.1
9.0152.5

Experimental Protocol: Determination of Optimal pH for this compound Activity

This protocol outlines a method to determine the optimal pH for this compound's inhibitory activity on carbonic anhydrase.

1. Materials:

  • This compound

  • Recombinant human Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (B1210297) (pNPA) as substrate

  • A series of buffers (e.g., 50 mM) at different pH values (e.g., ranging from 5.0 to 9.0 in 0.5 pH unit increments). Suggested buffers:

    • MES for pH 5.5-6.5

    • HEPES for pH 7.0-8.0

    • Tris-HCl for pH 8.0-9.0

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired final concentration in each of the different pH buffers.

    • Prepare a working solution of Carbonic Anhydrase in each of the different pH buffers.

    • Prepare a working solution of the substrate pNPA in a suitable solvent (e.g., acetonitrile).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the this compound solution in the corresponding pH buffer.

    • Control Wells (No Inhibitor): Add the corresponding pH buffer with the same final concentration of DMSO as the test wells.

    • Blank Wells (No Enzyme): Add the this compound solution and the corresponding pH buffer.

  • Enzyme Addition: Add the Carbonic Anhydrase working solution to the "Test" and "Control" wells.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Data Collection: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the "Blank" wells from the "Test" and "Control" wells for each pH.

    • Determine the percent inhibition for each pH by comparing the rate of the "Test" wells to the "Control" wells.

    • Plot the percent inhibition as a function of pH to determine the optimal pH for this compound's inhibitory activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_granatin_b Prepare this compound Stock (DMSO) setup_plate Setup 96-well Plate: - Test Wells (this compound) - Control Wells (No Inhibitor) - Blank Wells (No Enzyme) prep_granatin_b->setup_plate prep_buffers Prepare Buffers (pH 5.0 - 9.0) prep_buffers->setup_plate prep_enzyme Prepare Carbonic Anhydrase Solution add_enzyme Add Carbonic Anhydrase prep_enzyme->add_enzyme prep_substrate Prepare pNPA Substrate add_substrate Initiate Reaction (Add pNPA) prep_substrate->add_substrate setup_plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance (405 nm) add_substrate->read_plate calc_rates Calculate Initial Reaction Rates (V₀) read_plate->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_data Plot % Inhibition vs. pH calc_inhibition->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Experimental workflow for determining the optimal pH for this compound activity.

signaling_pathway cluster_granatin_b This compound Action cluster_enzyme Enzymatic Reaction cluster_ph Cellular Environment granatin_b This compound ca Carbonic Anhydrase granatin_b->ca Inhibits hco3_h HCO₃⁻ + H⁺ ca->hco3_h Products ph_regulation pH Regulation ca->ph_regulation co2_h2o CO₂ + H₂O co2_h2o->ca Substrates hco3_h->ph_regulation

Caption: Simplified signaling pathway of this compound as a carbonic anhydrase inhibitor.

troubleshooting_logic start Low/No Activity check_ph Is pH in optimal range (6.0-7.4)? start->check_ph check_stability Was this compound stored properly (acidic/neutral, low temp)? check_ph->check_stability Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_solubility Is there any precipitation? check_stability->check_solubility Yes prepare_fresh Prepare fresh This compound solution check_stability->prepare_fresh No add_cosolvent Consider adding a co-solvent (e.g., DMSO) check_solubility->add_cosolvent Yes success Activity Restored check_solubility->success No adjust_ph->success prepare_fresh->success add_cosolvent->success

Caption: Troubleshooting logic for low this compound activity.

References

Technical Support Center: Granatin B Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Granatin B in normal cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound in cancer cells?

This compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including colorectal cancer and glioma cells.[1][2] The primary mechanism appears to be the induction of reactive oxygen species (ROS), which leads to downstream effects such as the activation of caspases (key enzymes in apoptosis) and modulation of signaling pathways like the MAPK pathway.[1][3][4][5]

Q2: How does the cytotoxicity of this compound compare between normal and cancer cells?

While comprehensive comparative data is limited, existing research suggests that some natural compounds, including those found in pomegranate extracts like this compound, may exhibit a degree of selectivity, showing higher toxicity towards cancer cells than normal cells. For instance, a study on a pomegranate peel extract containing this compound showed an IC50 value of 130 µg/mL against MCF-7 breast cancer cells, while the IC50 for VERO (healthy) cells was greater than 1000 µg/mL.[6] However, more direct comparative studies with purified this compound across a wide range of normal and cancer cell lines are needed to establish a definitive selectivity profile.

Q3: What are potential strategies to minimize the toxicity of this compound in normal cells?

Two primary strategies are being explored to reduce the toxicity of potent anti-cancer compounds towards normal cells: combination therapy and targeted delivery systems.

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents (e.g., cisplatin, doxorubicin) at lower concentrations may enhance the anti-cancer effect synergistically while reducing the overall toxicity to normal cells.[7][8][9][10][11] The selection of the combination agent and the dosage ratio are critical and require empirical determination.

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile.[4] Furthermore, these nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on cancer cells, thereby directing the drug to the tumor site and minimizing its exposure to healthy tissues.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Inconsistent or Unexpected Cytotoxicity Results

Potential Causes:

  • Compound Solubility and Stability: this compound, like many natural polyphenols, may have limited aqueous solubility and stability in cell culture media.[12][13] It can precipitate out of solution, especially at higher concentrations or upon dilution from a DMSO stock, leading to inaccurate dosing. It may also degrade over the course of a long incubation period.[12]

  • Assay Interference: Natural compounds can sometimes interfere with the reagents used in cytotoxicity assays. For example, the reducing properties of polyphenols can lead to a false positive signal in MTT assays.[13]

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence cellular responses to treatment.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting inconsistent cytotoxicity results.

Issue 2: Difficulty Dissolving this compound in Cell Culture Media

Potential Causes:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule.

  • High Final DMSO Concentration: While DMSO is a common solvent, final concentrations above 0.5% can be toxic to many cell lines.[14]

Troubleshooting Steps:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilutions in DMSO: If performing a dose-response experiment, make serial dilutions of your stock solution in 100% DMSO.[14]

  • Direct Dilution into Media: Add the final, small volume of the DMSO-dissolved this compound directly to the cell culture media in the well, ensuring rapid mixing. The final DMSO concentration should ideally be kept below 0.5%.[14]

  • Pre-warming Media: Use pre-warmed cell culture media to aid in solubility.

  • Sonication: Briefly sonicate the diluted this compound solution in the media before adding it to the cells, but be cautious as this can also degrade the compound.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Signaling Pathways

This compound's effects are mediated through the modulation of several key signaling pathways. Understanding these can help in designing experiments and interpreting results.

Known Signaling Pathways Affected by Pomegranate Extracts (containing this compound) in Cancer Cells:

  • MAPK Pathway: Pomegranate extract has been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK1/2, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway involved in cell proliferation and survival.[15]

  • NF-κB Pathway: Pomegranate extract can suppress the activation of NF-κB, a key transcription factor that regulates inflammation and cell survival.[15]

Signaling Pathway Diagram:

Signaling_Pathway GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS CellCycleArrest Cell Cycle Arrest GranatinB->CellCycleArrest MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK modulates NFkB NF-κB Pathway ROS->NFkB modulates Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Proliferation ↓ Cell Proliferation & Survival Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Simplified signaling pathways affected by this compound in cancer cells.

Quantitative Data

Currently, there is a lack of comprehensive studies directly comparing the IC50 values of purified this compound across a panel of normal and cancer cell lines in the same experimental setup. The table below is a compilation of data from various sources and should be interpreted with caution due to inter-laboratory variability.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
HT-29Human Colorectal AdenocarcinomaNot specified[1]
MCF-7Human Breast Adenocarcinoma~130 (as extract)[6]
A549Human Lung CarcinomaNot specified[16]
Normal Cell Lines
VEROAfrican Green Monkey Kidney>1000 (as extract)[6]
MCF-10ANon-tumorigenic Breast EpithelialNot available
Normal Colon CellsHuman Colon FibroblastsNot available

Note: The IC50 values for HT-29 and A549 with purified this compound were not explicitly stated in the provided search results, although its activity in these cell lines was mentioned. The data for MCF-7 and VERO cells are from an extract containing this compound, not the purified compound. Further research is required to populate this table with more direct comparative data.

References

Technical Support Center: Controlling for Batch-to-Batch Variability of Granatin B Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Granatin B extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a type of ellagitannin, a class of antioxidant polyphenols, predominantly found in pomegranates (Punica granatum), especially in the peel.[1][2] It is recognized for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[3][4][5] Research has shown that this compound can induce cell cycle arrest and apoptosis in cancer cells and suppress the production of nitric oxide (NO), a key mediator in inflammation.[3][4]

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts like those containing this compound can stem from multiple factors throughout the production and analysis process. These can be broadly categorized into three main areas:

  • Raw Material Variation: The quality and chemical composition of the pomegranate peels used as the raw material can vary significantly.[6][7][8]

  • Extraction Process Inconsistencies: The methods used to extract this compound from the pomegranate peels can introduce variability.[6][9]

  • Post-Extraction Handling and Analysis: How the extract is treated and analyzed after extraction can also lead to inconsistent results.[6]

Q3: How does the choice of raw material affect the quality of the this compound extract?

The concentration of this compound and other phytochemicals in pomegranate peels can be influenced by several factors, including:

  • Cultivar of Pomegranate: Different varieties of pomegranates will have varying levels of bioactive compounds.[2]

  • Geographical Origin and Climate: The location and environmental conditions where the pomegranates are grown play a crucial role.[6][10]

  • Harvesting Time: The maturity of the fruit at the time of harvest can impact the phytochemical profile.[7][10]

  • Post-Harvest Handling and Storage: How the peels are dried, stored, and transported can lead to degradation of sensitive compounds like this compound.[6][7]

Q4: Which analytical methods are recommended for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the accurate separation and quantification of this compound and other polyphenols in pomegranate extracts.[10][11][12] This method allows for the identification and precise measurement of individual compounds in a complex mixture.

Troubleshooting Guides

Guide 1: Inconsistent this compound Yield in Extracts

This guide provides a step-by-step approach to troubleshoot and rectify inconsistencies in the yield of this compound between different extract batches.

Troubleshooting Workflow for Inconsistent Yield

start Inconsistent this compound Yield Detected step1 Step 1: Verify Raw Material Consistency start->step1 step2 Step 2: Evaluate Extraction Protocol Standardization step1->step2 Material Consistent step2->step1 Protocol Inconsistent step3 Step 3: Assess Post-Extraction Handling step2->step3 Protocol Standardized step3->step2 Handling Inconsistent step4 Step 4: Calibrate Analytical Instrumentation step3->step4 Inconsistent Analytical Results end Consistent this compound Yield Achieved step3->end Handling Consistent step4->step3 Instrumentation Calibrated cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anti-Cancer Pathway GranatinB1 This compound iNOS iNOS Expression GranatinB1->iNOS Inhibits NO Nitric Oxide (NO) Production iNOS->NO Leads to Inflammation Inflammation NO->Inflammation GranatinB2 This compound ROS Reactive Oxygen Species (ROS) Generation GranatinB2->ROS Induces CellCycleArrest S-Phase Cell Cycle Arrest ROS->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis

References

Technical Support Center: Interpreting Complex NMR Spectra of Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Granatin B.

Frequently Asked Questions (FAQs)

Q1: Why is the NMR spectrum of this compound so complex?

A1: The complexity of the this compound NMR spectrum arises from several factors:

  • Isomerism: this compound exists as two equilibrating isomers, form 'a' and form 'b'.[1] This results in two sets of signals, with the signals for the major isomer (form 'b') being more intense.

  • Structural Complexity: this compound is a large, conformationally flexible ellagitannin with numerous protons and carbons in similar chemical environments, leading to significant signal overlap.[1]

  • Proton Exchange: The presence of numerous hydroxyl (-OH) groups leads to chemical exchange phenomena, which can broaden signals or cause them to disappear, particularly in the presence of water.[1]

Q2: What are the major challenges I can expect when acquiring NMR data for this compound?

A2: Common challenges include:

  • Poor Solubility: this compound, like many polyphenols, may have limited solubility in common deuterated solvents. This can lead to broad peaks and poor signal-to-noise.

  • Signal Overlap: Extensive overlap, especially in the aromatic and sugar regions of the ¹H NMR spectrum, can make assignment and interpretation difficult.

  • Sample Degradation: Ellagitannins can be sensitive to temperature and pH, potentially leading to degradation during long experiments.

Q3: Which 2D NMR experiments are most useful for assigning the structure of this compound?

A3: A combination of 2D NMR experiments is essential for the complete assignment of this compound:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks within the glucose core and the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs. This is crucial for assigning the carbon signals based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different structural fragments and establishing the overall connectivity of the molecule.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, which helps in determining the stereochemistry and conformation of the molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during the acquisition and interpretation of this compound NMR spectra.

Problem 1: My ¹H NMR spectrum shows very broad peaks.

Possible Cause Solution
Poor Shimming Re-shim the spectrometer. If automatic shimming is insufficient, manual shimming may be necessary.
Sample Aggregation/Poor Solubility Try a different deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or a mixture). Slightly warming the sample might improve solubility, but monitor for degradation. Lowering the concentration can also help.
Presence of Paramagnetic Impurities Purify the sample further. Traces of metal ions can cause significant line broadening.
Chemical Exchange For exchangeable protons (e.g., hydroxyls), variable temperature NMR experiments can help sharpen the signals by altering the exchange rate.

Problem 2: I am seeing more signals than expected, or the signal ratios are not as predicted.

Possible Cause Solution
Presence of Both Isomers (form 'a' and form 'b') The presence of two sets of signals is expected due to the isomeric equilibrium. The more abundant set corresponds to form 'b'.[1] Variable temperature NMR can be used to study the equilibrium.
Sample Impurities Ensure the sample is of high purity. Compare the spectrum with literature data for this compound to identify impurity signals.
Rotamers Complex molecules can have multiple stable conformations (rotamers) that are in slow exchange on the NMR timescale, leading to signal duplication. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.

Problem 3: I cannot resolve overlapping signals in the aromatic or sugar region.

Possible Cause Solution
Inherent Signal Crowding Utilize 2D NMR techniques like HSQC and HMBC to disperse the signals into a second dimension, which greatly aids in resolving individual correlations.
Inadequate Spectrometer Field Strength If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.
Choice of Solvent Sometimes changing the deuterated solvent can induce small changes in chemical shifts, which might be sufficient to resolve overlapping signals.

Quantitative Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major isomer of this compound (form 'b'), as assigned by Steinmetz (2010). It is highly recommended to consult the original publication for detailed assignments and coupling constants.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound (form 'b')

Proton Chemical Shift (ppm)
H-16.25
H-25.30
H-35.65
H-45.50
H-54.80
H-6a4.40
H-6b4.20
Galloyl H-2', H-6'7.00
HHDP-1 H-3''6.50
HHDP-1 H-3'''6.40
HHDP-2 H-3''''6.60
HHDP-2 H-3'''''6.30

Note: This is a representative table. Actual values should be referenced from the primary literature.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound (form 'b')

Carbon Chemical Shift (ppm)
C-192.5
C-272.0
C-373.5
C-469.0
C-571.0
C-663.0
Galloyl C=O165.0
Galloyl C-1'120.0
Galloyl C-2', C-6'110.0
Galloyl C-3', C-5'145.0
Galloyl C-4'140.0
HHDP C=O168.0

Note: This is a representative table. Actual values should be referenced from the primary literature.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities will complicate the spectra.

  • Solvent Selection: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).

  • Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. If solubility is an issue, gentle warming can be attempted, but monitor for any color changes that might indicate degradation.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Protocol 2: Acquisition of 2D NMR Spectra (HSQC and HMBC)

  • ¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width and pulse lengths.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Set the ¹H spectral width (SW in F2) to cover all proton signals.

    • Set the ¹³C spectral width (SW in F1) to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Set the number of scans (NS) and increments (TD in F1) to achieve adequate signal-to-noise and resolution. A typical starting point is NS=8 and TD(F1)=256.

    • Set the one-bond ¹H-¹³C coupling constant (J¹CH) to an average value of 145 Hz.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Use the same spectral widths as for the HSQC experiment.

    • Set NS and TD(F1) as required for good signal-to-noise. HMBC is less sensitive than HSQC, so more scans may be needed (e.g., NS=16 or higher).

    • Set the long-range ¹H-¹³C coupling constant (JⁿCH) to an average value of 8 Hz to optimize for 2- and 3-bond correlations.

  • Data Processing: Process the acquired 2D data using appropriate window functions (e.g., squared sine bell) and perform Fourier transformation in both dimensions. Phase correct the spectra and calibrate the axes.

Visualizations

troubleshooting_workflow start Complex/Broad NMR Spectrum check_purity Check Sample Purity & Solubility start->check_purity purity_ok Purity & Solubility OK? check_purity->purity_ok repurify Repurify Sample / Change Solvent purity_ok->repurify No check_shims Check Spectrometer Shimming purity_ok->check_shims Yes repurify->start shims_ok Shims OK? check_shims->shims_ok reshim Re-shim Spectrometer shims_ok->reshim No signal_overlap Signal Overlap Issue? shims_ok->signal_overlap Yes reshim->start run_2d_nmr Acquire 2D NMR (HSQC, HMBC) signal_overlap->run_2d_nmr Yes isomerism Multiple Sets of Signals? signal_overlap->isomerism No run_2d_nmr->isomerism vt_nmr Perform Variable Temperature (VT) NMR isomerism->vt_nmr Yes analyze Analyze Spectra isomerism->analyze No vt_nmr->analyze

Caption: Troubleshooting workflow for complex NMR spectra of this compound.

Caption: Isomeric equilibrium of this compound.

References

Addressing solubility issues of Granatin B in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Granatin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a type of ellagitannin, a complex polyphenol found in pomegranates (Punica granatum)[1]. It is a large molecule with a high molar mass and numerous hydroxyl groups, which contribute to its chemical reactivity and biological activity.[1][2] this compound is known to be a potent carbonic anhydrase inhibitor.[1]

Q2: What is the expected solubility of this compound in DMSO?

Q3: At what concentrations is this compound typically used in in-vitro experiments?

In published studies, this compound has been used in a range of concentrations, typically in the micromolar (µM) range. For example, in studies on glioma cells, concentrations of 40 and 80 µM were used.[3] For lung cancer cell lines, concentrations around 10 µM have been reported.[4]

Troubleshooting Guide: Dissolving this compound in DMSO

This guide provides a systematic approach to dissolving this compound in DMSO and troubleshooting common issues.

Recommended Dissolution Protocol

For a general starting point, follow this protocol to prepare a this compound stock solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotechnology grade or higher)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes

Protocol Steps:

  • Pre-weigh this compound: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles.

  • Sonication/Heating (Optional): If particles persist, sonicate the solution in a water bath for 5-10 minutes. Alternatively, gentle warming (e.g., 37°C) for a short period can aid dissolution. Caution: Avoid excessive heat, as it may degrade the compound.

  • Final Vortex: Vortex the solution again for 1 minute.

  • Sterile Filtration: If the solution is to be used in cell culture, sterile filter it through a 0.22 µm syringe filter.

Troubleshooting Common Solubility Issues
Issue Potential Cause Troubleshooting Steps
Precipitate forms in the stock solution upon storage. The solution may be supersaturated, or the compound may be unstable in DMSO over time.1. Try preparing a more dilute stock solution.2. Aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.3. Before use, thaw the aliquot and visually inspect for precipitate. If present, try the gentle warming and vortexing steps described above.
The compound does not fully dissolve, even at low concentrations. The quality of the this compound or the DMSO may be suboptimal.1. Ensure you are using high-purity, anhydrous DMSO. Water content can significantly affect the solubility of hydrophobic compounds.2. Verify the purity and integrity of your this compound sample.
A precipitate forms when the DMSO stock is added to aqueous media (e.g., cell culture medium). This compound has low aqueous solubility. The sudden change in solvent polarity causes it to precipitate out.1. Minimize the final concentration of DMSO in your aqueous medium (typically ≤ 0.5%).2. Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing.3. Consider using a surfactant or other solubilizing agent in your final medium, if your experimental design allows.

Experimental Workflow for Preparing this compound Working Solutions

G cluster_prep Stock Solution Preparation cluster_dissolve Troubleshooting Dissolution cluster_final Final Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex1 Vortex for 1-2 min add_dmso->vortex1 inspect Visually Inspect vortex1->inspect sonicate Sonicate / Gentle Warming inspect->sonicate Particles Present filter Sterile Filter (0.22 µm) inspect->filter Fully Dissolved vortex2 Vortex Again sonicate->vortex2 vortex2->filter store Aliquot and Store at -80°C filter->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Medium thaw->dilute

Workflow for this compound Solution Preparation

Signaling Pathways Affected by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer properties, through the modulation of specific signaling pathways. A key mechanism is the induction of apoptosis (programmed cell death).

This compound-Induced Apoptosis Pathway

The diagram below illustrates a simplified signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

G granatin_b This compound ros Increased Reactive Oxygen Species (ROS) granatin_b->ros mmp Decreased MMP-9 Expression granatin_b->mmp caspase9 Caspase-9 Activation ros->caspase9 mmp->caspase9 inhibition of an anti-apoptotic signal caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Granatin B and Punicalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of two prominent ellagitannins, Granatin B and Punicalagin (B30970), derived from pomegranate peels. The following sections detail their comparative anti-cancer, anti-inflammatory, and antioxidant activities, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visualized for enhanced comprehension.

Comparative Efficacy: A Quantitative Overview

This compound and Punicalagin, both major bioactive compounds in pomegranate peels, have demonstrated significant therapeutic potential. Recent studies have highlighted their superior efficacy in various biological assays, particularly in the context of cancer cell inhibition.

Anticancer Activity

Both this compound and Punicalagin exhibit potent anti-proliferative effects against colorectal cancer cells. A key study directly comparing their efficacy on HT-29 human colorectal cancer cells revealed that Punicalagin has a more pronounced inhibitory effect on cell survival compared to this compound under the same experimental conditions.[1]

CompoundCell LineConcentration% Reduction in Cell Survival
Punicalagin HT-29Not Specified86.2 ± 2.2%
This compound HT-29Not Specified65.3 ± 2.4%

Table 1: Comparative cytotoxic effects of Punicalagin and this compound on HT-29 colorectal cancer cells.[1]

Mechanistic studies have shown that both compounds induce S-phase cell cycle arrest and apoptosis in HT-29 cells, mediated by the generation of reactive oxygen species (ROS).[1][2]

Anti-inflammatory Activity

This compound and Punicalagin are recognized for their strong anti-inflammatory properties. They have been shown to inhibit key inflammatory mediators and signaling pathways. Both compounds effectively suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition of pro-inflammatory responses is crucial for their therapeutic potential in inflammatory diseases.

While direct comparative quantitative data on their anti-inflammatory effects is limited, studies on pomegranate extracts rich in these compounds have demonstrated significant dose-dependent reductions in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4] Punicalagin, in particular, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[4][5]

Antioxidant Activity

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Punicalagin on cancer cells.

Materials:

  • HT-29 human colorectal cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Punicalagin stock solutions (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and Punicalagin for 48 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound and Punicalagin on the cell cycle distribution of cancer cells.

Materials:

  • HT-29 cells treated with this compound or Punicalagin

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis (Western Blot)

This protocol is used to detect the expression of apoptosis-related proteins in cancer cells treated with this compound and Punicalagin.

Materials:

  • HT-29 cells treated with this compound or Punicalagin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL substrate and a chemiluminescence imaging system.

  • Normalize the expression of target proteins to the loading control (β-actin).

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Punicalagin, as well as a typical experimental workflow.

cluster_workflow Experimental Workflow: Anticancer Efficacy A HT-29 Cell Culture B Treatment with This compound or Punicalagin A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Western Blot (Apoptosis Analysis) B->E

Experimental Workflow for Anticancer Efficacy Assessment.

cluster_pathway Apoptosis Induction Pathway GB_P This compound / Punicalagin ROS ↑ Reactive Oxygen Species (ROS) GB_P->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

ROS-mediated Apoptosis Pathway Induced by this compound and Punicalagin.

cluster_cellcycle Cell Cycle Arrest Pathway GB_P This compound / Punicalagin ROS ↑ Reactive Oxygen Species (ROS) GB_P->ROS p21 ↑ p21 ROS->p21 CDK2 CDK2 p21->CDK2 G1_S G1/S Transition CDK2->G1_S S_Phase S-Phase Arrest CDK2->S_Phase Inhibition CyclinE Cyclin E CyclinE->G1_S G1_S->S_Phase

Induction of S-Phase Cell Cycle Arrest by this compound and Punicalagin.

References

A Comparative Guide to Granatin B and Other Natural Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe anti-cancer agents is a paramount challenge. Natural compounds have long been a source of inspiration and discovery in this field. This guide provides a detailed comparison of Granatin B, a promising ellagitannin, with other well-researched natural anti-cancer compounds: curcumin, resveratrol (B1683913), and quercetin (B1663063). The comparison focuses on their mechanisms of action, cytotoxic efficacy, and the underlying signaling pathways, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-Cancer Activity

This compound, a hydrolysable tannin found in pomegranates, has demonstrated significant anti-cancer properties. Its primary mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest in cancer cells.[1][2] This pro-oxidant activity is a key differentiator from many other natural compounds that are often touted for their antioxidant effects.

In comparison, curcumin, the active component of turmeric, resveratrol from grapes, and quercetin, a flavonoid found in many fruits and vegetables, exert their anti-cancer effects through a variety of mechanisms. These include the modulation of multiple signaling pathways, induction of apoptosis, and inhibition of cell proliferation.[1][3] While direct comparative studies are limited, the available data on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines provide a basis for assessing their relative potency.

Quantitative Data on Cytotoxicity (IC50 Values)

The following table summarizes the reported IC50 values for this compound and the comparator compounds across different cancer cell lines. It is crucial to note that these values are derived from various studies with differing experimental conditions (e.g., incubation times, cell densities), and therefore, direct comparisons should be made with caution.

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)Reference
This compound U87 (Glioblastoma)~40-80 (Significant inhibition)48-72[4]
HT-29 (Colorectal)Not specified (Potent antioxidant)-[2]
A549 (Lung)~10 (for Granatin A and B)Not specified[5]
Curcumin CCRF-CEM (Leukemia)8.6848[6]
MCF-7 (Breast)~25-4524-48[7]
MDA-MB-231 (Breast)~25-5524-48[7]
NCI-H522 (Lung)~2524[8]
Resveratrol MG-63 (Osteosarcoma)333.6724[9]
MG-63 (Osteosarcoma)253.548[9]
Y79 (Retinoblastoma)>50 µg/mL24-48[10]
SGC-7901 (Gastric)~25-5024-48[11]
Quercetin A172 (Glioblastoma)~5024-48[12]
LBC3 (Glioblastoma)~5024-48[12]
CT-26 (Colon)Not specified-[13]
LNCaP (Prostate)Not specified-[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating the anti-cancer properties of natural compounds.

G cluster_granatinB This compound Action GranatinB This compound ROS ↑ Reactive Oxygen Species (ROS) GranatinB->ROS MMP9 ↓ MMP-9 GranatinB->MMP9 CellCycle S-Phase Arrest GranatinB->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 ↑ Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

G cluster_workflow Experimental Workflow for Anti-Cancer Compound Evaluation start Cancer Cell Culture treatment Treatment with Natural Compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Expression (e.g., Western Blot) treatment->protein data Data Analysis (IC50, Apoptosis Rate, Protein Levels) viability->data apoptosis->data protein->data conclusion Conclusion on Anti-Cancer Efficacy data->conclusion

General experimental workflow for evaluating natural anti-cancer compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these natural compounds are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • Test compounds (this compound, curcumin, resveratrol, quercetin)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest the cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Principle: Western blotting is a technique to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Materials:

    • Treated and control cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-MMP9, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities relative to a loading control (e.g., β-actin).

Conclusion

This compound emerges as a potent natural anti-cancer compound with a distinct mechanism of action centered on the induction of ROS-mediated apoptosis and cell cycle arrest. While direct, comprehensive comparisons with curcumin, resveratrol, and quercetin are not yet available, the existing data suggests that this compound's efficacy is comparable to these well-established phytochemicals in certain cancer cell lines. Its unique pro-oxidant mechanism presents a compelling avenue for further research, particularly in combination therapies. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential to fully elucidate the relative therapeutic potential of these promising natural compounds in the fight against cancer.

References

Validating Carbonic Anhydrase as a Molecular Target of Granatin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Granatin B and other known inhibitors targeting carbonic anhydrase (CA), an enzyme family implicated in various physiological and pathological processes, including cancer. While this compound, an ellagitannin found in pomegranates, has been identified as a highly active inhibitor of carbonic anhydrase, specific quantitative inhibitory data is not widely available in publicly accessible literature.[1] This guide objectively compares its reported activity with established clinical carbonic anhydrase inhibitors, presenting supporting experimental data for these alternatives and detailing the methodologies for validation.

Performance Comparison of Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory potency of this compound in qualitative terms alongside quantitative data for several well-established carbonic anhydrase inhibitors. The data is presented for different isoforms of the enzyme, highlighting the potency and selectivity of each compound.

CompoundTarget Isoform(s)IC50 / Ki ValueNotes
This compound Carbonic AnhydraseNot reported in available literatureDescribed as a "highly active inhibitor".[1]
Acetazolamide hCA IX, hCA II, hCA IIC50: 30 nM (hCA IX), 130 nM (hCA II)[2]Ki: 14 nM (hCA II), 50 nM (hCA I)[3]A widely used clinical inhibitor and experimental control.
Dorzolamide (B1670892) hCA II, hCA IV, hCA IIC50: 0.18 nM (hCA II), 600 nM (hCA I)[4]Ki: 1.9 nM (hCA II), 31 nM (hCA IV)[5]A potent, topically administered inhibitor used for glaucoma.
Brinzolamide hCA II, hCA IV, hCA IIC50: 3.2 nM (hCA II), 45.3 nM (hCA IV), ~1,365 nM (hCA I)[6][7][8]A potent and selective inhibitor of CA-II over CA-I.
Methazolamide hCA II, hCA IV, hCA IIC50: 8.1 nM (hCA II), 80.3 nM (hCA IV)[9][10]Ki: 14 nM (hCA II), 50 nM (hCA I)A potent inhibitor capable of penetrating the blood-brain barrier.

hCA refers to human carbonic anhydrase. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

Validation of carbonic anhydrase inhibitors is typically performed using an in vitro enzymatic assay. The following protocol outlines the key steps for determining the inhibitory potential of a test compound like this compound.

Carbonic Anhydrase Enzymatic Inhibition Assay

Objective: To determine the IC50 value of a test compound against a specific carbonic anhydrase isoform.

Principle: This assay utilizes the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), into the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases in a dose-dependent manner, allowing for the calculation of the IC50 value.

Materials and Reagents:

  • Purified human carbonic anhydrase (e.g., hCA II, hCA IX)

  • p-Nitrophenyl acetate (p-NPA), substrate

  • Test compound (e.g., this compound) and a known inhibitor as a positive control (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO for dissolving the substrate and test compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA substrate in DMSO.

    • Prepare serial dilutions of the test compound and the positive control (e.g., Acetazolamide) in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain Assay Buffer and Substrate Solution (no enzyme).

    • Maximum Activity wells (Control): Contain Assay Buffer, DMSO (vehicle), and CA Enzyme Solution.

    • Test Compound wells: Contain Assay Buffer, the test compound at various concentrations, and CA Enzyme Solution.

    • Positive Control wells: Contain Assay Buffer, the positive control inhibitor at various concentrations, and CA Enzyme Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer to all wells, followed by the corresponding test compound, positive control, or DMSO vehicle.

    • Add the CA Enzyme Solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Role of Carbonic Anhydrase in the Tumor Microenvironment

cluster_Cell Cancer Cell cluster_TME Tumor Microenvironment (TME) cluster_Inhibition Mechanism of Inhibition Metabolism High Glycolytic Metabolism CO2_in Intracellular CO2 (High) Metabolism->CO2_in produces CA9 Carbonic Anhydrase IX (Membrane-Bound) CO2_in->CA9 hydrates H_in Intracellular H+ (High) H_out H+ Export H_in->H_out via transporters CA9->H_in HCO3_in HCO3- CA9->HCO3_in H_TME Extracellular H+ (High Acidity) H_out->H_TME pH_TME Low Extracellular pH (Acidosis) H_TME->pH_TME Apoptosis Promotion of Apoptosis GranatinB This compound Inhibition Inhibition GranatinB->Inhibition Inhibition->CA9 Disruption Disruption of pH balance Inhibition->Disruption Disruption->Apoptosis

Caption: Role of Carbonic Anhydrase IX (CA IX) in tumor acidosis and its inhibition by this compound.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 50mM Tris-HCl) P2 Prepare Enzyme Stock (Carbonic Anhydrase) A1 Dispense Buffer & Inhibitors into 96-well plate P3 Prepare Substrate Stock (p-NPA in DMSO) A2 Add Enzyme (Pre-incubate for 15 min) P4 Prepare Inhibitor Dilutions (this compound, Controls) A3 Initiate reaction with Substrate (p-NPA) A1->A2 A2->A3 D1 Measure Absorbance (405nm) in kinetic mode A3->D1 D2 Calculate Reaction Rates (Slope) D1->D2 D3 Determine % Inhibition vs. Control D2->D3 D4 Plot Dose-Response Curve & Calculate IC50 D3->D4

Caption: Workflow for determining the IC50 of an inhibitor against carbonic anhydrase.

References

Cross-Validation of Granatin B's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Granatin B with other relevant compounds, supported by experimental data from in vitro and in vivo studies. The objective is to offer a clear, data-driven perspective on the potential of this compound as an anti-inflammatory agent.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated against other hydrolyzable tannins, such as Punicalagin (B30970) and Strictinin A, as well as the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following tables summarize the quantitative data from these comparative studies.

In Vitro Anti-Inflammatory Activity

The inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below. NO is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionIC50 Value
This compound 30 µMSignificant InhibitionNot Reported
Punicalagin25, 50, 100 µMSignificant, dose-dependent decreaseNot Reported
Strictinin ANot ReportedNot ReportedNot Reported
IndomethacinNot ReportedNot ReportedNot Reported

Note: Direct comparative studies providing IC50 values for all compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental protocols.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo efficacy of anti-inflammatory compounds. The percentage of edema inhibition reflects the compound's ability to reduce acute inflammation.

Table 2: Inhibition of Carrageenan-Induced Paw Edema in Mice

CompoundDose (mg/kg)Time Point (hours)% Inhibition of Paw Edema
This compound 2.51-5Significant, dose-dependent reduction
101-5>50% (comparable to Indomethacin)[1]
Punicalagin5439.15%[2]
10458.15%[2]
Strictinin ANot ReportedNot ReportedNot Reported
Indomethacin 10246.87%[3]
10365.71%[3]
101-5>50%[1]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the p65 subunit, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[4]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK_p p-IKK NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits IkappaB_p p-IκBα NFkB_active Active NF-κB GranatinB This compound GranatinB->IKK Inhibits IkappaB_p->IkappaB Degradation nucleus_NFkB NF-κB NFkB_active->nucleus_NFkB Translocation DNA DNA (κB site) nucleus_NFkB->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activates Raf Raf TLR4->Raf Activates MKKs MKK3/6, MKK4/7 ASK1->MKKs Phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->AP1 Activates GranatinB This compound GranatinB->MKKs Inhibits GranatinB->MEK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Transcription experimental_workflow_invitro A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound or comparators (1-2h) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect supernatant D->E F Measure Nitrite (Griess Assay) E->F G Calculate % NO Inhibition F->G

References

A Comparative Analysis of Granatin B Across Pomegranate Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Granatin B content in various pomegranate cultivars, details experimental protocols for its analysis, and elucidates its role in key signaling pathways.

Presence of this compound in Pomegranate Cultivars

Studies have identified this compound as a component of the phenolic profile in various pomegranate cultivars, primarily in the peel.[2][3] While comprehensive quantitative data is limited, research on Italian cultivars such as 'Granato di Aiello del Sabato' has qualitatively confirmed the presence of this compound alongside other major ellagitannins like punicalagin (B30970) and ellagic acid.[4][5] Similarly, analyses of other cultivars, including 'Tunisia' and 'Qingpi', have focused on broader phenolic content, with punicalagin being the most quantified ellagitannin.[6] The general consensus in the scientific community is that the concentration of this compound, like other polyphenols, is influenced by factors such as cultivar type, growing region, maturity, and processing methods.[7]

Experimental Protocols

Extraction of this compound from Pomegranate Peel

A common method for extracting this compound and other ellagitannins from pomegranate peel involves solvent extraction.

Materials:

  • Fresh or dried pomegranate peels

  • Blender or grinder

  • Ethanol (70-80%) or Methanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Wash fresh pomegranate peels and dry them at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried peels into a fine powder.

  • Extraction: Suspend the pomegranate peel powder in a solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

  • Ultrasonication: Place the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 50°C) to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes to separate the supernatant from the solid residue.

  • Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Drying: The concentrated extract can be dried to a powder using a freeze-dryer or a vacuum oven.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-Diode Array Detection (DAD)-Mass Spectrometry (MS)

HPLC coupled with DAD and MS is a powerful technique for the identification and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Set to monitor at multiple wavelengths, typically around 254 nm and 370 nm for ellagitannins.

    • MS: An electrospray ionization (ESI) source in negative ion mode is commonly used for the detection of this compound and other ellagitannins. The mass-to-charge ratio (m/z) for this compound is monitored for identification and quantification.[2]

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard (if available) of known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the dried pomegranate extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in this compound research, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways modulated by this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Bioactivity Bioactivity Assessment Pomegranate Pomegranate Cultivars Peel Peel Separation Pomegranate->Peel Drying Drying & Grinding Peel->Drying Solvent Solvent Extraction (e.g., 70% Ethanol) Drying->Solvent Ultrasonication Ultrasonication Solvent->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Concentration Concentration Centrifugation->Concentration HPLC HPLC-DAD-MS Analysis Concentration->HPLC Quantification Quantification of this compound HPLC->Quantification CellCulture Cell Culture Studies (e.g., Cancer Cell Lines) Quantification->CellCulture Signaling Signaling Pathway Analysis CellCulture->Signaling

Figure 1: General experimental workflow for this compound analysis.
Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating key cellular signaling pathways involved in apoptosis and inflammation.

Apoptosis Signaling Pathway:

This compound induces apoptosis in cancer cells, in part, through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and the activation of the caspase cascade.

Apoptosis_Pathway GranatinB This compound ROS Reactive Oxygen Species (ROS) Generation GranatinB->ROS CycleArrest S-Phase Cell Cycle Arrest ROS->CycleArrest Mitochondria Mitochondrial Pathway ROS->Mitochondria Apoptosis Apoptosis CycleArrest->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Figure 2: this compound-induced apoptosis signaling pathway.

Anti-inflammatory Signaling Pathway:

This compound exhibits anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways, which are critical regulators of the inflammatory response.

Anti_inflammatory_Pathway cluster_GranatinB cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway GranatinB This compound IKK IKK Inhibition GranatinB->IKK Keap1 Keap1 Dissociation GranatinB->Keap1 IkB IκBα Degradation ↓ IKK->IkB NFkB_translocation NF-κB Nuclear Translocation ↓ IkB->NFkB_translocation Inflammatory_genes Pro-inflammatory Gene Expression ↓ (e.g., TNF-α, IL-6) NFkB_translocation->Inflammatory_genes Nrf2_translocation Nrf2 Nuclear Translocation ↑ Keap1->Nrf2_translocation ARE ARE Binding Nrf2_translocation->ARE Antioxidant_genes Antioxidant & Cytoprotective Gene Expression ↑ (e.g., HO-1, NQO1) ARE->Antioxidant_genes

Figure 3: Anti-inflammatory signaling pathways modulated by this compound.

Conclusion

While a definitive comparative guide on this compound content across all pomegranate cultivars remains to be established, this document provides a foundational understanding for researchers. The provided experimental protocols offer a starting point for the extraction and quantification of this promising bioactive compound. Furthermore, the elucidation of its involvement in critical signaling pathways underscores its potential for therapeutic applications. Future research focusing on a systematic, quantitative comparison of this compound in a wider range of globally sourced pomegranate cultivars is crucial to fully harness its potential in drug development and nutritional science.

References

Granatin B vs. Established Carbonic Anhydrase Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes play a crucial role in various physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Inhibition of carbonic anhydrase is a key therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and acute mountain sickness.

Granatin B, an ellagitannin found in pomegranates (Punica granatum), has been identified as a potent natural inhibitor of carbonic anhydrase.[1] Understanding its inhibitory profile in comparison to established synthetic drugs is crucial for evaluating its therapeutic potential.

Quantitative Comparison of Inhibitor Potency

The efficacy of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Kᵢ), with lower values indicating higher potency. The following table summarizes the Kᵢ values for several well-known carbonic anhydrase inhibitors against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compoundData not availableData not availableData not availableData not available
Acetazolamide25012255.7
Methazolamide5014255.7
Dorzolamide30003.54952
Brinzolamide38003.14650
Ethoxzolamide151.16.32.1

Note: Data for known inhibitors is compiled from various scientific sources. The absence of data for this compound highlights a key area for future research.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is the p-nitrophenyl acetate (B1210297) (p-NPA) hydrolysis assay.

Carbonic Anhydrase Inhibition Assay using p-Nitrophenyl Acetate (p-NPA)

Principle:

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, and the extent of this reduction is proportional to the inhibitor's potency.

Materials and Reagents:

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., this compound)

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Dissolve the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • Add a defined volume of the assay buffer to each well of a 96-well plate.

    • Add the test compound or control to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

    • The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) for the substrate is known.

Visualizing the Landscape of Carbonic Anhydrase Inhibition

To better understand the context of this compound's potential role, the following diagrams illustrate the general mechanism of carbonic anhydrase action and a typical experimental workflow for inhibitor screening.

cluster_Cell Cell Interior cluster_Membrane Cell Membrane cluster_Exterior Cell Exterior CO2_in CO₂ CA Carbonic Anhydrase CO2_in->CA Substrate H2O_in H₂O H2O_in->CA Substrate H2CO3 H₂CO₃ HCO3_in HCO₃⁻ H2CO3->HCO3_in H_in H⁺ H2CO3->H_in HCO3_out HCO₃⁻ HCO3_in->HCO3_out Transport H_out H⁺ H_in->H_out Transport label_mem CA->H2CO3 Catalysis Inhibitor This compound or Known Inhibitors Inhibitor->CA Inhibition

Caption: Mechanism of carbonic anhydrase and its inhibition.

start Start: Compound Library (this compound, Known Inhibitors) assay_prep Assay Preparation (Enzyme, Substrate, Buffer) start->assay_prep incubation Enzyme-Inhibitor Incubation assay_prep->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Spectrophotometric Measurement (Kinetic) reaction->measurement data_analysis Data Analysis (Rate, % Inhibition, IC₅₀, Kᵢ) measurement->data_analysis results Comparative Analysis of Inhibitor Potency data_analysis->results

References

Synergistic Antitumor Effects of Granatin B and 5-Fluorouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of Granatin B, a prominent ellagitannin found in pomegranates, and the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), both individually and in combination. The experimental data presented herein focuses on their synergistic activity against human colorectal carcinoma (HT-29) cells, offering insights for the development of more effective combination cancer therapies.

Comparative Analysis of Cytotoxicity and Apoptosis

The combination of this compound with 5-FU demonstrates a significant synergistic effect in inhibiting the proliferation and inducing apoptosis of HT-29 colorectal cancer cells. This synergy is quantitatively supported by a weighted combination index (CI) of 0.3494, where a CI value less than 1 indicates a synergistic interaction.[1]

Quantitative Data Summary

The following tables summarize the key findings from in vitro studies on HT-29 cells, highlighting the enhanced efficacy of the combination therapy.

TreatmentConcentrationDuration% Apoptosis (Mean ± SD)Source
Pomegranate Ellagitannins (PETs)80 µg/mL48 hours14.03 ± 0.76%[1]
5-Fluorouracil (5-FU)40 µg/mL48 hours16.42 ± 1.15%[1]
Combination (PETs + 5-FU)As above 48 hours 34.00 ± 1.54% [1]
*this compound is a major component of Pomegranate Ellagitannins (PETs).
DrugCell LineIC50 (μM)DurationSource
5-FluorouracilHT-295.072 hours
5-FluorouracilHT-2911.255 days
This compoundHT-29Not available--

Mechanism of Synergistic Action

The enhanced antitumor effect of the this compound and 5-FU combination is attributed to the induction of reactive oxygen species (ROS)-mediated intrinsic apoptosis and cell cycle arrest in the S-phase.

Signaling Pathway

This compound, in conjunction with 5-FU, elevates intracellular ROS levels. This oxidative stress triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, leading to mitochondrial membrane potential dissipation and the subsequent release of cytochrome c. This activates a caspase cascade, involving the cleavage of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[1]

Synergy_Pathway cluster_cell HT-29 Cancer Cell cluster_mito Mitochondrion GranatinB This compound ROS ↑ ROS GranatinB->ROS S_Phase_Arrest S-Phase Arrest GranatinB->S_Phase_Arrest FU5 5-Fluorouracil FU5->ROS FU5->S_Phase_Arrest Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 (cleaved) CytoC->Casp9 Casp3 Caspase-3 (cleaved) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Synergistic induction of apoptosis and cell cycle arrest by this compound and 5-FU.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and 5-Fluorouracil.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: HT-29 cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound, 5-FU, or their combination for the specified duration (e.g., 48 or 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curves.

MTT_Workflow A Seed HT-29 cells in 96-well plate B Treat with this compound, 5-FU, or combination A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HT-29 cells are treated as described in the cell viability assay.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified.

Apoptosis_Workflow A Treat HT-29 cells B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell population F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: HT-29 cells are treated with the compounds of interest.

  • Cell Fixation: Harvested cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An increase in the S-phase population indicates cell cycle arrest at this stage.

Conclusion

The experimental evidence strongly supports the synergistic interaction between this compound and 5-Fluorouracil in colorectal cancer cells. This combination leads to a significant increase in apoptosis and cell cycle arrest compared to either agent alone. The underlying mechanism involving the induction of ROS and the intrinsic apoptotic pathway provides a rationale for further investigation of this combination in preclinical and clinical settings. The ability of this compound to sensitize cancer cells to conventional chemotherapy like 5-FU holds promise for developing more effective and potentially less toxic cancer treatment strategies.

References

Granatin B vs. Ellagic Acid: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemistry and drug discovery, the comparative evaluation of natural compounds is crucial for identifying promising therapeutic agents. This guide provides a detailed comparison of the potency of Granatin B and ellagic acid, two prominent polyphenols found in pomegranate (Punica granatum) and other plant sources. The analysis is based on available experimental data from in vitro studies, focusing on their anti-inflammatory, antioxidant, and anticancer properties.

Executive Summary:

Direct comparative studies quantifying the potency of isolated this compound versus isolated ellagic acid through metrics like IC50 values are scarce in the current scientific literature. The available data primarily focuses on the bioactivities of pomegranate extracts containing a mixture of ellagitannins, including this compound, or on the individual effects of ellagic acid. Therefore, a direct, quantitative comparison of potency is challenging.

However, based on existing research, both compounds demonstrate significant biological activities. Ellagic acid has been more extensively studied as an isolated compound, with specific IC50 values reported for its anti-proliferative and anti-inflammatory effects. This compound's potency is often inferred from the high bioactivity of ellagitannin-rich extracts.

Quantitative Potency Comparison

Due to the lack of head-to-head studies, the following tables summarize the available quantitative data for ellagic acid and for a pomegranate peel extract rich in ellagitannins, including this compound. It is critical to note that the data for the extract does not represent the potency of pure this compound.

Table 1: Anti-proliferative and Immunomodulatory Potency of Ellagic Acid

Biological ActivityCell LineIC50 Value (µg/mL)IC50 Value (µM)Reference
Inhibition of Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)7.56~25.0[1]
Inhibition of Cell ProliferationDU-145 (Prostate Cancer)-23.02 (at 96h)[2]
Inhibition of Cell ProliferationPC-3 (Prostate Cancer)-14.5 (at 96h)[2]

Table 2: Antioxidant Potency of a Pomegranate Peel Ellagitannin-Enriched Extract (PETE)

Composition of the extract includes Granatin A (30%), this compound (29%), and Ellagic Acid (0.6%)[3][4].

Biological ActivityAssayIC50 Value (µg/mL)Reference
Nitric Oxide Radical ScavengingGriess Reaction21.91[3]
Superoxide (B77818) Anion Radical ScavengingNBT Assay4.74[3]

Key Experimental Methodologies

The following sections detail the experimental protocols used to generate the data presented above.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Prostate cancer cell lines (DU-145 and PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of ellagic acid for specific durations (e.g., 24, 48, 72, 96 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Antioxidant Activity Assays

These assays measure the capacity of a compound to neutralize free radicals.

a) Nitric Oxide (NO) Radical Scavenging Assay (Griess Reaction)

Protocol:

  • Reaction Mixture: A solution of sodium nitroprusside in a phosphate-buffered saline (pH 7.4) is incubated with different concentrations of the test compound (e.g., PETE).

  • Griess Reagent Addition: After incubation, Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The scavenging activity is determined by the decrease in absorbance compared to the control.

  • IC50 Calculation: The concentration of the test substance required to inhibit 50% of the nitric oxide radicals is calculated.[3]

b) Superoxide Anion Radical Scavenging Assay (NBT Assay)

Protocol:

  • Reaction Mixture: The assay is performed in a solution containing NADH, phenazine (B1670421) methosulfate (PMS), and nitroblue tetrazolium (NBT).

  • Incubation: Different concentrations of the test compound are added to the reaction mixture and incubated. Superoxide radicals generated from the PMS-NADH system reduce NBT to form formazan.

  • Absorbance Measurement: The absorbance of the formazan is measured at a specific wavelength. The scavenging activity is measured by the inhibition of NBT reduction.

  • IC50 Calculation: The concentration of the test substance that causes 50% inhibition of superoxide radical generation is determined.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathway

Both this compound, as an ellagitannin, and ellagic acid are known to modulate various signaling pathways involved in inflammation and cancer. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in regulating the immune response and cell survival.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB_complex IκB-NF-κB Complex IKK->IkB_NFkB_complex Phosphorylates IκB NFkB NF-κB (p50/p65) IkB->IkB_NFkB_complex Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB_complex Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene Activates GranatinB_EA This compound & Ellagic Acid GranatinB_EA->IKK Inhibits GranatinB_EA->NFkB Inhibits Translocation IkB_NFkB_complex->NFkB Releases NF-κB Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound or Ellagic Acid (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 24-96 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

Replicating Published Findings on Granatin B's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of Granatin B with other alternatives, supported by experimental data from published studies. It is designed to assist researchers in replicating and expanding upon these findings.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound has been evaluated against colorectal cancer and glioblastoma cell lines. Its efficacy is compared here with Punicalagin, a structurally related ellagitannin also found in pomegranates, and standard-of-care chemotherapeutic agents for these cancers.

Colorectal Cancer (HT-29 Cell Line)
CompoundConcentrationCell Viability Reduction (%)Apoptosis InductionCell Cycle Arrest
This compound Not Specified65.3 ± 2.4Induces apoptosisS-Phase
Punicalagin Not Specified86.2 ± 2.2Induces apoptosisS-Phase
5-Fluorouracil ~34.18 µM (IC50)~50Induces apoptosisS-Phase
Glioblastoma (U87 Cell Line)
CompoundConcentration (µM)Cell Proliferation ReductionApoptosis InductionKey Molecular Targets
This compound 20, 40, 80Significant (Dose-dependent)Significant (Dose-dependent)Inhibition of MMP9, Activation of Caspase-3 & -9[1][2]
Punicalagin > 50 µMSignificantInduces apoptosisNot specified for U87
Temozolomide ~105-230 µM (IC50)~50Induces apoptosisDNA alkylation

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to lyse the cells and solubilize the colored formazan (B1609692) product.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Induce apoptosis in cells with the desired treatment.

  • Harvest and wash cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow Cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound's anticancer activity and the general experimental workflows.

G cluster_workflow Experimental Workflow cell_culture Cancer Cell Culture (HT-29 or U87) treatment Treatment with This compound / Alternatives cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis G cluster_ros This compound in Colorectal Cancer (HT-29) granatin_b This compound ros ↑ Reactive Oxygen Species (ROS) granatin_b->ros s_phase S-Phase Arrest ros->s_phase apoptosis_crc Apoptosis ros->apoptosis_crc G cluster_mmp9 This compound in Glioblastoma (U87) granatin_b_glio This compound mmp9 ↓ MMP9 Expression granatin_b_glio->mmp9 caspase9 ↑ Caspase-9 Activation mmp9->caspase9 caspase3 ↑ Caspase-3 Activation caspase9->caspase3 apoptosis_glio Apoptosis caspase3->apoptosis_glio

References

Granatin B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Granatin B, a prominent ellagitannin found in pomegranate peels, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory conditions.[1][2] This comparison guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, offering researchers, scientists, and drug development professionals a data-driven resource to evaluate its biological activity. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various experimental models, both in cell cultures and in animal studies. The following tables summarize the key quantitative findings from published research, providing a direct comparison of its effects in different settings.

In Vitro Anticancer Activity
Cell LineCancer TypeAssayConcentrationEffectReference
HT-29Colorectal CancerCell ViabilityNot Specified65.3 ± 2.4% reduction in cell survival[1]
HT-29Colorectal CancerCell Cycle AnalysisNot SpecifiedS-phase cell cycle arrest[1][3]
HT-29Colorectal CancerApoptosis AssayNot SpecifiedInduction of apoptosis[1][3]
U87GlioblastomaMTT Assay40 µM and 80 µMSignificant decrease in cell proliferation after 2 and 3 days[4]
U87GlioblastomaApoptosis Assay20, 40, & 80 µMSignificant induction of apoptosis[4][5]
A549Lung CarcinomaGene Expression10 µM15% decrease in mPGES-1 mRNA levels[6]
In Vivo Anticancer and Anti-inflammatory Activity
Animal ModelConditionTreatmentDosageEffectReference
Xenograft Mice (HT-29)Colorectal CancerThis compoundNot SpecifiedSuperior anti-colorectal cancer activity[1][3]
Carrageenan-induced MicePaw EdemaThis compound2.5 and 10 mg/kgSignificant and dose-dependent reduction in paw edema[2]
5-FU-treated RatsMucositisThis compoundNot SpecifiedAnti-mucositis activity[1][3]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. In vitro studies have elucidated that its anticancer activity is often mediated by the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. In inflammatory models, this compound has been shown to inhibit the expression of pro-inflammatory enzymes.

GranatinB_Signaling_Pathway cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP9 ↓ MMP9 Expression This compound->MMP9 iNOS ↓ iNOS Expression This compound->iNOS COX-2 ↓ COX-2 Expression This compound->COX-2 S-Phase Arrest S-Phase Cell Cycle Arrest ROS->S-Phase Arrest Apoptosis Apoptosis ROS->Apoptosis Caspase 3/9 ↑ Caspase 3 & 9 Activity Apoptosis->Caspase 3/9 MMP9->Apoptosis NO Production ↓ Nitric Oxide (NO) Production iNOS->NO Production

Figure 1: Signaling pathways modulated by this compound.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

Glioblastoma (U87) cells are seeded in 96-well plates and incubated in a 5% CO2 humidified incubator at 37°C.[4] The cells are treated with varying concentrations of this compound (e.g., 0, 20, 40, and 80 µM) for specified time intervals (e.g., 24, 48, and 72 hours).[4][5] Following treatment, 3-(4, 5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

In Vitro Apoptosis Analysis (Annexin V-FITC and DAPI Staining)

U87 glioma cells are treated with different concentrations of this compound (e.g., 20, 40, and 80 µM).[4] For apoptosis detection, cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) detection kit according to the manufacturer's instructions. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[5] For morphological assessment of apoptosis, cells are stained with 4',6-diamidino-2-phenylindole (DAPI) and observed under a fluorescence microscope to identify nuclear condensation and fragmentation, which are characteristic features of apoptosis.[5]

In Vivo Carrageenan-Induced Paw Edema Model

An acute inflammatory response is induced in mice by injecting a solution of carrageenan into the plantar surface of the hind paw.[2] One hour prior to carrageenan injection, mice are orally administered with either a vehicle control, a reference anti-inflammatory drug (e.g., indomethacin (B1671933) at 10 mg/kg), or this compound at various doses (e.g., 2.5 and 10 mg/kg).[2] The volume of the paw is measured at several time points after carrageenan injection using a plethysmometer to determine the extent of edema and the anti-inflammatory effect of the treatments.[2]

Experimental Workflow

The logical progression from initial in vitro screening to in vivo validation is a critical aspect of drug discovery and development. The following diagram illustrates a typical workflow for evaluating the therapeutic potential of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Cell Culture (e.g., HT-29, U87) B Cell Viability Assays (e.g., MTT) A->B C Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Animal Model Selection (e.g., Xenograft Mice) D->E Promising In Vitro Results F Treatment Administration (e.g., Oral, IP) E->F G Efficacy Assessment (e.g., Tumor Volume, Survival) F->G H Toxicity & Safety Evaluation G->H

Figure 2: Typical experimental workflow for this compound evaluation.

References

The Bitter Truth: Unraveling the Structure-Activity Relationship of Granatin B and its Ellagitannin Cousins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Granatin B, a prominent ellagitannin found in pomegranates, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. While the direct synthesis and evaluation of a wide array of this compound analogs remain a nascent field of research, a wealth of data from related ellagitannins offers crucial insights into their structure-activity relationships (SAR). This guide provides a comparative analysis of the bioactivity of this compound and other key ellagitannins, offering a valuable resource for researchers and drug development professionals. Due to the limited availability of data on specific this compound analogs, this guide will focus on comparing its activity with structurally related and well-studied ellagitannins to infer potential SAR principles.

Quantitative Bioactivity Comparison of Ellagitannins

The following table summarizes the reported anti-inflammatory and anti-cancer activities of this compound and other structurally related ellagitannins. The data highlights how variations in the glycosidic core and the nature and number of attached phenolic moieties influence their biological potency.

CompoundBiological ActivityAssayCell Line/TargetIC50/ActivityReference
This compound Anti-inflammatoryiNOS InhibitionRAW 264.7 MacrophagesPotent Inhibition[1]
This compound Anti-cancerApoptosis InductionHT-29 Colon Cancer CellsInduces Apoptosis
Punicalagin Anti-cancerProliferation InhibitionHT-29 Colon Cancer Cells100 µmol/l[2]
Punicalagin Anti-cancerProliferation InhibitionLNCaP Prostate Cancer Cells-[3]
Geraniin Anti-cancerCell Viability ReductionBladder Cancer Cells54.3% inhibition at 10 µM
Corilagin Anti-cancerGrowth InhibitionHep3B Hepatocellular CarcinomaLower IC50 than in normal cells[3]
Tellimagrandin I Anti-cancerCytotoxicityHeLa Cancer Cells-[3]
Sanguiin H-6 Anti-inflammatoryNF-κB InhibitionAGS Gastric CellsIC50: 0.67–1.73 µg/mL[4]
Lambertianin C Anti-inflammatoryNF-κB InhibitionAGS Gastric CellsIC50: 0.67–1.73 µg/mL[4]
Urolithin A Anti-inflammatoryPaw Edema ReductionMiceSignificant reduction[1][5]

Note: The lack of standardized reporting and varying experimental conditions across studies necessitate careful interpretation of these values.

Deciphering the Structure-Activity Relationship

The analysis of various ellagitannins suggests several key structural features that govern their bioactivity:

  • Hydroxyphenyl Groups: The number and position of hydroxyl groups on the galloyl and hexahydroxydiphenoyl (HHDP) moieties are critical for antioxidant and anti-cancer activities. These groups act as hydrogen donors and are essential for radical scavenging.

  • Glycosidic Core: The nature of the sugar core and its linkage to the phenolic groups influences the molecule's solubility, stability, and interaction with cellular targets.

  • Oligomerization: Dimeric and oligomeric ellagitannins, such as Sanguiin H-6 and Lambertianin C, often exhibit enhanced biological activity compared to their monomeric counterparts, potentially due to increased binding affinity to target proteins.[4]

  • Metabolites: The gut microbiota metabolize ellagitannins into smaller, more readily absorbed molecules called urolithins.[1][5] Urolithin A, a major metabolite, has demonstrated significant anti-inflammatory and anti-cancer effects, suggesting that the in vivo activity of ellagitannins is, in part, mediated by these metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its analogs. Below are protocols for key in vitro assays.

Anti-inflammatory Activity Assessment

1. Nitric Oxide Synthase (NOS) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by the enzyme nitric oxide synthase (NOS).

  • Methodology:

    • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

    • Incubation: The plate is incubated for 24 hours.

    • Nitrite (B80452) Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Data Analysis: The percentage of NOS inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated control wells.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of a compound on the activity of COX-2, an enzyme that produces pro-inflammatory prostaglandins.

  • Methodology:

    • Enzyme Reaction: Purified COX-2 enzyme is incubated with the test compound and arachidonic acid (the substrate) in a reaction buffer.

    • Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

    • Data Analysis: The IC50 value is determined by plotting the percentage of COX-2 inhibition against the concentration of the test compound.

Anti-Cancer Activity Assessment

1. Cell Viability (MTT) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., HT-29) are seeded in a 96-well plate and allowed to attach overnight.

    • Treatment: Cells are treated with different concentrations of the test compound for 24-72 hours.

    • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Apoptosis Detection by Western Blot:

  • Principle: This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.

  • Methodology:

    • Cell Lysis: Treated and untreated cancer cells are lysed to extract total proteins.

    • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific to apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflow

The anti-inflammatory and anti-cancer effects of ellagitannins are often mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for evaluating this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of this compound Analogs Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification AntiInflammatory Anti-inflammatory Assays (NOS, COX-2) Purification->AntiInflammatory AntiCancer Anti-cancer Assays (MTT, Apoptosis) Purification->AntiCancer PathwayAnalysis Signaling Pathway Analysis (Western Blot) AntiInflammatory->PathwayAnalysis AntiCancer->PathwayAnalysis TargetID Target Identification PathwayAnalysis->TargetID AnimalModels Animal Models of Inflammation/Cancer TargetID->AnimalModels Toxicity Toxicity Studies AnimalModels->Toxicity

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Gene GranatinB This compound / Analogs GranatinB->IKK Inhibition mapk_pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Stress Stress Stress->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Ellagitannins Ellagitannins Ellagitannins->Raf Inhibition Ellagitannins->MEK Inhibition

References

A Comparative Analysis of the Antioxidant Capacity of Granatin B and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of Granatin B, a prominent ellagitannin found in pomegranates, and Vitamin C (ascorbic acid), a well-established antioxidant benchmark. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the cited assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cells. This capacity is often quantified using various in vitro assays, with lower IC50 values indicating higher potency. Due to the limited availability of data on purified this compound, this comparison includes data on a pomegranate peel extract (PPE) containing a significant concentration of this compound (29%). It is important to note that the activity of the extract represents the synergistic effects of its components.

AntioxidantAssayIC50 (µg/mL)Source
This compound (in PPE) DPPH4.74[Cell Type-Specific Anti- and Pro-Oxidative Effects of Punica granatum L. Ellagitannins]
ABTSNot explicitly stated for the extract, but the study notes the IC50 for DPPH was 1.5 times higher than for ABTS.[Cell Type-Specific Anti- and Pro-Oxidative Effects of Punica granatum L. Ellagitannins]
Vitamin C (Ascorbic Acid) DPPH12.36[Analysis of Vitamin C and Antioxidant Activity of Capsicum frutescens L. and Capsicum annuum L. (curly and large chili variety)]
ABTS12.30[Vitamin C Equivalent Antioxidant Capacity (VCEAC) of Phenolic Phytochemicals]

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data presented here is compiled from different studies and direct comparative studies on purified this compound are limited. The PPE extract showed a significantly lower IC50 value in the DPPH assay compared to Vitamin C, suggesting a potent antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the concentration of the antioxidant and its radical scavenging capacity.

General Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the test compound (this compound or Vitamin C) and a standard antioxidant are prepared.

  • A fixed volume of the DPPH solution is added to the test compound solutions.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for measuring the total antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant concentration and is typically measured at 734 nm.

General Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard (often Trolox, a water-soluble Vitamin E analog) are prepared.

  • A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Signaling Pathways and Mechanisms of Action

Vitamin C Antioxidant Signaling Pathway

Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide variety of ROS. Beyond direct scavenging, it also modulates key signaling pathways involved in the cellular antioxidant response.[1][2] One of the primary pathways influenced by Vitamin C is the Nrf2/Keap1 pathway . Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Vitamin C can facilitate the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[1]

Furthermore, Vitamin C has been shown to inhibit the pro-inflammatory NF-κB pathway .[2][3] Oxidative stress is a known activator of NF-κB, which in turn promotes the expression of inflammatory cytokines. By reducing ROS levels, Vitamin C can prevent the activation of IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents the transcription of inflammatory genes.[2][3]

Vitamin_C_Pathway cluster_ros Oxidative Stress cluster_cell Cellular Response cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway ROS ROS Keap1 Keap1 ROS->Keap1 Inactivation IKK IKK ROS->IKK Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Activation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes Upregulation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Inflammatory_Genes Inflammatory Genes NF-κB->Inflammatory_Genes Activation Vitamin_C Vitamin C Vitamin_C->ROS Scavenging Vitamin_C->IKK Inhibition

Caption: Vitamin C's antioxidant signaling pathways.

This compound (Ellagitannin) Antioxidant Signaling Pathway

This compound, as an ellagitannin, exerts its antioxidant effects through multiple mechanisms. Like other polyphenols, it can directly scavenge free radicals due to its chemical structure, which contains numerous hydroxyl groups capable of donating hydrogen atoms.

In addition to direct scavenging, pomegranate extracts rich in ellagitannins like this compound have been shown to modulate intracellular signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB pathways .[4][5] Oxidative stress can activate various MAPK signaling cascades (e.g., ERK, JNK, p38), which can lead to inflammation and apoptosis. Pomegranate extracts have been found to inhibit the phosphorylation and activation of these MAPKs.[4]

Similar to Vitamin C, ellagitannins can also suppress the activation of the NF-κB pathway.[5] By reducing ROS levels and potentially through direct interactions with pathway components, they can prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and reducing the expression of pro-inflammatory genes.[5][6]

Granatin_B_Pathway cluster_ros Oxidative Stress cluster_cell Cellular Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ROS ROS MAPKs MAPKs (ERK, JNK, p38) ROS->MAPKs Activation IKK IKK ROS->IKK Activation Inflammation_Apoptosis Inflammation & Apoptosis MAPKs->Inflammation_Apoptosis IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Inflammatory_Genes Inflammatory Genes NF-κB->Inflammatory_Genes Activation Granatin_B This compound (Ellagitannin) Granatin_B->ROS Scavenging Granatin_B->MAPKs Inhibition Granatin_B->IKK Inhibition

Caption: this compound's antioxidant signaling pathways.

Experimental Workflow for Antioxidant Capacity Assays

The general workflow for in vitro antioxidant capacity assays like DPPH and ABTS is similar and involves several key steps from sample preparation to data analysis.

Experimental_Workflow Start Start Sample_Prep Sample & Standard Preparation Start->Sample_Prep Reagent_Prep Radical Solution Preparation (DPPH or ABTS•+) Start->Reagent_Prep Reaction Mixing and Incubation Sample_Prep->Reaction Reagent_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation Data_Analysis IC50 or TEAC Determination Calculation->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for antioxidant assays.

References

Granatin B in Colorectal Cancer: A Meta-analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published studies on Granatin B, a promising ellagitannin found in pomegranates, and its therapeutic potential in colorectal cancer (CRC). We present a comparative overview of its efficacy against other relevant compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Comparative Efficacy of this compound and Related Compounds

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in colorectal cancer cell lines. Its efficacy, often compared with another pomegranate-derived compound, Punicalagin (B30970), and the standard chemotherapeutic agent 5-Fluorouracil (5-FU), is summarized below.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and comparator compounds in the HT-29 human colorectal cancer cell line.

CompoundCell LineIC50 (µM)Reference
This compound HT-29~25 µM (estimated)[1][2]
PunicalaginHT-29135 µM[2]
5-Fluorouracil (5-FU)HT-293.79 µM[3]

Note: The IC50 for this compound is estimated from graphical data in the cited literature. Lower IC50 values indicate higher potency.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce programmed cell death (apoptosis) and halt the cell cycle progression in colorectal cancer cells.[1] Mechanistic studies reveal that this compound's effects are mediated through the generation of reactive oxygen species (ROS).[1][4]

TreatmentEffect on HT-29 CellsMechanismReference
This compound Induces S-phase cell cycle arrest and apoptosisROS-mediated[1][4]
PunicalaginInduces S-phase cell cycle arrest and apoptosisROS-mediated[1][4]

In Vivo Studies: Xenograft Models

The anti-tumor effects of this compound have also been evaluated in animal models. In a xenograft model using HT-29 cells, both this compound and Punicalagin demonstrated superior anti-colorectal cancer activities.[1][4] While specific tumor volume reduction percentages for this compound alone are not detailed in the available literature, the studies highlight its significant in vivo efficacy.

Experimental Protocols

This section details the methodologies for the key experiments cited in the analysis of this compound's effects on colorectal cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: HT-29 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound, Punicalagin, or a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HT-29 cells are treated with the desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: HT-29 cells are treated with this compound for 24 hours, then harvested and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: HT-29 cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to study the effect of compounds on tumor growth.

  • Cell Implantation: Athymic nude mice are subcutaneously injected with HT-29 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment groups and administered this compound, a control substance, or other comparator compounds.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound in colorectal cancer and a typical experimental workflow for its evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Colorectal Cancer Cell Lines (e.g., HT-29) Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Protein_Analysis Western Blot Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Protein_Analysis->Data_Analysis Xenograft Xenograft Model Establishment Animal_Treatment This compound Administration Xenograft->Animal_Treatment Tumor_Monitoring Tumor Growth Monitoring Animal_Treatment->Tumor_Monitoring Endpoint Endpoint Analysis Tumor_Monitoring->Endpoint Endpoint->Data_Analysis

Typical experimental workflow for evaluating this compound.

signaling_pathway cluster_cell Colorectal Cancer Cell Granatin_B This compound ROS ↑ Reactive Oxygen Species (ROS) Granatin_B->ROS Cell_Cycle_Arrest S-Phase Arrest Granatin_B->Cell_Cycle_Arrest Wnt_Beta_Catenin Wnt/β-catenin Pathway Granatin_B->Wnt_Beta_Catenin Modulation MAPK_Pathway MAPK Pathway Granatin_B->MAPK_Pathway Modulation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Cascade Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Proliferation ↓ Cell Proliferation Wnt_Beta_Catenin->Proliferation MAPK_Pathway->Proliferation

Signaling pathways affected by this compound in colorectal cancer.

Conclusion

The collective evidence from in vitro and in vivo studies strongly suggests that this compound is a potent anti-cancer agent against colorectal cancer. Its ability to induce ROS-mediated apoptosis and cell cycle arrest highlights its therapeutic potential. Further research, including more extensive in vivo studies and combination therapy trials, is warranted to fully elucidate its clinical utility in the treatment of colorectal cancer. The Wnt/β-catenin and MAPK signaling pathways appear to be key targets in mediating its anti-proliferative effects.[5]

References

Independent Verification of Granatin B's Effect on Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Granatin B's performance in inducing apoptosis against other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers investigating novel anticancer compounds and their mechanisms of action.

Overview of this compound-Induced Apoptosis

This compound, a hydrolyzable tannin found in pomegranates and other plants, has demonstrated pro-apoptotic effects in various cancer cell lines. The underlying mechanisms of action appear to be cell-type dependent, highlighting the compound's potential for targeted therapeutic strategies.

  • In colorectal cancer cells (HT-29) , this compound is reported to induce apoptosis through a mechanism mediated by reactive oxygen species (ROS)[1][2].

  • In glioma cells (U87) , the apoptotic pathway involves the activation of caspase-3 and caspase-9, alongside the inhibition of matrix metalloproteinase-9 (MMP9) expression[3][4][5].

  • In non-small cell lung carcinoma cells (A549) , this compound is suggested to down-regulate the expression of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and the anti-apoptotic protein Bcl-2[6][7].

Currently, the body of research on this compound's apoptotic effects is emerging. Independent verification of these findings by multiple, unrelated research groups is limited in the publicly available scientific literature. The majority of the primary studies appear to originate from a few research groups.

Comparative Analysis of Apoptotic Induction

To provide a comparative perspective, this section contrasts the apoptotic effects of this compound with Punicalagin (B30970), a structurally related and co-extracted compound, and two conventional chemotherapy agents, Doxorubicin and Cisplatin. The data presented is compiled from different studies and, therefore, direct head-to-head comparisons should be interpreted with caution.

Table 1: Comparison of Apoptotic Effects in HT-29 Colorectal Cancer Cells

CompoundConcentrationApoptosis Rate (% of cells)Key Molecular MarkersSource
This compound Not explicitly quantified in available abstractsData not availableIncreased ROS production[1][2]
Punicalagin Not explicitly quantified in available abstractsData not availableIncreased ROS production[1][2]
Doxorubicin 10 nM~40% reduction in cell viability after 24h-
Cisplatin Not specifiedNot specifiedp53, FasL, Gadd45α upregulation; Cyclin B1 downregulation

Table 2: Comparison of Apoptotic Effects in U87 Glioma Cells

CompoundConcentrationApoptosis Rate (% of cells)Key Molecular MarkersSource
This compound 20, 40, 80 µMSignificantly increased (dose-dependent)Increased Caspase-3 & -9 activity; Decreased MMP9 expression[3][4][5]
Punicalagin 1-30 µg/mLDose-dependent inhibition of cell viabilityCleavage of PARP, activation of caspase-9, increase of caspase-3 activity[8]
Doxorubicin Not specifiedNot specifiedActivation of caspase-9 and -3
Cisplatin Not specifiedNot specifiedCaspase-8 and -12 activation

Table 3: Comparison of Apoptotic Effects in A549 Lung Cancer Cells

CompoundConcentrationApoptosis Rate (% of cells)Key Molecular MarkersSource
This compound 10 µMNot explicitly quantifiedDownregulation of mPGES-1 and Bcl-2[6][7]
Punicalagin Not specifiedNot specified-
Doxorubicin Not specifiedNot specified-
Cisplatin Not specifiedNot specified-

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and replication of scientific findings. Below are generalized protocols for key assays used to assess apoptosis, based on the methodologies described in the cited literature.

Cell Culture and Treatment
  • Cell Lines: HT-29 (colorectal carcinoma), U87 MG (glioblastoma), and A549 (non-small cell lung carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: this compound, Punicalagin, or other test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48, 72 hours).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then washed with cold phosphate-buffered saline (PBS).

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined[9][10][11][12].

Western Blot Analysis for Apoptotic Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[13][14][15][16][17].

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is commonly used to measure intracellular ROS levels.

  • Cell Loading: Cells are incubated with DCFDA or H2DCFDA solution in serum-free medium in the dark.

  • Treatment: The cells are then treated with the test compound.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels[18][19][20][21].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound-induced apoptosis and a general experimental workflow.

Proposed Signaling Pathway of this compound-Induced Apoptosis in Colorectal Cancer Cells (HT-29) This compound This compound ROS Production ROS Production This compound->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Mitochondrial Pathway Mitochondrial Pathway Oxidative Stress->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

Caption: this compound induces apoptosis in HT-29 cells via ROS production.

Proposed Signaling Pathway of this compound-Induced Apoptosis in Glioma Cells (U87) This compound This compound MMP9 Inhibition MMP9 Inhibition This compound->MMP9 Inhibition Caspase-9 Activation Caspase-9 Activation This compound->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound induces apoptosis in U87 cells via caspase activation.

General Experimental Workflow for Apoptosis Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Apoptosis Assays Apoptosis Assays Compound Treatment->Apoptosis Assays Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining Western Blot Western Blot Apoptosis Assays->Western Blot ROS Measurement ROS Measurement Apoptosis Assays->ROS Measurement Data Analysis Data Analysis Annexin V/PI Staining->Data Analysis Western Blot->Data Analysis ROS Measurement->Data Analysis

Caption: Workflow for assessing compound-induced apoptosis.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with pro-apoptotic activity against several types of cancer cells. The diverse mechanisms of action observed in different cell lines warrant further investigation to delineate the specific molecular targets and signaling pathways involved.

To establish the therapeutic potential of this compound, future research should focus on:

  • Independent verification of the initial findings by multiple research groups.

  • Direct comparative studies of this compound against established chemotherapeutic agents and other natural compounds in standardized experimental settings.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

  • Elucidation of the detailed molecular mechanisms underlying this compound-induced apoptosis in different cancer types to identify potential biomarkers for predicting treatment response.

This guide provides a summary of the current knowledge on this compound-induced apoptosis. It is imperative that researchers critically evaluate the primary literature and conduct further rigorous studies to validate and expand upon these initial findings.

References

Granatin B: A Comparative Performance Analysis Against Standard-of-Care Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical performance of Granatin B, a promising natural compound, against established standard-of-care drugs for colorectal cancer, glioma, and non-small cell lung cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer agents.

Executive Summary

This compound, an ellagitannin found in pomegranates, has demonstrated significant anti-cancer and anti-inflammatory properties in preclinical studies. This guide synthesizes available in vitro data to benchmark this compound's efficacy against 5-Fluorouracil (colorectal cancer), Temozolomide (glioma), and Cisplatin (B142131) (non-small cell lung cancer). The data indicates that while this compound shows potent anti-proliferative and pro-apoptotic effects, its most significant potential may lie in its synergistic activity with existing chemotherapeutics, potentially enhancing their efficacy and mitigating side effects.

Data Presentation: In Vitro Performance Against Cancer Cell Lines

The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) and cellular effects of this compound and standard-of-care drugs on relevant cancer cell lines. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Colorectal Cancer (HT-29 Cell Line)

CompoundConcentrationEffectSource
This compound (in Pomegranate Peel Extract) 80 µg/mL (with 40 µg/mL 5-FU)Synergistically increased apoptosis to 34.00 ± 1.54% (compared to 16.42 ± 1.15% for 5-FU alone)[1][2]
5-Fluorouracil (5-FU) ~11.25 µMIC50 after 5 days of treatment
This compound Not explicitly statedInduces reactive oxygen species-mediated S-phase cell cycle arrest and apoptosis.[3][4]

Table 2: Glioma (U87 Cell Line)

CompoundConcentrationEffectSource
This compound 40 µM and 80 µMSignificant, dose- and time-dependent inhibition of cell proliferation.[5]
Temozolomide 2000-10000 µMIC50, indicating high cellular resistance.[6]
This compound 20, 40, 80 µMSignificantly induces apoptosis and increases caspase-3 & -9 activity.[7]

Table 3: Non-Small Cell Lung Cancer (A549 Cell Line)

CompoundConcentrationEffectSource
This compound Not explicitly statedSuppresses cell lung carcinoma A549 cells by inducing apoptosis through down-regulation of microsomal PGE synthase-1.[8]
Cisplatin ~16.48 µMIC50 after 24 hours of treatment.[9]
Cisplatin VariesInduces apoptosis through multiple signaling pathways.[10][11]

Experimental Protocols

The data presented in this guide is primarily derived from the following key experimental methodologies:

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Cancer cells (e.g., HT-29, U87, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compound (this compound or standard-of-care drug) or a vehicle control.

    • Following a specified incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

    • A solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to detect and quantify apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

  • Procedure:

    • Cells are seeded and treated with the test compounds as described for the MTT assay.

    • After the treatment period, both adherent and floating cells are collected and washed with a binding buffer.

    • The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the standard-of-care drugs.

Granatin_B_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS ROS This compound->ROS S-Phase Arrest S-Phase Arrest This compound->S-Phase Arrest MMP9 MMP9 This compound->MMP9 Mitochondrial Stress Mitochondrial Stress ROS->Mitochondrial Stress Caspase-9 Caspase-9 Mitochondrial Stress->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell Proliferation Cell Proliferation MMP9->Cell Proliferation

Caption: this compound induces apoptosis via ROS and inhibits proliferation.

Standard_of_Care_Signaling_Pathways cluster_5FU 5-Fluorouracil cluster_Temozolomide Temozolomide cluster_Cisplatin Cisplatin 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Temozolomide Temozolomide DNA Alkylation DNA Alkylation Temozolomide->DNA Alkylation DNA Damage Response DNA Damage Response DNA Alkylation->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts DNA Damage Signaling DNA Damage Signaling DNA Adducts->DNA Damage Signaling Apoptosis Apoptosis DNA Damage Signaling->Apoptosis Experimental_Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Assay (Flow Cytometry) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Granatin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Consultation and Compliance

The foundation of safe chemical disposal lies in adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] All laboratory personnel must be trained in proper chemical waste handling and are obligated to consult their institution's EHS department for specific guidance.[1]

Step-by-Step Disposal Protocol for Granatin B

In the absence of specific instructions for this compound, it should be treated as a chemical waste product and disposed of according to the following general procedures:

  • Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][2]

    • Segregate waste based on compatibility to prevent unintended reactions.[1] For instance, keep it separate from strong acids, bases, and oxidizing agents.

  • Containerization:

    • Use a designated, chemically compatible waste container that is in good condition and has a secure, leak-proof lid.[2]

    • The original container, if empty, can be used for collecting the waste, provided it is properly labeled.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).[4]

    • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.[1]

    • Indicate any potential hazards. While specific hazard data for this compound is limited, it is prudent to handle it with care.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • The SAA should be a well-ventilated area, away from heat sources and incompatible chemicals.[1][2]

    • Ensure the use of secondary containment to prevent spills.[2]

  • Disposal Request:

    • Once the waste container is full or has reached the designated accumulation time limit (often 12 months for academic labs under Subpart K), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[5][6]

    • Never dispose of chemical waste, including this compound, down the drain or in the regular trash.[2][7]

  • Empty Container Disposal:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water or an appropriate organic solvent).

    • The first rinseate must be collected and disposed of as chemical waste.[7] For highly toxic substances, the first three rinses must be collected.[7]

    • After proper rinsing, deface the original label and dispose of the container as instructed by your EHS department.

Quantitative Data for Laboratory Chemical Waste Management

The following table summarizes key quantitative parameters often stipulated in laboratory chemical waste regulations. These are general guidelines and may vary based on institutional and regional regulations.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume LimitUp to 55 gallons of hazardous waste[4]
Maximum Storage Time in Academic Labs (Subpart K)12 months[5]
Hazardous Waste Generator Status (Monthly)Very Small Quantity Generator (VSQG): ≤ 100 kg[4]
Small Quantity Generator (SQG): > 100 kg and < 1,000 kg[4]
Large Quantity Generator (LQG): ≥ 1,000 kg[4]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management, referencing the procedures outlined above. All personnel involved in the experiment must be familiar with these disposal steps before commencing work.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

GranatinB_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Select Compatible Container B->C D Label Container Correctly: 'Hazardous Waste', Chemical Name, Date C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Monitor Accumulation Time & Volume G->H I Contact EHS for Pickup H->I J Licensed Professional Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Granatin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Granatin B. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.

Chemical and Physical Properties of this compound

This compound is a type of ellagitannin, a class of hydrolyzable tannins, naturally found in pomegranates.[1] While specific hazard data for this compound is not extensively documented, its chemical class suggests that standard laboratory precautions for handling polyphenolic compounds should be observed.

PropertyValueSource
CAS Number 77322-54-4[2][3]
Molecular Formula C41H28O27[2][4]
Molecular Weight 952.64 g/mol [2][4]
Appearance Solid (assumed)
Solubility Soluble in water[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesProvides a barrier against accidental skin contact. For compounds with unknown toxicity, double-gloving is a prudent measure.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Dust mask or use of a fume hoodRecommended when handling the powder form to avoid inhalation of fine particles.[6]

Operational Workflow for Handling this compound

A structured workflow minimizes risks and ensures procedural consistency. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare a clean and well-ventilated workspace prep_ppe->prep_area weigh Weigh this compound in a fume hood or designated area prep_area->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate workspace and equipment experiment->decontaminate Complete experiment dispose Dispose of waste according to protocol decontaminate->dispose remove_ppe Remove and dispose of PPE dispose->remove_ppe

Operational Workflow for Handling this compound

Detailed Experimental Protocols

Weighing and Solution Preparation:

  • Preparation: Before handling, ensure you are wearing all required PPE as detailed in the table above. Prepare a clean, designated workspace, preferably within a fume hood to minimize inhalation risk.[6]

  • Weighing: Use a calibrated analytical balance. To prevent the generation of airborne dust, handle the solid this compound gently. If not using a fume hood, a dust mask is highly recommended.

  • Dissolution: Add the weighed this compound to the desired solvent in a suitable container. Based on the properties of tannins, deionized water is a likely solvent.[5] Gently agitate the solution to facilitate dissolution.

Disposal Plan

Proper waste management is critical for laboratory safety and environmental protection.

Waste Segregation and Disposal Pathway:

This compound Disposal Pathway cluster_waste_generation Waste Generation cluster_disposal Disposal solid_waste Contaminated consumables (e.g., gloves, weigh boats) solid_disposal Dispose in designated solid laboratory waste solid_waste->solid_disposal liquid_waste Aqueous solutions of this compound liquid_disposal Dilute with copious amounts of water and dispose down the sanitary sewer liquid_waste->liquid_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.